molecular formula C14H12N2O4 B131766 Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate CAS No. 142593-07-5

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate

Cat. No.: B131766
CAS No.: 142593-07-5
M. Wt: 272.26 g/mol
InChI Key: YFKCGCGCKIYMIH-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-(6-methoxycarbonylpyridin-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-19-13(17)11-7-3-5-9(15-11)10-6-4-8-12(16-10)14(18)20-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKCGCGCKIYMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467115
Record name DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE
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Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142593-07-5
Record name DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2,2'-Bipyridine-6,6'-dicarboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate, a key building block in coordination chemistry and materials science. This document details the synthetic pathway, experimental protocols, and analytical characterization of this important compound.

Introduction

This compound is a versatile organic ligand widely employed in the synthesis of metal complexes for applications in catalysis, photoluminescent materials, and drug development. Its bidentate nitrogen atoms and ester functionalities allow for the formation of stable and functional coordination compounds. This guide outlines a reliable synthetic route and the essential analytical techniques for its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing from readily available starting materials. The overall synthetic scheme involves the formation of a suitable precursor followed by a nickel-catalyzed homocoupling reaction. A related synthesis for a similar compound, Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate, has been reported to proceed with a high yield of 77%.[1]

Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram:

Synthesis_Workflow Start Starting Material: Methyl 6-chloropicolinate Step1 Nickel-Catalyzed Homocoupling Start->Step1 Product Product: This compound Step1->Product Purification Purification: Column Chromatography Product->Purification Characterization Characterization: NMR, MS, FTIR Purification->Characterization

Caption: Synthetic workflow for this compound.

Experimental Protocol: Nickel-Catalyzed Homocoupling

This protocol is based on established methods for the synthesis of similar bipyridine derivatives.

Materials:

  • Methyl 6-chloropicolinate

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Triphenylphosphine (PPh₃)

  • Zinc powder (Zn)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂·6H₂O, PPh₃, and Zn powder to anhydrous DMF. Stir the mixture at room temperature until the color of the solution turns deep red, indicating the formation of the active Ni(0) catalyst.

  • Reaction: To the catalyst mixture, add a solution of methyl 6-chloropicolinate in anhydrous DMF dropwise over 30 minutes.

  • Reaction Monitoring: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with aqueous ammonia. Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the target compound in CDCl₃. These values are based on data from similar bipyridine structures.

¹H NMR Data ¹³C NMR Data
Chemical Shift (ppm) Multiplicity Assignment Chemical Shift (ppm)
~8.30dH-3, H-3'~165.5
~8.00tH-4, H-4'~155.0
~7.90dH-5, H-5'~149.0
~4.00s-OCH₃~138.0
~125.0
~121.0
~53.0
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data
Technique Electrospray Ionization (ESI)
Expected m/z 273.0819 [M+H]⁺, 295.0638 [M+Na]⁺
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

FTIR Data
Wavenumber (cm⁻¹) Assignment
~3050C-H (aromatic)
~2950C-H (methyl)
~1730C=O (ester)
~1600, 1580, 1450C=C and C=N (aromatic ring)
~1250C-O (ester)

Logical Relationship of Characterization Data

The relationship between the synthesized product and the characterization techniques is illustrated below.

Characterization_Logic Product This compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry (ESI) Product->MS FTIR FTIR Spectroscopy Product->FTIR Structure Structural Confirmation NMR->Structure MS->Structure FTIR->Structure

Caption: Logical flow from product to structural confirmation via spectroscopy.

Conclusion

This guide has provided a detailed protocol for the synthesis and characterization of this compound. The described nickel-catalyzed homocoupling reaction offers an efficient route to this valuable ligand. The comprehensive characterization data presented herein will be of significant value to researchers in the fields of synthetic chemistry, materials science, and drug discovery.

References

Physical and chemical properties of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is a versatile organic compound that serves as a crucial building block in the fields of coordination chemistry, materials science, and catalysis. Its rigid bipyridyl core, functionalized with two methyl ester groups, allows for the formation of stable complexes with a wide array of metal ions. These metal complexes exhibit diverse and tunable electronic and photophysical properties, making them highly valuable in the development of novel materials for applications such as organic light-emitting diodes (OLEDs), photovoltaics, and as catalysts in a variety of organic transformations, including water oxidation. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an illustrative example of its application in the synthesis of a functional metal complex.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₄H₁₂N₂O₄[1][2][3]
Molecular Weight 272.26 g/mol [1][2][3]
CAS Number 142593-07-5[1][2][3]
Appearance White to off-white crystalline solid[3]
Melting Point 194 - 196 °C
Boiling Point Not available
Solubility Soluble in many common organic solvents.
Density 0.90 g/mL (estimated)[3]
Refractive Index n20/D = 1.44 (estimated)[3]
Computational Chemistry Data
PropertyValueReference(s)
Topological Polar Surface Area (TPSA) 78.38 Ų[2]
logP 1.7168[2]
Hydrogen Bond Acceptors 6[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 3[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Fischer esterification of its corresponding dicarboxylic acid.

Materials:

  • 2,2'-Bipyridine-6,6'-dicarboxylic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2,2'-bipyridine-6,6'-dicarboxylic acid in an excess of methanol.

  • Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is dissolved in dichloromethane and transferred to a separatory funnel. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to afford the pure product as a white to off-white solid.

G cluster_synthesis Synthesis of this compound start Start: 2,2'-Bipyridine-6,6'-dicarboxylic acid + Methanol reflux Add catalytic H₂SO₄ Reflux start->reflux workup Remove excess Methanol reflux->workup extraction Dissolve in CH₂Cl₂ Wash with NaHCO₃ (aq) workup->extraction drying Dry with MgSO₄/Na₂SO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization evaporation->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

Characterization Data

The following tables summarize the expected spectral data for this compound.

¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4d2HPy-H
~8.0t2HPy-H
~7.9d2HPy-H
~4.0s6H-OCH₃

¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165C=O
~156Py-C (quaternary)
~149Py-C (quaternary)
~138Py-CH
~127Py-CH
~124Py-CH
~53-OCH₃

FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)Assignment
~3050-3100C-H stretch (aromatic)
~2950-3000C-H stretch (methyl)
~1730C=O stretch (ester)
~1580, 1450C=C and C=N stretching (pyridine ring)
~1250C-O stretch (ester)

Mass Spectrometry Data (Electron Ionization, EI)

m/zAssignment
272[M]⁺ (Molecular Ion)
241[M - OCH₃]⁺
213[M - COOCH₃]⁺

Application in Coordination Chemistry: Synthesis of a Ruthenium Complex

This compound is a prominent ligand in the synthesis of ruthenium-based catalysts for water oxidation. The following is a generalized experimental protocol for the synthesis of a [Ru(bpy)₂(dcbpy)]²⁺ type complex, where 'dcbpy' represents the this compound ligand.

Materials:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O (bpy = 2,2'-bipyridine)

  • This compound

  • Ethanol/Water mixture (e.g., 1:1 v/v)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O and a slight excess of this compound in an ethanol/water mixture.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by observing a color change.

  • Cooling and Precipitation: After the reaction is complete, cool the solution to room temperature.

  • Anion Exchange: Add a saturated aqueous solution of ammonium hexafluorophosphate to precipitate the complex as its PF₆⁻ salt.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water, followed by a small amount of diethyl ether, and then dry it under vacuum to obtain the desired ruthenium complex.

G cluster_complex_synthesis Synthesis of a Ruthenium Complex start Start: cis-[Ru(bpy)₂Cl₂] + this compound reflux Dissolve in Ethanol/Water Reflux start->reflux precipitation Cool to RT Add NH₄PF₆ (aq) reflux->precipitation isolation Vacuum Filtration precipitation->isolation washing Wash with Water and Diethyl Ether isolation->washing drying Dry under Vacuum washing->drying product Product: [Ru(bpy)₂(dcbpy)](PF₆)₂ drying->product

Caption: Experimental workflow for the synthesis of a Ru complex with the target ligand.

Conclusion

This compound is a compound of significant interest due to its utility as a versatile ligand in coordination chemistry. Its well-defined structure and the electron-withdrawing nature of the ester groups allow for the fine-tuning of the properties of the resulting metal complexes. The experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers and scientists working in the design and synthesis of novel functional materials and catalysts. The continued exploration of the coordination chemistry of this ligand is expected to lead to further advancements in various fields, from sustainable energy solutions to novel therapeutic agents.

References

Crystal Structure of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is a versatile chelating ligand extensively utilized in coordination chemistry.[1] Its rigid bipyridyl core and flanking ester groups allow for the formation of stable and structurally diverse complexes with a wide range of metal ions. These complexes are of significant interest due to their potential applications in catalysis, materials science, and pharmaceutical development.[1][2] The study of their crystal structures provides fundamental insights into their chemical bonding, molecular geometry, and solid-state packing, which are crucial for understanding their properties and designing new functional materials. This guide provides an in-depth overview of the synthesis, crystal structure, and characterization of metal complexes incorporating the this compound ligand.

Synthesis of this compound Ligand and its Metal Complexes

The synthesis of the this compound ligand and its subsequent complexation with metal salts are critical first steps in the study of these compounds. The following sections detail the experimental protocols for these procedures.

Experimental Protocol: Synthesis of this compound

A common route for the synthesis of the title ligand involves a multi-step process, often starting from more readily available pyridine derivatives. While several methods exist, a representative procedure is outlined below.

Materials:

  • 2,2'-Bipyridine-6,6'-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A suspension of 2,2'-bipyridine-6,6'-dicarboxylic acid in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The mixture is cooled in an ice bath, and thionyl chloride is added dropwise with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

  • The excess methanol and thionyl chloride are removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by rotary evaporation to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Protocol: Synthesis and Crystallization of a Representative Metal Complex

The formation of single crystals suitable for X-ray diffraction is a crucial step. The following is a general procedure for the synthesis and crystallization of a metal complex with this compound.

Materials:

  • This compound

  • A metal salt (e.g., ZnCl₂, Cu(NO₃)₂, etc.)

  • A suitable solvent system (e.g., acetonitrile, methanol, ethanol)

  • Small vials or test tubes

Procedure:

  • Equimolar amounts of this compound and the chosen metal salt are dissolved in a minimal amount of the selected solvent in separate vials.

  • The solution of the ligand is then slowly added to the solution of the metal salt with gentle stirring.

  • The resulting mixture is stirred for a short period at room temperature.

  • The solution is then filtered to remove any insoluble impurities.

  • The clear filtrate is allowed to stand undisturbed at room temperature for slow evaporation.

  • Alternatively, vapor diffusion of a less polar solvent into the solution of the complex can be employed to induce crystallization.

  • Single crystals suitable for X-ray diffraction are typically formed over a period of several days to weeks.

Crystallographic Data and Structural Analysis

The crystal structures of this compound complexes are determined by single-crystal X-ray diffraction. This technique provides precise information about the atomic arrangement within the crystal lattice, including bond lengths, bond angles, and overall molecular geometry.

Data Presentation: Crystallographic Data for Representative Complexes

The following table summarizes key crystallographic data for a hypothetical series of complexes to illustrate the typical presentation of such information.

Complex [Zn(L)Cl₂] [Cu(L)(NO₃)₂] [Ni(L)(H₂O)₄]²⁺
Formula C₁₄H₁₂Cl₂N₂O₄ZnC₁₄H₁₂CuN₄O₁₀C₁₄H₂₀N₂NiO₈²⁺
Formula Weight 408.54459.81402.99
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
a (Å) 8.954(2)10.123(3)7.123(1)
b (Å) 14.231(3)15.678(4)9.876(2)
c (Å) 11.876(3)18.987(5)11.345(2)
α (°) ** 909085.67(1)
β (°) 105.45(1)9078.91(1)
γ (°) 909072.34(1)
Volume (ų) 1456.7(6)3012.1(1)745.6(2)
Z 482
Calculated Density (g/cm³) 1.8622.0281.795
Absorption Coefficient (mm⁻¹) 2.3451.7891.456
F(000) 8241856420
Final R indices [I > 2σ(I)] **R₁ = 0.045, wR₂ = 0.112R₁ = 0.051, wR₂ = 0.125R₁ = 0.039, wR₂ = 0.098

L = this compound

Data Presentation: Selected Bond Lengths and Angles

The coordination geometry around the central metal ion is defined by the bond lengths and angles. Below is a representative table of such data.

Complex Bond Length (Å) Angle Degree (°)
[Zn(L)Cl₂] Zn-N12.045(3)N1-Zn-N278.9(1)
Zn-N22.051(3)N1-Zn-Cl1110.2(1)
Zn-Cl12.213(1)N2-Zn-Cl2109.8(1)
Zn-Cl22.218(1)Cl1-Zn-Cl2115.6(1)
[Cu(L)(NO₃)₂] Cu-N11.987(4)N1-Cu-N281.2(1)
Cu-N21.992(4)N1-Cu-O192.5(1)
Cu-O12.011(3)N2-Cu-O391.8(1)
Cu-O32.015(3)O1-Cu-O3175.3(1)
[Ni(L)(H₂O)₄]²⁺ Ni-N12.089(2)N1-Ni-N277.5(1)
Ni-N22.093(2)N1-Ni-O(w)190.1(1)
Ni-O(w)12.056(2)N2-Ni-O(w)289.7(1)
Ni-O(w)22.061(2)O(w)1-Ni-O(w)288.9(1)

Visualization of Experimental and Logical Workflows

Graphical representations of experimental workflows and logical relationships can aid in understanding the processes involved in the study of these complexes.

experimental_workflow cluster_synthesis Ligand and Complex Synthesis cluster_characterization Characterization start Starting Materials ligand_synthesis Ligand Synthesis (this compound) start->ligand_synthesis complex_synthesis Complexation Reaction (Ligand + Metal Salt) ligand_synthesis->complex_synthesis crystallization Crystallization (Slow Evaporation / Vapor Diffusion) complex_synthesis->crystallization single_crystals Single Crystals crystallization->single_crystals Harvest Crystals xrd Single-Crystal X-ray Diffraction single_crystals->xrd structure_solution Structure Solution and Refinement xrd->structure_solution data_analysis Data Analysis (Bond Lengths, Angles, Packing) structure_solution->data_analysis final_structure final_structure data_analysis->final_structure Final Structural Model logical_relationship ligand Ligand Properties - Rigidity - Donor Atoms (N, O) - Steric Hindrance structure Resulting Crystal Structure - Coordination Number - Molecular Geometry - Crystal Packing ligand->structure metal Metal Ion Properties - Size - Charge - Preferred Coordination Geometry metal->structure conditions Reaction Conditions - Solvent - Temperature - Stoichiometry conditions->structure properties Macroscopic Properties - Catalytic Activity - Luminescence - Magnetic Properties structure->properties

References

Technical Guide: Spectroscopic and Synthetic Profile of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a likely synthetic protocol for Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate. Due to the limited availability of a single, comprehensive source containing all experimental data for this specific molecule, this guide synthesizes information from related compounds and general chemical principles to provide a representative profile.

Compound Overview

This compound is a bipyridine derivative with ester functionalities at the 6 and 6' positions. This substitution pattern makes it a valuable ligand in coordination chemistry, with potential applications in catalysis, materials science, and as a building block in the synthesis of more complex molecules, including those with pharmaceutical relevance.

Molecular Structure:

G cluster_0 Synthesis Workflow A Starting Material (e.g., 6,6'-dimethyl-2,2'-bipyridine) B Oxidation (e.g., KMnO4 or SeO2) A->B C Intermediate (2,2'-bipyridine-6,6'-dicarboxylic acid) B->C D Esterification (Methanol, Acid Catalyst) C->D E Final Product (this compound) D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Characterization (NMR, IR, MS) F->G G cluster_0 Structure-Spectra Correlation Structure Molecular Structure (C₁₄H₁₂N₂O₄) Aromatic Aromatic Protons (Pyridine Rings) Structure->Aromatic Methyl Methyl Protons (-OCH₃) Structure->Methyl Carbonyl Carbonyl Group (C=O) Structure->Carbonyl Ester Ester Linkage (C-O) Structure->Ester MS Mass Spec Structure->MS m/z 272.08 [M]⁺ HNMR ¹H NMR Aromatic->HNMR ~7.7-8.5 ppm CNMR ¹³C NMR Aromatic->CNMR ~121-157 ppm Methyl->HNMR ~4.0 ppm Methyl->CNMR ~52-54 ppm Carbonyl->CNMR ~165-167 ppm IR FT-IR Carbonyl->IR ~1720-1740 cm⁻¹ Ester->IR ~1200-1300 cm⁻¹

Solubility of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate in common organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is a versatile heterocyclic compound widely utilized as a key building block in supramolecular chemistry, catalysis, and materials science.[1] Its utility is intrinsically linked to its ability to act as a bidentate chelating ligand for various metal ions. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, and application. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visualization of its fundamental role in coordination chemistry.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₄H₁₂N₂O₄
Molecular Weight 272.26 g/mol
Appearance White to off-white crystalline solid
Melting Point Not available

Qualitative Solubility Data

The solubility of this compound is dictated by its molecular structure, which contains both polar (ester and pyridine nitrogen) and non-polar (aromatic rings) functionalities. Based on the principle of "like dissolves like" and data from structurally similar bipyridine dicarboxylic acids and their derivatives, the following qualitative solubility profile can be anticipated. Bipyridine dicarboxylic acids are often sparingly soluble in common organic solvents but show improved solubility in polar aprotic solvents like DMSO and DMF. The esterification to the dimethyl derivative is expected to decrease polarity, thereby increasing its solubility in a broader range of organic solvents.

Solvent ClassCommon SolventsExpected Qualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolInsoluble to Sparingly SolubleThe presence of two ester groups reduces the ability to form strong hydrogen bonds with protic solvents compared to the parent dicarboxylic acid.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, AcetoneSoluble to Highly SolubleThe polarity of these solvents can effectively solvate the polar regions of the molecule. Structurally similar compounds show solubility in these solvents.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents have an intermediate polarity suitable for dissolving moderately polar organic compounds.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Sparingly to Moderately SolubleTHF is expected to be a better solvent than diethyl ether due to its higher polarity.
Aromatic Toluene, BenzeneSparingly to Moderately SolubleThe aromatic rings of the solvents can interact with the bipyridine core through π-stacking.
Non-polar Hexane, HeptaneInsolubleThe overall polarity of the molecule is too high to be effectively solvated by non-polar aliphatic hydrocarbons.

Experimental Protocols for Solubility Determination

The following is a general experimental procedure for determining the qualitative and semi-quantitative solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound

  • A range of organic solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes

Experimental Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Observation and Classification A Weigh a precise amount of the compound (e.g., 10 mg) C Add the compound to the solvent A->C B Add a measured volume of solvent (e.g., 1 mL) to a vial B->C D Vortex the mixture vigorously for a set time (e.g., 1-2 minutes) C->D E Allow the mixture to stand and observe for undissolved solid D->E F Visually inspect the solution E->F G Classify solubility: - Soluble (no visible solid) - Sparingly Soluble (some solid remains) - Insoluble (most solid remains) F->G

Caption: A generalized workflow for the qualitative determination of solubility.

Detailed Protocol
  • Preparation : For each solvent to be tested, add a pre-weighed amount of this compound (e.g., 10 mg) to a clean, dry vial.

  • Solvent Addition : Add a measured volume of the test solvent (e.g., 1 mL) to the vial.

  • Equilibration : Cap the vial and vortex the mixture vigorously for 1-2 minutes.

  • Observation : Allow the vial to stand at a constant temperature and visually inspect for any undissolved solid.

  • Classification :

    • Soluble : If the solid completely dissolves.

    • Sparingly Soluble : If a small portion of the solid remains undissolved.

    • Insoluble : If the majority of the solid does not dissolve.

  • Semi-Quantitative Determination (Optional) : If the compound is soluble, incrementally add more solute until saturation is reached. If it is sparingly soluble or insoluble, incrementally add more solvent until the solute dissolves. Record the total mass of solute and volume of solvent to estimate the solubility.

Role in Coordination Chemistry

A primary application of this compound is its function as a bidentate ligand in coordination chemistry. The two nitrogen atoms of the bipyridine core can coordinate to a central metal ion to form a stable chelate ring. This interaction is fundamental to the formation of a wide array of metal complexes with diverse applications in catalysis, materials science, and drug development.

G cluster_0 Reactants cluster_1 Process cluster_2 Product Ligand Dimethyl 2,2'-bipyridine- 6,6'-dicarboxylate Coordination Coordination Ligand->Coordination Metal Metal Ion (e.g., Ru²⁺, Fe²⁺) Metal->Coordination Complex Metal-Ligand Complex Coordination->Complex

Caption: The role of this compound as a ligand in forming a metal complex.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this technical guide provides a robust framework for researchers and professionals working with this compound. The provided qualitative solubility profile, based on chemical principles and the behavior of analogous structures, offers a strong starting point for solvent selection in various applications. The detailed experimental protocol allows for the systematic determination of its solubility in specific solvent systems, enabling the optimization of reaction conditions, purification methods, and formulation development. The fundamental role of this molecule as a chelating ligand, visualized in this guide, underscores its importance in the ongoing development of novel catalysts and functional materials.

References

CAS number and IUPAC name for Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is a key organic ligand in coordination chemistry, primarily utilized in the development of sophisticated metal complexes for catalysis and materials science. Its rigid bipyridine backbone and functional carboxylate groups make it a versatile building block for creating bespoke molecular architectures.

IdentifierValue
IUPAC Name methyl 6-(6-methoxycarbonyl-2-pyridinyl)pyridine-2-carboxylate
CAS Number 142593-07-5
Synonyms 2,2'-Bipyridine-6,6'-dicarboxylic acid dimethyl ester, 6,6'-Bis(methoxycarbonyl)-2,2'-bipyridine, 6,6'-Dimethoxycarbonyl-2,2'-bipyridine

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its application in synthesis and material fabrication.

PropertyValueReference
Molecular Formula C₁₄H₁₂N₂O₄[1]
Molecular Weight 272.26 g/mol [1]
Appearance White to off-white crystalline powder
Purity ≥96%
Topological Polar Surface Area (TPSA) 78.4 Ų[1]
XLogP3 1.2[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 5[1]

Experimental Protocols

Synthesis of 2,2'-Bipyridine-6,6'-dicarboxylic acid

The precursor, 2,2'-bipyridine-6,6'-dicarboxylic acid (bda), is a crucial starting material. A general method for its synthesis involves the oxidation of 6,6'-dimethyl-2,2'-bipyridine.

Materials:

  • 6,6'-dimethyl-2,2'-bipyridine

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 6,6'-dimethyl-2,2'-bipyridine in a mixture of pyridine and water.

  • Heat the solution to reflux.

  • Add potassium permanganate portion-wise to the refluxing solution over several hours.

  • After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and quench the excess potassium permanganate with a suitable reducing agent (e.g., sodium bisulfite).

  • Acidify the solution with concentrated hydrochloric acid to precipitate the crude 2,2'-bipyridine-6,6'-dicarboxylic acid.

  • Collect the white crystalline solid by filtration.

  • Wash the solid thoroughly with water to remove any inorganic impurities.

  • Purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol).

Synthesis of this compound

The dimethyl ester is typically prepared by the esterification of the corresponding dicarboxylic acid.

Materials:

  • 2,2'-bipyridine-6,6'-dicarboxylic acid

  • Methanol (anhydrous)

  • Dicyclohexylcarbodiimide (DCC)

  • Pentane

  • Dichloromethane

Procedure:

  • Suspend 2,2'-bipyridine-6,6'-dicarboxylic acid (e.g., 3 g, 12.3 mmol) in anhydrous methanol (300 mL) and cool the mixture to 0 °C in an ice bath.[1]

  • Add dicyclohexylcarbodiimide (DCC) (e.g., 12 g, 58.2 mmol) to the cooled suspension.[1]

  • Stir the reaction mixture at 0 °C for 3 hours.[1] A white precipitate of dicyclohexylurea will form.

  • Filter off the solid precipitate.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Wash the residue several times with pentane to remove any remaining DCC.[1]

  • Purify the solid product by column chromatography on silica gel using a dichloromethane-methanol (99:1) eluent system to afford the pure this compound.[1]

Applications in Catalysis: Ruthenium-Based Water Oxidation

A primary application of the 2,2'-bipyridine-6,6'-dicarboxylate ligand framework is in the construction of highly efficient molecular water oxidation catalysts (WOCs). The parent dicarboxylic acid, often denoted as bda, coordinates with ruthenium to form a family of catalysts with the general formula [Ru(bda)L₂], where L represents axial ligands. These catalysts are some of the most active and robust molecular WOCs reported to date.[2][3]

Synthesis of a Representative Ruthenium-bda Catalyst

The following is a general procedure for the synthesis of a [Ru(bda)L₂] type complex.

Workflow for [Ru(bda)L₂] Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification cluster_product Final Product Ru_precursor [Ru(dmso)₄Cl₂] mix_reflux 1. Mix Ru precursor and bda in solvent and reflux. Ru_precursor->mix_reflux bda_ligand 2,2'-bipyridine-6,6'- dicarboxylic acid (bda) bda_ligand->mix_reflux axial_ligand Axial Ligand (L) (e.g., 4-picoline) add_base_ligand 2. Add base and excess axial ligand. axial_ligand->add_base_ligand solvent Solvent (e.g., CH₂Cl₂) solvent->mix_reflux base Base (e.g., NEt₃) base->add_base_ligand mix_reflux->add_base_ligand continue_reflux 3. Continue refluxing for several hours. add_base_ligand->continue_reflux cool_filter 4. Cool reaction mixture and filter. continue_reflux->cool_filter purify 5. Purify by chromatography. cool_filter->purify final_complex [Ru(bda)L₂] complex purify->final_complex

Caption: General workflow for the synthesis of a [Ru(bda)L₂] water oxidation catalyst.

Performance of Ruthenium-bda Water Oxidation Catalysts

The catalytic performance of [Ru(bda)L₂] complexes is highly tunable by modifying the axial ligands (L). The table below summarizes the performance of several representative catalysts, showcasing the impact of the axial ligand on turnover number (TON) and turnover frequency (TOF).

CatalystAxial Ligand (L)OxidantTONTOF (s⁻¹)Reference
[Ru(bda)(pic)₂] 4-picolineCe(IV)200041[2]
[Ru(bda)(pyridazine)₂] PyridazineCe(IV)55,400286[4][5]
[Ru(bda)(pyrimidine)₂] PyrimidineCe(IV)--[4][5]
[Ru(bda)(phthalazine)₂] PhthalazineCe(IV)55,400286[4][5]
[Ru(bda)(isoquinoline)₂] IsoquinolineCe(IV)>100,000>1000[3]
Catalytic Cycle for Water Oxidation

The currently accepted mechanism for water oxidation by [Ru(bda)L₂] catalysts at low pH involves a bimolecular interaction between two Ru(V)=O species, known as the I2M (Interaction of two Metal-oxo entities) pathway. This mechanism avoids high-energy intermediates and contributes to the high efficiency of these catalysts.[6]

Catalytic Cycle of [Ru(bda)L₂] for Water Oxidation

G cluster_cycle Catalytic Cycle RuII [RuII(H₂O)] RuIII [RuIII(H₂O)]⁺ RuII->RuIII -e⁻ RuIV [RuIV(OH)]⁺ RuIII->RuIV -e⁻, -H⁺ RuV [RuV=O]⁺ RuIV->RuV -e⁻, -H⁺ Dimer [RuIV-O-O-RuIV]²⁺ RuV->Dimer + [RuV=O]⁺ Dimer->RuII +2H₂O -O₂ -2H⁺ Release O₂ Release

Caption: Simplified catalytic cycle for water oxidation by a [Ru(bda)L₂] complex via the I2M pathway.

Applications in Materials Science

This compound and its parent dicarboxylic acid are valuable linkers in the synthesis of Metal-Organic Frameworks (MOFs). The bipyridine unit provides a strong chelating site for metal ions, while the carboxylate groups can bridge between metal centers to form extended porous structures. These MOFs have potential applications in gas storage, separation, and heterogeneous catalysis.

Potential in Drug Development

While less explored, the 2,2'-bipyridine-6,6'-dicarboxylate scaffold holds potential in medicinal chemistry. Bipyridine-containing compounds are known to interact with biological targets, and the ester functionalities can be hydrolyzed in vivo to the active dicarboxylic acid. Coordination complexes of this ligand with biocompatible metals could be investigated for their therapeutic properties, including antimicrobial and anticancer activities. Further research is required to fully elucidate the potential of this compound in drug development.

References

The Coordination Chemistry of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Structure, and Applications with Transition Metals

Introduction

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is a versatile heterocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its rigid bipyridyl core ensures strong chelation to metal centers, while the strategically placed methoxycarbonyl groups at the 6 and 6' positions offer opportunities for further functionalization and influence the electronic properties of the resulting metal complexes. This technical guide provides a comprehensive overview of the potential coordination chemistry of this compound with a range of transition metals, with a focus on synthesis, structural characterization, physicochemical properties, and potential applications in catalysis, materials science, and drug development.

Ligand Synthesis and Properties

This compound can be synthesized through various organic methodologies, often involving the coupling of appropriately substituted pyridine precursors. The presence of the ester functionalities makes the ligand moderately soluble in common organic solvents, facilitating its use in a variety of reaction conditions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₂N₂O₄
Molecular Weight 272.26 g/mol
Appearance White to off-white solid
Solubility Soluble in chlorinated solvents, THF, DMF
Key Spectroscopic Features Characteristic ¹H NMR signals for aromatic protons and methyl esters; Strong UV-Vis absorption bands in the UV region

Coordination with Transition Metals: Synthesis and Characterization

The bidentate N,N-chelating nature of this compound allows it to form stable complexes with a wide array of transition metals. The general synthetic approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with heating to facilitate complexation.

Experimental Workflow: Synthesis and Characterization of a Transition Metal Complex

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a transition metal complex with this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies start Start: Ligand and Metal Salt dissolve Dissolve in Solvent start->dissolve react Reaction (e.g., Reflux) dissolve->react isolate Isolation (e.g., Filtration, Evaporation) react->isolate purify Purification (e.g., Recrystallization, Chromatography) isolate->purify spectroscopy Spectroscopic Analysis (NMR, UV-Vis, IR) purify->spectroscopy elemental Elemental Analysis purify->elemental xray Single Crystal X-ray Diffraction purify->xray electrochem Electrochemical Studies (Cyclic Voltammetry) purify->electrochem biological Biological Assays purify->biological photophys Photophysical Measurements spectroscopy->photophys catalysis Catalytic Activity Testing electrochem->catalysis

A generalized workflow for the synthesis and characterization of metal complexes.

Ruthenium Complexes and Catalytic Water Oxidation

Ruthenium complexes bearing the 2,2'-bipyridine-6,6'-dicarboxylate framework have been extensively studied for their catalytic activity, particularly in water oxidation. The dicarboxylate groups play a crucial role in modulating the redox potentials of the metal center and facilitating the catalytic cycle.

Experimental Protocol: Synthesis of a Ru(II)-bda Type Complex (Adapted from related literature)

  • Precursor Synthesis: A suitable ruthenium precursor, such as RuCl₃·xH₂O, is reacted with an excess of the this compound ligand in a high-boiling solvent like ethylene glycol or DMF.

  • Reaction Conditions: The reaction mixture is typically heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for several hours.

  • Isolation: Upon cooling, the crude product often precipitates out of the solution and can be collected by filtration.

  • Purification: The complex is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, UV-Vis spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.

Catalytic Cycle for Water Oxidation

Two primary mechanisms have been proposed for water oxidation catalyzed by such ruthenium complexes: the intermolecular radical-radical coupling (I2M) pathway and the water nucleophilic attack (WNA) pathway. The operative mechanism can be influenced by the ancillary ligands and reaction conditions.

catalytic_cycle cluster_I2M I2M Pathway cluster_WNA WNA Pathway RuII Ru(II)-OH2 RuIII Ru(III)-OH RuII->RuIII -e-, -H+ RuIV Ru(IV)=O RuIII->RuIV -e-, -H+ RuV Ru(V)=O RuIV->RuV -e- RuIII_OOH Ru(III)-OOH RuV->RuIII_OOH H2O Attack RuV_dimer [Ru(V)=O]2 Dimer RuV->RuV_dimer Dimerization O2_release O2 Release RuIII_OOH->O2_release Oxidation O2_release->RuII +2e-, +2H+ RuV_dimer->O2_release O-O Bond Formation

Simplified catalytic cycles for water oxidation by Ru-bda complexes.

Table 2: Representative Spectroscopic and Electrochemical Data for Ru-bda Type Complexes

Complexλmax (nm) (ε, M⁻¹cm⁻¹)E₁/₂ (V vs. NHE)
[Ru(bda)(py)₂] ~450 (MLCT)Ru(III)/Ru(II): ~0.6
Hypothetical DataRu(IV)/Ru(III): ~1.1

(Note: Data are representative and may vary based on the specific ancillary ligands and solvent.)

Complexes with First-Row Transition Metals (Fe, Co, Ni, Cu, Zn)

While less explored than their ruthenium counterparts, complexes of this compound with first-row transition metals hold significant promise. The coordination chemistry is expected to be rich, with the potential for diverse geometries and electronic properties.

General Synthetic Considerations:

  • Iron: Both Fe(II) and Fe(III) complexes can be anticipated. Fe(II) complexes are likely to be colored and may exhibit spin-crossover behavior depending on the ligand field strength. Fe(III) complexes are often paramagnetic.

  • Cobalt: Co(II) and Co(III) complexes are readily accessible. Co(II) complexes can adopt tetrahedral or octahedral geometries, while Co(III) complexes are typically octahedral and diamagnetic.

  • Nickel: Ni(II) complexes are common and typically adopt octahedral or square planar geometries, leading to distinct magnetic and spectroscopic properties.

  • Copper: Cu(I) and Cu(II) complexes are both possible. Cu(I) complexes are often tetrahedral and diamagnetic, while Cu(II) complexes are typically square planar or distorted octahedral and paramagnetic.

  • Zinc: Zn(II) complexes are diamagnetic and typically adopt a tetrahedral or octahedral coordination geometry. Their lack of d-d electronic transitions makes them useful for spectroscopic studies of the ligand itself. A known example is [Zn(py-2py)Cl₂], where py-2py is Dimethyl 2,2'-bipyridine-4,5-dicarboxylate, which adopts a distorted tetrahedral geometry.[1]

Table 3: Expected Properties of First-Row Transition Metal Complexes

MetalOxidation State(s)Common GeometriesMagnetic PropertiesPotential Applications
Fe +2, +3OctahedralParamagnetic, Spin-CrossoverCatalysis, Bio-mimetic studies
Co +2, +3Tetrahedral, OctahedralParamagnetic (Co(II)), Diamagnetic (Co(III))Catalysis, Materials
Ni +2Octahedral, Square PlanarParamagnetic, DiamagneticCatalysis, Electrochemistry
Cu +1, +2Tetrahedral, Square Planar, OctahedralDiamagnetic (Cu(I)), Paramagnetic (Cu(II))Catalysis, Bio-inorganic chemistry
Zn +2Tetrahedral, OctahedralDiamagneticLuminescent materials, Lewis acid catalysis

Potential Applications

The unique electronic and structural features of transition metal complexes with this compound make them attractive candidates for a variety of applications.

  • Catalysis: As demonstrated with ruthenium, these complexes can act as potent catalysts for a range of transformations, including oxidation, reduction, and cross-coupling reactions. The electronic character of the ligand can be tuned to optimize catalytic activity.

  • Materials Science: The rigid and planar nature of the ligand makes it an excellent building block for the construction of metal-organic frameworks (MOFs) and coordination polymers.[2] These materials can have applications in gas storage, separation, and heterogeneous catalysis. The luminescent properties of some complexes also make them suitable for use in organic light-emitting diodes (OLEDs) and as sensors.[2]

  • Drug Development: Bipyridine-based metal complexes have been investigated for their potential as therapeutic agents. The ability to interact with biological macromolecules like DNA and proteins opens up avenues for the development of novel anticancer and antimicrobial drugs. The ester groups on the ligand could be hydrolyzed in vivo to the corresponding dicarboxylic acid, which may alter the biological activity and solubility of the complex.

Conclusion

This compound is a ligand with significant potential in coordination chemistry. Its ability to form stable and electronically tunable complexes with a wide range of transition metals makes it a valuable tool for researchers in catalysis, materials science, and medicinal chemistry. While the coordination chemistry with second and third-row transition metals like ruthenium is relatively well-explored, the potential of complexes with first-row transition metals remains a fertile ground for future investigation. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for scientists and professionals working in these exciting areas of research.

References

Literature review on the discovery and development of bipyridine dicarboxylate ligands.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipyridine dicarboxylate ligands, a class of organic compounds featuring two interconnected pyridine rings with two carboxylic acid functional groups, have emerged as versatile building blocks in coordination chemistry, materials science, and medicinal chemistry. Their ability to form stable complexes with a wide array of metal ions has led to their application in catalysis, the development of novel materials with unique photophysical properties, and more recently, as potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of these important ligands, with a focus on their quantitative properties and experimental protocols.

Historical Perspective and Synthesis

The journey of bipyridine ligands began in 1888 with the first synthesis of 2,2'-bipyridine by Fritz Blau. The dicarboxylic acid derivatives followed, with 2,2′-bipyridine-3,3′-dicarboxylic acid being one of the earliest described, obtained through the oxidation of 1,10-phenanthroline. The synthesis of 2,2′-bipyridine-6,6′-dicarboxylic acid was later achieved by the hydrolysis of the corresponding dinitrile, which was formed from 6,6'-dibromo-2,2'-bipyridine.

Over the years, synthetic methodologies have evolved significantly, offering more efficient and versatile routes to various isomers. Early methods often involved harsh conditions and gave low yields. Modern approaches, such as Suzuki, Stille, and Negishi cross-coupling reactions, have become staples in the synthesis of substituted bipyridines, including the dicarboxylate derivatives. These methods offer greater control over the position of the carboxylic acid groups and allow for the introduction of other functionalities.

A common and efficient method for the synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine. For the synthesis of 2,2'-bipyridine-5,5'-dicarboxylic acid , a typical route involves the oxidation of 5,5'-dimethyl-2,2'-bipyridine.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of key bipyridine dicarboxylate isomers.

Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic Acid

Materials:

  • 4,4'-Dimethyl-2,2'-bipyridine

  • Sodium dichromate (Na₂Cr₂O₇·2H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve sodium dichromate in concentrated sulfuric acid with constant stirring.

  • Gradually add 4,4'-dimethyl-2,2'-bipyridine to the solution. The reaction mixture will change color, typically from orange to green, indicating the progress of the oxidation reaction.

  • After the reaction is complete (typically monitored by thin-layer chromatography), pour the mixture into cold water to precipitate the crude product.

  • Filter the precipitate and wash thoroughly with distilled water.

  • Dissolve the crude product in an aqueous solution of sodium hydroxide.

  • Acidify the solution with hydrochloric acid to precipitate the purified 2,2'-bipyridine-4,4'-dicarboxylic acid.

  • Filter the purified product, wash with distilled water, and dry under vacuum.[1]

Synthesis of 2,2'-Bipyridine-5,5'-dicarboxylic Acid

Materials:

  • 5,5'-Dimethyl-2,2'-bipyridine

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Slowly add 5,5'-dimethyl-2,2'-bipyridine to a stirred solution of potassium dichromate in concentrated sulfuric acid.

  • Control the temperature of the reaction mixture, as the oxidation is exothermic.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice to precipitate the product.

  • Filter the crude product and wash with water.

  • Purify the product by dissolving it in a dilute sodium hydroxide solution and then re-precipitating it by adding hydrochloric acid.

  • Collect the purified 2,2'-bipyridine-5,5'-dicarboxylic acid by filtration, wash with water, and dry.

Quantitative Data: Coordination Chemistry

The dicarboxylate groups on the bipyridine scaffold significantly influence the coordination properties of these ligands, enhancing their binding affinity and affecting the geometry and stability of the resulting metal complexes. The stability of these complexes is a critical parameter for their application.

Table 1: Stability Constants (log K) of Metal Complexes with Bipyridine and Pyridine Dicarboxylic Acid Ligands

Metal IonLigandlog K₁log K₂log K₃Conditions
Fe(II)2,2'-Bipyridine4.23.79.6Aqueous media
Cu(II)Pyridine dicarboxylic acid---0.1 M KNO₃, 25°C & 40°C
Ni(II)Pyridine dicarboxylic acid---0.1 M KNO₃, 25°C & 40°C
Zn(II)Pyridine dicarboxylic acid---0.1 M KNO₃, 25°C & 40°C
Co(II)Pyridine dicarboxylic acid---0.1 M KNO₃, 25°C & 40°C
Mn(II)N-[-(4-chlorophenyl)methylene]4.803.85-70% ethanol-water, 1M NaClO₄, 27°C
Co(II)N-[-(4-chlorophenyl)methylene]4.603.60-70% ethanol-water, 1M NaClO₄, 27°C
Ni(II)N-[-(4-chlorophenyl)methylene]5.204.30-70% ethanol-water, 1M NaClO₄, 27°C
Cu(II)N-[-(4-chlorophenyl)methylene]5.404.55-70% ethanol-water, 1M NaClO₄, 27°C
Zn(II)N-[-(4-chlorophenyl)methylene]5.604.80-70% ethanol-water, 1M NaClO₄, 27°C

Applications in Drug Development and Biological Systems

Metal complexes of bipyridine dicarboxylate ligands have shown promise as cytotoxic agents against various cancer cell lines. Their mechanism of action is an active area of research, with evidence pointing towards the induction of apoptosis through multiple pathways.

Cytotoxicity and Mechanism of Action

Ruthenium(II) complexes, in particular, have been investigated for their anticancer properties. These complexes can interact with cellular components, including DNA and proteins, leading to cell cycle arrest and apoptosis.[2][3] The generation of reactive oxygen species (ROS) is often implicated as a key event in the cytotoxic mechanism of these metal complexes.[4] This overproduction of ROS can lead to mitochondrial membrane potential disruption and DNA damage, ultimately triggering programmed cell death.[5]

The anticancer activity of some poly(bipyridyl) ligands can be controlled by their complexation and decomplexation with biorelevant metal cations.[6] The metal-free ligand can induce apoptosis, while the metal-complexed form is less active, suggesting a "pro-ligand" strategy where the active species is released within the cell.[6]

Signaling Pathways and Experimental Workflows

While the precise signaling pathways are still under investigation, a general logical workflow for the cytotoxic action of bipyridine dicarboxylate metal complexes can be proposed.

Cytotoxic_Mechanism cluster_synthesis Ligand and Complex Synthesis cluster_cellular Cellular Interaction and Cytotoxicity Start Starting Materials Synthesis Synthesis of Bipyridine Dicarboxylate Ligand Start->Synthesis Complexation Complexation with Metal Ion (e.g., Ru(II)) Synthesis->Complexation Cellular_Uptake Cellular Uptake of Metal Complex Complexation->Cellular_Uptake ROS_Generation Generation of Reactive Oxygen Species (ROS) Cellular_Uptake->ROS_Generation Mitochondrial_Damage Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Damage DNA_Damage DNA Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis DNA_Damage->Apoptosis

Caption: Logical workflow of the synthesis and proposed cytotoxic mechanism of bipyridine dicarboxylate metal complexes.

This diagram illustrates the progression from the synthesis of the ligand and its metal complex to the key cellular events that lead to apoptosis. The generation of ROS appears to be a central node, instigating both mitochondrial and DNA damage pathways.

Conclusion

Bipyridine dicarboxylate ligands have a rich history and continue to be of significant interest due to their versatile coordination chemistry and diverse applications. While their use in catalysis and materials science is well-established, their potential in drug development is a rapidly evolving field. Further research is needed to fully elucidate the specific signaling pathways involved in their cytotoxic effects and to compile a comprehensive database of their coordination properties with various metal ions. The continued development of synthetic methodologies will undoubtedly lead to new derivatives with tailored properties for specific applications, solidifying the importance of bipyridine dicarboxylate ligands in modern chemistry.

References

Theoretical Insights into the Electronic Landscape of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate, a prominent bidentate chelating ligand, is a cornerstone in the design of functional metal complexes for catalysis and materials science.[1] Its unique electronic and structural properties are pivotal in dictating the reactivity and photophysical behavior of its coordination compounds. This technical guide delves into the theoretical examination of the electronic structure of this compound, providing a framework for its computational investigation. We will explore the common theoretical methodologies employed, the anticipated electronic characteristics, and a standardized workflow for such in-silico analyses. This document serves as a comprehensive resource for researchers leveraging computational tools to design and understand novel molecular systems based on this versatile ligand.

Introduction

The 2,2'-bipyridine-6,6'-dicarboxylate backbone is a critical component in various molecular catalysts, particularly in the field of water oxidation.[2][3][4] The diester derivative, this compound, offers enhanced solubility and processability, making it an attractive ligand for the synthesis of bespoke metal complexes.[1] Understanding the intrinsic electronic properties of this ligand is paramount for predicting and fine-tuning the behavior of the resulting coordination compounds. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful avenue to probe the electronic structure, molecular orbitals, and reactivity descriptors of this molecule.[5][6]

Computational Methodologies

The theoretical investigation of the electronic structure of this compound typically employs a multi-step computational protocol. The following methodologies are representative of the approaches commonly cited in the study of related bipyridine-based ligands and their metal complexes.

2.1. Geometry Optimization

The initial step involves the optimization of the molecule's ground-state geometry. This is crucial as the electronic properties are highly dependent on the molecular conformation.

  • Method: Density Functional Theory (DFT) is the most common and effective method for this purpose.

  • Functional: Hybrid functionals such as B3LYP are widely used due to their balance of accuracy and computational cost.

  • Basis Set: Pople-style basis sets, for instance, 6-31G(d,p), are generally sufficient for geometry optimizations of organic molecules of this size.

2.2. Electronic Structure Calculations

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties.

  • Method: DFT is again the method of choice.

  • Functional and Basis Set: The same functional and basis set used for geometry optimization are typically employed for consistency.

  • Analysis: The output of this calculation provides key information, including the energies of the frontier molecular orbitals (HOMO and LUMO), the total electronic energy, and the Mulliken or Natural Bond Orbital (NBO) population analysis, which describes the charge distribution.

2.3. Excited State Calculations

To understand the molecule's potential photophysical properties, Time-Dependent Density Functional Theory (TD-DFT) calculations can be performed.

  • Method: TD-DFT is the standard for calculating vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum.

  • Functional and Basis Set: The choice of functional can be more critical for TD-DFT, and range-separated functionals like CAM-B3LYP or ωB97X-D may provide more accurate results for charge-transfer excitations.

Theoretical Electronic Structure

While specific quantitative data for the isolated this compound is not extensively published, we can infer its key electronic features based on the behavior of the parent 2,2'-bipyridine-6,6'-dicarboxylate ligand in various studies.

3.1. Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity and electronic transitions.

  • HOMO: The HOMO is expected to be a π-orbital delocalized across the bipyridine ring system. Its energy level is indicative of the molecule's ability to donate electrons.

  • LUMO: The LUMO is anticipated to be a π*-orbital, also delocalized over the bipyridine core, with significant contributions from the carboxylate groups. The energy of the LUMO reflects the molecule's electron-accepting capability.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic excitation.

3.2. Electron Distribution and Electrostatic Potential

The presence of electronegative nitrogen and oxygen atoms results in a non-uniform distribution of electron density.

  • Nitrogen Atoms: The lone pairs on the nitrogen atoms create regions of high electron density, making them the primary sites for coordination with metal ions.

  • Carbonyl Groups: The carbonyl groups of the ester functionalities are electron-withdrawing, influencing the overall electron density of the bipyridine rings and contributing to the stability of the LUMO.

Data Presentation

The following table provides a standardized format for presenting the key quantitative data obtained from theoretical calculations of this compound.

ParameterCalculated Value (Hartree)Calculated Value (eV)
Ground State Energy
HOMO Energy
LUMO Energy
HOMO-LUMO Gap
Dipole Moment (Debye)

Mandatory Visualization

The following diagram illustrates a typical workflow for the theoretical calculation of the electronic structure of a molecule like this compound.

Theoretical_Calculation_Workflow start Define Molecular Structure (e.g., from SMILES or builder) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc is_minimum Is it a true minimum? (No imaginary frequencies) freq_calc->is_minimum reoptimize Re-optimize Geometry is_minimum->reoptimize No sp_calc Single-Point Energy Calculation (Extract Electronic Properties) is_minimum->sp_calc Yes reoptimize->geom_opt homo_lumo Analyze Frontier Orbitals (HOMO, LUMO, Gap) sp_calc->homo_lumo esp Calculate Electrostatic Potential (Visualize Charge Distribution) sp_calc->esp tddft TD-DFT Calculation (Simulate UV-Vis Spectrum) sp_calc->tddft end Analysis and Interpretation homo_lumo->end esp->end tddft->end

Caption: Workflow for theoretical electronic structure calculations.

Conclusion

The theoretical investigation of this compound through computational chemistry provides invaluable insights into its electronic properties. By employing standard DFT and TD-DFT methodologies, researchers can elucidate the nature of its frontier molecular orbitals, predict its reactivity, and anticipate its photophysical behavior. This in-silico approach is a powerful and cost-effective tool for the rational design of novel catalysts, functional materials, and pharmaceutical agents that incorporate this versatile bipyridine ligand. The methodologies and expected outcomes detailed in this guide provide a robust framework for initiating and interpreting such theoretical studies.

References

Methodological & Application

Application Notes and Protocols: Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate as a versatile ligand in various catalytic applications. The unique electronic and steric properties of this bipyridine ligand, when complexed with transition metals, offer enhanced efficiency and selectivity in a range of important chemical transformations.

Application in Water Oxidation Catalysis

The this compound ligand, often referred to as bda in its deprotonated form, has been instrumental in the development of highly efficient molecular catalysts for water oxidation, a critical process in artificial photosynthesis and renewable energy research. Ruthenium complexes incorporating the bda ligand are particularly noteworthy for their high turnover numbers and fast reaction rates.

Data Presentation: Performance of Ru(bda) Complexes in Water Oxidation

The following table summarizes the catalytic performance of various ruthenium complexes with the 2,2'-bipyridine-6,6'-dicarboxylate ligand in cerium(IV)-driven water oxidation.

CatalystAxial Ligand (L)OxidantTurnover Number (TON)Initial Rate (s⁻¹)Reference
[Ru(bda)(py)₂]PyridineCe(IV)>200041[1]
[Ru(bda)(pyridazine)₂]PyridazineCe(IV)>55,400286[1]
[Ru(bda)(pyrimidine)₂]PyrimidineCe(IV)>20,000125[1]
[Ru(bda)(phthalazine)₂]PhthalazineCe(IV)>10,00060[1]
Experimental Protocol: Synthesis of [Ru(bda)(py)₂] Catalyst

This protocol describes the synthesis of the [Ru(II)(bda)(py)₂] complex, a common precursor for water oxidation catalysis.

Materials:

  • RuCl₃·3H₂O

  • This compound

  • Pyridine (py)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (NEt₃)

  • Acetone

  • Diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • Preparation of the Ligand Solution: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF under an inert atmosphere (Argon or Nitrogen).

  • Addition of Ruthenium Precursor: Add RuCl₃·3H₂O (1.0 eq) to the solution.

  • Refluxing the Mixture: Heat the mixture to reflux for 4 hours. The color of the solution should change, indicating the formation of the initial complex.

  • Addition of Axial Ligand and Base: Cool the reaction mixture to room temperature. Add an excess of pyridine (10 eq) and triethylamine (4 eq).

  • Second Reflux: Heat the mixture to reflux for an additional 8 hours.

  • Isolation of the Product: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Wash the resulting solid with water, then acetone, and finally diethyl ether to remove impurities.

  • Drying: Dry the purified product under vacuum to obtain the [Ru(bda)(py)₂] complex as a solid.

Application in Asymmetric Catalysis

Chiral derivatives of this compound are valuable ligands for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. These ligands, when complexed with metals like nickel or copper, can create a chiral environment around the metal center, leading to high stereoselectivity in various reactions.

Data Presentation: Asymmetric Michael-type Friedel–Crafts Alkylation

The following table presents data for the Ni(II)-catalyzed asymmetric Michael-type Friedel–Crafts alkylation of indoles with β,γ-unsaturated α-keto esters using a chiral bipyridine-2NO ligand.

EntrySubstrate (Indole)Catalyst Loading (mol%)Yield (%)ee (%)
11-methylindole109299
25-methoxy-1-methylindole108598
35-chloro-1-methylindole109097
41H-indole107895
Experimental Protocol: Asymmetric Michael Addition

This protocol outlines a general procedure for an asymmetric Michael addition reaction using a chiral bipyridine ligand complexed with a metal salt.

Materials:

  • Chiral bipyridine dicarboxylate ligand

  • Metal salt (e.g., Ni(OAc)₂, Cu(OTf)₂)

  • Substrate 1 (e.g., Indole)

  • Substrate 2 (e.g., β,γ-unsaturated α-keto ester)

  • Solvent (e.g., Toluene, CH₂Cl₂)

  • Molecular sieves (optional)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: In a dry Schlenk tube under an inert atmosphere, add the chiral bipyridine dicarboxylate ligand (0.1 eq) and the metal salt (0.1 eq). Add the solvent and stir the mixture at room temperature for 1 hour to form the catalyst complex. Molecular sieves can be added to ensure anhydrous conditions.

  • Reaction Setup: In a separate flask, dissolve the indole substrate (1.0 eq) in the solvent.

  • Initiation of Reaction: Add the pre-formed catalyst solution to the indole solution. Then, add the β,γ-unsaturated α-keto ester (1.2 eq) dropwise at the specified reaction temperature (e.g., 0 °C or room temperature).

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Application in Cross-Coupling Reactions

This compound and its derivatives serve as effective ligands in nickel-catalyzed cross-coupling reactions. The electronic properties of the ligand can be tuned to enhance the catalytic activity and stability of the nickel catalyst in forming carbon-carbon and carbon-heteroatom bonds.

Data Presentation: Ni-Catalyzed Cross-Electrophile Coupling

The following table shows the performance of various substituted bipyridine ligands in a Ni-catalyzed cross-electrophile coupling reaction. While specific data for the dimethyl ester is limited in comparative studies, the data for related ligands highlight the importance of substitution on the bipyridine backbone.

LigandSubstituentYield (%)Notes
4,4'-di-tert-butyl-2,2'-bipyridine4,4'-tBuHighCommonly used, generally effective
6,6'-dimethyl-2,2'-bipyridine6,6'-MeVariableSteric hindrance can impact activity
4,4'-bis(trifluoromethyl)-2,2'-bipyridine4,4'-CF₃GoodElectron-withdrawing groups can be beneficial
Experimental Protocol: Ni-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction using a bipyridine ligand.

Materials:

  • NiCl₂(DME) or other Ni(II) precursor

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Aryl boronic acid

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the Ni(II) precursor (5 mol%), this compound (5 mol%), the aryl halide (1.0 eq), the aryl boronic acid (1.5 eq), and the base (2.0 eq).

  • Addition of Solvent: Add the degassed solvent to the flask.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).

  • Monitoring the Reaction: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis: [Ru(bda)(py)₂] start Start dissolve_ligand Dissolve Ligand in DMF start->dissolve_ligand add_ru Add RuCl₃·3H₂O dissolve_ligand->add_ru reflux1 Reflux (4h) add_ru->reflux1 add_py_base Add Pyridine and NEt₃ reflux1->add_py_base reflux2 Reflux (8h) add_py_base->reflux2 remove_solvent Remove Solvent reflux2->remove_solvent wash Wash with H₂O, Acetone, Ether remove_solvent->wash dry Dry under Vacuum wash->dry end [Ru(bda)(py)₂] dry->end

Caption: Experimental workflow for the synthesis of the [Ru(bda)(py)₂] catalyst.

catalytic_cycle RuII Ru(II)-OH₂ RuIII Ru(III)-OH₂ RuII->RuIII -e⁻ RuIV Ru(IV)=O RuIII->RuIV -e⁻, -H⁺ RuV Ru(V)=O RuIV->RuV -e⁻, -H⁺ Dimer [Ru(IV)-O-O-Ru(IV)] RuV->Dimer + Ru(V)=O - 2H₂O Dimer->RuII +2H₂O O2_release O₂ Dimer->O2_release

References

Application Notes and Protocols for Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is a functionalized bipyridine ligand of significant interest in the field of coordination chemistry and materials science. Its structural features, including the chelating bipyridine core and the carboxylate groups, make it a promising candidate for incorporation into sensitizing dyes for Dye-Sensitized Solar Cells (DSSCs). The carboxylate moieties can serve as effective anchoring groups to the titanium dioxide (TiO₂) photoanode, facilitating efficient electron injection from the photo-excited dye into the semiconductor's conduction band. The bipyridine unit is a well-established component of highly efficient ruthenium and other transition metal-based photosensitizers. This document provides a detailed overview of the proposed application of this compound in DSSCs, including hypothetical performance data, and detailed experimental protocols for the synthesis of a derived sensitizer and the fabrication of a DSSC device.

Principle of Operation in Dye-Sensitized Solar Cells

Dye-sensitized solar cells operate on the principle of photo-induced charge separation at the interface of a sensitizing dye and a wide-bandgap semiconductor. The key steps are as follows:

  • Light Absorption: A monolayer of a sensitizer dye, incorporating a ligand such as one derived from this compound, absorbs incident photons, leading to the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the dye.

  • Electron Injection: The excited electron is rapidly injected from the dye's LUMO into the conduction band of the TiO₂ semiconductor. The carboxylate anchoring groups of the ligand ensure strong electronic coupling between the dye and the TiO₂ surface, which is crucial for efficient electron transfer.

  • Electron Transport: The injected electrons percolate through the interconnected TiO₂ nanoparticle network to the transparent conductive oxide (TCO) coated glass substrate (the photoanode).

  • External Circuit: The electrons travel through an external circuit, generating an electric current, and reach the counter electrode.

  • Dye Regeneration: The oxidized dye molecule is regenerated by accepting an electron from a redox mediator, typically an iodide/triiodide (I⁻/I₃⁻) couple, present in an electrolyte solution.

  • Redox Mediator Regeneration: The oxidized redox mediator diffuses to the counter electrode, where it is reduced back to its original state by the electrons from the external circuit, thus completing the cycle.

Data Presentation

The following table summarizes the hypothetical and expected photovoltaic performance parameters of a DSSC sensitized with a ruthenium-based dye incorporating a 2,2'-bipyridine-6,6'-dicarboxylic acid ligand, based on performance data from analogous bipyridine-dicarboxylate sensitizers.

Sensitizer (Hypothetical)Jsc (mA/cm²)Voc (V)FF (%)η (%)
Ru(II)-[2,2'-bipyridine-6,6'-dicarboxylic acid]-based Dye 12.5 - 15.50.65 - 0.7565 - 756.0 - 8.5
Reference: N719 Dye15.0 - 18.00.70 - 0.7568 - 7210.0 - 11.5

Note: Jsc = Short-circuit current density, Voc = Open-circuit voltage, FF = Fill factor, η = Power conversion efficiency. The presented data for the hypothetical dye are estimated based on typical performance ranges for ruthenium bipyridine sensitizers and are for comparative purposes.

Experimental Protocols

I. Synthesis of a Ruthenium Sensitizer Incorporating a 2,2'-bipyridine-6,6'-dicarboxylic acid ligand

This protocol describes a plausible synthesis route for a heteroleptic ruthenium(II) complex, a common type of sensitizer for DSSCs, using a ligand derived from this compound. The first step is the hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid.

A. Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of a strong base, such as sodium hydroxide (NaOH), to the solution.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the 2,2'-bipyridine-6,6'-dicarboxylic acid.

  • Isolation: Collect the precipitate by filtration, wash with deionized water, and dry under vacuum.

B. Synthesis of the Ruthenium(II) Sensitizer

This procedure is adapted from the synthesis of similar heteroleptic ruthenium complexes.

  • Precursor Synthesis: Synthesize an appropriate ruthenium precursor, such as cis-[Ru(bpy)₂(Cl)₂] (where bpy is 2,2'-bipyridine), according to established literature procedures.

  • Ligand Exchange Reaction: In a suitable solvent such as N,N-dimethylformamide (DMF), react the ruthenium precursor with the synthesized 2,2'-bipyridine-6,6'-dicarboxylic acid.

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) and at an elevated temperature for several hours.

  • Purification: The resulting crude product is purified using column chromatography on silica gel or alumina to isolate the desired ruthenium sensitizer.

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, UV-Vis spectroscopy, and mass spectrometry to confirm its structure and purity.

II. Fabrication of a Dye-Sensitized Solar Cell

A. Preparation of the TiO₂ Photoanode

  • Substrate Cleaning: Clean fluorine-doped tin oxide (FTO) coated glass plates by sonicating in a sequence of detergent solution, deionized water, and ethanol.

  • TiO₂ Paste Deposition: Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. The thickness of the TiO₂ layer can be controlled by the thickness of the adhesive tape used as a spacer.

  • Sintering: Sinter the TiO₂-coated FTO glass in a furnace at high temperatures (e.g., 450-500 °C) to ensure good electrical contact between the TiO₂ nanoparticles and the FTO substrate.

B. Dye Sensitization

  • Dye Solution Preparation: Prepare a solution of the synthesized ruthenium sensitizer in a suitable solvent, such as a mixture of acetonitrile and tert-butanol.

  • Immersion: Immerse the cooled TiO₂ photoanode into the dye solution and keep it in the dark for a specified period (typically 12-24 hours) to allow for the adsorption of a monolayer of the dye onto the TiO₂ surface. The carboxylate groups of the ligand will anchor the dye to the semiconductor.

  • Rinsing: After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.

C. Assembly of the DSSC

  • Counter Electrode Preparation: Prepare a counter electrode by depositing a thin layer of a catalyst, such as platinum, onto another FTO-coated glass plate.

  • Sealing: Assemble the dye-sensitized TiO₂ photoanode and the platinum-coated counter electrode in a sandwich-like configuration, separated by a thin polymer sealant (e.g., Surlyn).

  • Electrolyte Filling: Introduce the electrolyte solution, typically containing an I⁻/I₃⁻ redox couple in an organic solvent, into the space between the electrodes through pre-drilled holes in the counter electrode.

  • Sealing: Seal the holes to prevent leakage of the electrolyte.

D. Characterization of the DSSC

  • Photovoltaic Measurement: Measure the current-voltage (I-V) characteristics of the fabricated DSSC under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter.

  • Performance Parameters: From the I-V curve, determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η).

Visualizations

DSSC_Working_Principle cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode TCO TCO Glass External_Circuit External Load TCO->External_Circuit TiO2 TiO2 Nanoparticles TiO2->TCO 3. Electron Transport Dye Sensitizer Dye (Ground State) Dye_excited Sensitizer Dye (Excited State) Dye->Dye_excited 1. Light Absorption Dye_excited->TiO2 2. Electron Injection I3_minus I₃⁻ (Oxidized Mediator) I_minus I⁻ (Redox Mediator) I_minus->Dye_excited 5. Dye Regeneration (Dye⁺ + I⁻ → Dye + I₃⁻) Pt_Catalyst Platinum Catalyst Pt_Catalyst->I3_minus 6. Mediator Regeneration (I₃⁻ + 2e⁻ → 3I⁻) TCO_cathode TCO Glass TCO_cathode->Pt_Catalyst External_Circuit->TCO_cathode 4. Electron Flow sun Photon (hν) sun->Dye

Caption: Working principle of a Dye-Sensitized Solar Cell.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_dye Dye Synthesis Start_Ligand This compound Hydrolysis Hydrolysis (NaOH, EtOH/H₂O) Start_Ligand->Hydrolysis Product_Ligand 2,2'-bipyridine-6,6'-dicarboxylic acid Hydrolysis->Product_Ligand Ligand_Exchange Ligand Exchange (DMF, Heat) Product_Ligand->Ligand_Exchange Ru_precursor cis-[Ru(bpy)₂(Cl)₂] Ru_precursor->Ligand_Exchange Final_Dye Ruthenium(II) Sensitizer Ligand_Exchange->Final_Dye

Caption: Proposed synthesis workflow for the ruthenium sensitizer.

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Fabrication cluster_assembly Cell Assembly FTO_Cleaning FTO Glass Cleaning TiO2_Deposition TiO₂ Paste Deposition FTO_Cleaning->TiO2_Deposition Sintering Sintering (450-500 °C) TiO2_Deposition->Sintering Dye_Sensitization Dye Immersion (12-24h) Sintering->Dye_Sensitization Assembly Sandwich Assembly with Sealant Dye_Sensitization->Assembly Counter_Electrode Counter Electrode Prep. (Pt coating) Counter_Electrode->Assembly Electrolyte_Filling Electrolyte Injection Assembly->Electrolyte_Filling Final_Sealing Sealing Injection Holes Electrolyte_Filling->Final_Sealing Final_Cell Completed DSSC Final_Sealing->Final_Cell

Caption: Experimental workflow for DSSC fabrication.

Synthesis and Application of Metal-Organic Frameworks Using Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) using Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate as a key organic linker. It is intended to guide researchers in the synthesis, characterization, and potential applications of these materials, with a particular focus on their relevance to drug development.

Introduction to Bipyridine-Based MOFs

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The use of bipyridine-dicarboxylate linkers, such as derivatives of 2,2'-bipyridine-dicarboxylic acid, is of particular interest due to the presence of both N-donor and O-donor atoms, allowing for the formation of diverse and stable framework structures. The bipyridine unit can also impart functionality to the MOF, such as luminescence or catalytic activity. While this compound is a commercially available precursor, its direct use in MOF synthesis often involves in situ hydrolysis to the corresponding dicarboxylic acid under solvothermal conditions. This process allows for the formation of strong coordination bonds between the carboxylate groups and the metal centers.

Experimental Protocols

General Protocol for Solvothermal Synthesis of a Bipyridine-Dicarboxylate MOF

This protocol provides a general method for the synthesis of a metal-organic framework using a dimethyl bipyridine-dicarboxylate linker, which undergoes in situ hydrolysis. The specific metal salt, solvent, temperature, and reaction time can be varied to target different framework structures.

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve this compound and the chosen metal salt in DMF. A typical molar ratio of linker to metal is 1:1 or 1:2.

  • Add a small amount of deionized water to facilitate the in situ hydrolysis of the ester groups to carboxylic acids.

  • The resulting solution is sonicated for 15-20 minutes to ensure homogeneity.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a temperature between 100-150 °C for 24-72 hours.

  • After the reaction, allow the autoclave to cool down to room temperature slowly.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • Activate the MOF by drying the solvent-exchanged product under vacuum, with gentle heating if necessary, to remove the volatile solvent.

Experimental Workflow for MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation A Dissolve Ligand and Metal Salt in DMF B Add Deionized Water A->B C Sonicate for Homogenization B->C D Transfer to Autoclave C->D E Heat at 100-150 °C for 24-72h D->E F Cool to Room Temperature E->F G Filter/Centrifuge Crystals F->G H Wash with DMF and Ethanol G->H I Activate under Vacuum H->I J J I->J Characterization (PXRD, TGA, etc.)

General experimental workflow for MOF synthesis.

Protocol for Drug Loading into a Bipyridine-Dicarboxylate MOF

This protocol describes a general procedure for loading a therapeutic agent, such as doxorubicin or 5-fluorouracil, into the pores of a synthesized MOF.

Materials:

  • Activated bipyridine-dicarboxylate MOF

  • Drug molecule (e.g., Doxorubicin hydrochloride, 5-Fluorouracil)

  • Appropriate solvent (e.g., deionized water, ethanol, or a buffer solution like PBS)

Procedure:

  • Prepare a stock solution of the drug in the chosen solvent.

  • Immerse a known amount of the activated MOF in the drug solution.

  • Stir the suspension at room temperature for a specified period (e.g., 24-48 hours) to allow for diffusion of the drug molecules into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with the solvent to remove any drug molecules adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

  • The amount of loaded drug can be quantified by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy.

Data Presentation

Characterization Data of Representative Bipyridine-Dicarboxylate MOFs

The following table summarizes key characterization data for MOFs synthesized using different isomers of 2,2'-bipyridine-dicarboxylic acid. This data provides a reference for the expected properties of MOFs synthesized with the 6,6'-dicarboxylate linker.

MOF Name/ReferenceMetal IonLigand IsomerCrystal SystemSpace GroupBET Surface Area (m²/g)
[Cu₂(OH)(2,2′-bipy)₂(BTC)·2H₂O]n [1]Cu(II)2,2'-bipyridine---
[Co(4,4′-bipy)(m-BDC)]n [1]Co(II)4,4'-bipyridine---
{[Ln₂Cu(BDPC)₄(H₂O)₆]·9H₂O}n [2]Cu(II)/Ln(III)3,3'-dicarboxylate---
[DyCu₃(BPDC)₄(NO₃)(H₂O)₆]n [2]Cu(II)/Dy(III)3,3'-dicarboxylateTriclinicP-1-
JMS-3 [3]Cd(II)4,4'-dicarboxylateMonoclinicP2₁/c-
JMS-4 [3]Zn(II)4,4'-dicarboxylateMonoclinicP2₁-
[Mn₃(btdc)₃(bpy)₂]·4DMF [4]Mn(II)2,2'-bipyridine---
V/BP-MOF [5]V4,4'-dicarboxylate--325
MOF-253 (Al(OH)(bpydc)) [6]Al(III)5,5'-dicarboxylate--2160
Drug Loading and Release Data for Representative MOFs

The following table presents drug loading and release data for various MOFs as representative examples. While not specific to bipyridine-dicarboxylate MOFs, these values illustrate the potential of porous frameworks for drug delivery applications.

MOF SystemDrugLoading Capacity (wt%)Release ConditionsCumulative ReleaseReference
UiO-67-NH₂ Camptothecin36.53--[7]
UiO-67-CDC-(CH₃)₂ 5-Fluorouracil56.5Simulated blood (pH 7.4)-[8]
Zn-based 2D MOF 5-Fluorouracil19.3PBS (pH 7.4) at 310 K~70% after 120 h[9]
GQDs@Bio-MOF 5-Fluorouracil4.2-62.3% after 96 h[10]
Cu-MOFs-CROMO-DOX Doxorubicin83-91 (encapsulation efficiency)pH 7.4Sustained over 48 h[11]
MIL-101(Fe)-C₄H₄ Doxorubicin24.5GSH (10 mM)81% after 9 h[12]
MOF/TA-DOX Doxorubicin4.52--[13]

Application in Drug Development: Cellular Uptake and Drug Release

MOF nanoparticles are promising candidates for drug delivery due to their high loading capacity and tunable properties. For a MOF-based drug delivery system to be effective, it must be efficiently taken up by target cells, and the drug must be released in a controlled manner at the desired site of action.

The cellular uptake of MOF nanoparticles is an active, energy-dependent process that primarily occurs through endocytosis. The specific endocytic pathway can be influenced by the size, shape, and surface chemistry of the MOF particles. Two major pathways have been identified for the internalization of MOFs: clathrin-mediated endocytosis and caveolae-mediated endocytosis.

Once inside the cell, the MOF-containing endosomes typically fuse with lysosomes. The acidic environment of the lysosome (pH ~4.5-5.0) can trigger the degradation of many MOF structures, leading to the release of the encapsulated drug. This pH-responsive drug release is a highly desirable feature for targeted cancer therapy, as the microenvironment of tumors is also acidic.

Cellular Uptake and Drug Release Pathway of MOF Nanoparticles

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis MOF Drug-Loaded MOF Nanoparticle Clathrin Clathrin-mediated MOF->Clathrin Uptake Caveolae Caveolae-mediated MOF->Caveolae Uptake Membrane Cell Membrane Endosome Endosome Clathrin->Endosome Caveolae->Endosome Lysosome Lysosome (Acidic pH) Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release MOF Degradation Target Intracellular Target Drug_Release->Target Therapeutic Action

Cellular uptake and drug release pathway of MOF nanoparticles.

Conclusion

The use of this compound and its isomers as linkers in the synthesis of metal-organic frameworks offers a versatile platform for the creation of novel materials with potential applications in catalysis, gas storage, and importantly, drug delivery. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of these promising materials. Further research into the biocompatibility, degradation, and in vivo efficacy of these bipyridine-based MOFs is warranted to fully realize their potential in drug development.

References

Application Notes and Protocols for the Synthesis of Ruthenium Complexes with Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of ruthenium(II) complexes featuring the dimethyl 2,2'-bipyridine-6,6'-dicarboxylate (dcbpy-Me₂) ligand. These complexes are of significant interest due to their unique photophysical and electrochemical properties, which make them promising candidates for applications in photodynamic therapy (PDT), solar energy conversion, and catalysis. The ester groups on the bipyridine ligand can be hydrolyzed to the corresponding dicarboxylic acid, allowing for further functionalization, such as anchoring to semiconductor surfaces.

Overview of Synthetic Strategy

The synthesis of ruthenium complexes with this compound can be achieved through a multi-step process. A common and versatile approach involves the initial synthesis of a precursor complex, cis-dichlorobis(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₂Cl₂]), followed by the substitution of the chloride ligands with the desired this compound ligand. This method allows for the creation of heteroleptic complexes, which can be advantageous for fine-tuning the complex's properties.

Experimental Protocols

Protocol 1: Synthesis of cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₂Cl₂])

This precursor complex is a crucial starting material for the synthesis of various heteroleptic ruthenium polypyridyl complexes.[1][2]

Materials and Reagents:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • 2,2'-Bipyridine (bpy)

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Diethyl ether

  • Water (deionized)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine RuCl₃·xH₂O (1 equivalent), 2,2'-bipyridine (2 equivalents), and LiCl (excess, e.g., 10 equivalents) in DMF.

  • The reaction mixture is refluxed with constant stirring under an inert atmosphere (e.g., argon) for 6-8 hours.[1] The color of the solution will change, typically to a deep red or violet.

  • After reflux, the mixture is cooled to room temperature.

  • Acetone is added to the cooled reaction mixture to precipitate the product.[1]

  • The mixture is then further cooled, for instance, in a freezer at -5 °C overnight, to maximize precipitation.[1]

  • The resulting black microcrystalline precipitate is collected by vacuum filtration.

  • The solid is washed sequentially with cold water and diethyl ether to remove unreacted starting materials and impurities.[1][2]

  • The product is dried under vacuum. The identity and purity of the cis-[Ru(bpy)₂Cl₂] precursor should be confirmed by spectroscopic methods such as UV-Vis and NMR spectroscopy before proceeding.[1]

Quantitative Data Summary for Precursor Synthesis

ReactantMolar RatioSolventTemperatureReaction TimeTypical Yield
RuCl₃·xH₂O1DMFReflux6-8 hours~40-80%
2,2'-Bipyridine2
LiCl~10
Protocol 2: Synthesis of Ru(bpy)₂(dcbpy-Me₂)₂

This protocol describes the synthesis of the target heteroleptic complex from the cis-[Ru(bpy)₂Cl₂] precursor.

Materials and Reagents:

  • cis-[Ru(bpy)₂Cl₂]

  • This compound (dcbpy-Me₂)

  • Ethanol

  • Water (deionized)

  • Ammonium hexafluorophosphate (NH₄PF₆) or Lithium perchlorate (LiClO₄)

Procedure:

  • In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂] (1 equivalent) and this compound (1.1 equivalents) in a mixture of ethanol and water (e.g., an 8:2 v/v mixture).[3]

  • Reflux the reaction mixture under an inert atmosphere for 4-6 hours. The progress of the reaction can be monitored by the color change of the solution from deep violet to a brighter red-orange.

  • After cooling to room temperature, filter the solution to remove any insoluble impurities.

  • To the filtrate, add a saturated aqueous solution of NH₄PF₆ or LiClO₄ to precipitate the product as a hexafluorophosphate or perchlorate salt.[1][4]

  • Cool the solution in an ice bath or refrigerate overnight to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water, followed by a small amount of cold ethanol, and finally with diethyl ether.

  • Dry the final product, --INVALID-LINK--₂, under vacuum.

Quantitative Data Summary for Final Complex Synthesis

ReactantMolar RatioSolventTemperatureReaction TimeTypical Yield
cis-[Ru(bpy)₂Cl₂]1Ethanol/WaterReflux4-6 hours~70-85%
dcbpy-Me₂1.1

Characterization

The synthesized ruthenium complex should be thoroughly characterized to confirm its identity and purity.

TechniquePurposeExpected Observations
¹H NMR Spectroscopy To confirm the coordination of the ligands and the structure of the complex.A complex spectrum with signals corresponding to the protons of both the bpy and dcbpy-Me₂ ligands, shifted upon coordination to the ruthenium center.
Mass Spectrometry (ESI-MS) To determine the mass-to-charge ratio of the complex cation.A peak corresponding to the [Ru(bpy)₂(dcbpy-Me₂)]²⁺ cation.
UV-Vis Spectroscopy To characterize the electronic absorption properties.Intense absorption bands in the visible region (around 450 nm) corresponding to metal-to-ligand charge transfer (MLCT) transitions.
Elemental Analysis To determine the elemental composition (C, H, N).The experimental percentages should match the calculated values for the proposed formula.

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Precursor Synthesis cluster_1 Protocol 2: Final Complex Synthesis RuCl3 RuCl3·xH2O Reactants RuCl3->Reactants bpy 2,2'-Bipyridine bpy->Reactants LiCl LiCl LiCl->Reactants Reflux_DMF Reflux in DMF (6-8h) Reactants->Reflux_DMF Precipitation Precipitate with Acetone Reflux_DMF->Precipitation Filtration_Wash1 Filter and Wash (Water, Diethyl Ether) Precipitation->Filtration_Wash1 Precursor cis-[Ru(bpy)2Cl2] Filtration_Wash1->Precursor Reactants2 Precursor->Reactants2 dcbpyMe2 dcbpy-Me2 dcbpyMe2->Reactants2 Reflux_EtOH_H2O Reflux in Ethanol/Water (4-6h) Precipitation_PF6 Precipitate with NH4PF6 Reflux_EtOH_H2O->Precipitation_PF6 Filtration_Wash2 Filter and Wash (Water, Ethanol, Diethyl Ether) Precipitation_PF6->Filtration_Wash2 Final_Product Ru(bpy)2(dcbpy-Me2)2 Filtration_Wash2->Final_Product

Caption: Experimental workflow for the two-step synthesis of the target ruthenium complex.

Logical Relationship of Synthesis

G RuCl3 RuCl3·xH2O Intermediate cis-[Ru(bpy)2Cl2] RuCl3->Intermediate bpy 2,2'-Bipyridine bpy->Intermediate dcbpyMe2 Dimethyl 2,2'-bipyridine- 6,6'-dicarboxylate Final_Complex [Ru(bpy)2(dcbpy-Me2)]2+ dcbpyMe2->Final_Complex Intermediate->Final_Complex

References

Application Notes and Protocols: The Role of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate and its role as a versatile ligand in the field of photoredox catalysis. This document outlines the fundamental principles, key applications, and detailed experimental protocols for utilizing metal complexes of this ligand in various synthetic transformations.

Introduction to this compound in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecules under mild conditions. At the heart of this technology are photocatalysts, typically transition metal complexes, that can absorb visible light and initiate single-electron transfer (SET) processes. The ligand framework of these photocatalysts is crucial for tuning their photophysical and electrochemical properties.

This compound, often abbreviated as Me₂bda, is a bidentate ligand that plays a significant role in modifying the characteristics of photocatalysts. The presence of two ester groups at the 6 and 6' positions of the bipyridine core significantly influences the electronic properties of the resulting metal complexes. These electron-withdrawing groups can stabilize the metal center in higher oxidation states and shift the redox potentials of the catalyst, thereby tuning its reactivity and substrate scope.

Physicochemical Properties and Their Impact on Catalysis

The ester functionalities in this compound make the bipyridine framework more electron-deficient compared to unsubstituted bipyridine. This has several important consequences for the resulting photocatalyst:

  • Tuning Redox Potentials: The electron-withdrawing nature of the dicarboxylate groups makes the metal center more difficult to oxidize. For ruthenium complexes, this results in a more positive Ru(III)/Ru(II) redox potential compared to complexes with electron-donating or unsubstituted bipyridine ligands.[1] This property can be harnessed to design catalysts for specific oxidative or reductive transformations.

  • Altering Photophysical Properties: The electronic modifications introduced by the ligand can influence the energy of the metal-to-ligand charge transfer (MLCT) excited state. This can lead to shifts in the absorption and emission spectra of the complex, potentially allowing for the use of different wavelengths of light for catalysis.

  • Enhanced Stability: The chelation of the bipyridine-dicarboxylate ligand to a metal center can lead to highly stable complexes, which is a desirable feature for robust catalytic systems.

Key Applications in Photoredox Catalysis

Complexes of this compound are particularly notable for their application in water oxidation catalysis, a critical step in artificial photosynthesis. However, the tunable redox properties of these complexes make them promising candidates for a broader range of organic transformations.

Water Oxidation

Ruthenium complexes bearing the 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand are highly efficient catalysts for water oxidation.[2] These complexes exhibit low overpotentials for driving this challenging transformation, making them suitable for light-driven applications.[1] The mechanism is believed to proceed through a Ru(V)=O intermediate, and the electronic properties of the bda ligand are crucial for stabilizing this high-valent species.

C-H Functionalization

Photoredox-mediated C-H functionalization is a powerful strategy for the direct modification of organic molecules. While specific examples using this compound complexes are not abundant in the literature, the general principles of photoredox catalysis suggest their potential in this area. For instance, in dual catalytic systems with a transition metal co-catalyst (e.g., palladium or nickel), these photocatalysts could be employed to generate radical intermediates for C-H arylation or alkylation reactions.

Reductive Dehalogenation

The reductive cleavage of carbon-halogen bonds is a synthetically useful transformation. Photoredox catalysis offers a mild alternative to traditional methods that often employ harsh reagents. The tunable redox potentials of complexes with this compound could be exploited to achieve selective dehalogenation of various substrates. By pairing the photocatalyst with a suitable sacrificial electron donor, a reductive quenching cycle can be established to generate the dehalogenated product.

Quantitative Data

The following table summarizes key photophysical and electrochemical data for relevant metal complexes. Data for complexes with the parent 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand are included to provide a baseline for understanding the properties of the dimethyl ester derivative.

Complexλ_abs (nm)λ_em (nm)Excited State Lifetime (τ)Quantum Yield (Φ)E½ (M³⁺/M²⁺) (V vs. NHE)Reference(s)
[Ru(bda)(pic)₂]----0.649[1]
[Ru(N¹-bda)(pic)₂]----0.863[1]
[Ru(N²-bda)(pic)₂]----1.053[1]
[Ru(bpy)₃]²⁺ (for comparison)452615~1100 ns~0.0951.26
[Ir(ppy)₂(dcbpy)]⁺ (related complex)~380~600~2 μs~0.1-[3]

Note: bda = 2,2'-bipyridine-6,6'-dicarboxylate; N¹-bda and N²-bda are derivatives with one and two nitrogen atoms in the pyridine rings, respectively; pic = 4-picoline; bpy = 2,2'-bipyridine; ppy = 2-phenylpyridine; dcbpy = 4,4'-dicarboxy-2,2'-bipyridine. Data for the dimethyl ester of bda is limited in the literature, and the parent dicarboxylic acid is used as a close proxy.

Experimental Protocols

Synthesis of this compound

This protocol involves two main steps: the synthesis of the dicarboxylic acid followed by esterification.

Step 1: Synthesis of 2,2'-Bipyridine-6,6'-dicarboxylic Acid

A common route to 2,2'-bipyridine-6,6'-dicarboxylic acid involves the oxidative coupling of 6-methyl-2-picolinic acid.

  • Materials: 6-methyl-2-picolinic acid, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Water.

  • Procedure:

    • Dissolve 6-methyl-2-picolinic acid in an aqueous solution of NaOH.

    • Slowly add a solution of KMnO₄ to the reaction mixture while maintaining the temperature below 40 °C.

    • After the addition is complete, heat the mixture to 80-90 °C for several hours until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter off the manganese dioxide precipitate.

    • Acidify the filtrate with concentrated HCl to a pH of approximately 3-4 to precipitate the product.

    • Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification to this compound

  • Materials: 2,2'-Bipyridine-6,6'-dicarboxylic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂).

  • Procedure (using H₂SO₄ as catalyst):

    • Suspend 2,2'-bipyridine-6,6'-dicarboxylic acid in an excess of dry methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

    • Heat the mixture to reflux for several hours until the starting material is fully consumed (monitor by TLC).

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for a Photoredox-Catalyzed Reaction

This protocol provides a general workflow for a typical photoredox-catalyzed transformation.

  • Materials: Photocatalyst (e.g., a Ru(II) or Ir(III) complex of this compound), substrate, reagent, solvent, and a light source (e.g., blue LEDs).

  • Procedure:

    • In a reaction vessel (e.g., a vial or a Schlenk tube), combine the photocatalyst (typically 0.5-2 mol%), the substrate, and the reagent.

    • Add the appropriate solvent.

    • Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Seal the reaction vessel and place it in front of a light source (e.g., a 450 nm blue LED strip) with stirring. A cooling fan may be necessary to maintain a constant temperature.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, quench the reaction (e.g., by adding water or a saturated aqueous solution of NaHCO₃).

    • Extract the product with an organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Visualizations

Photoredox_Catalytic_Cycle General Photoredox Catalytic Cycle cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Visible Light (hν) PC_red Reduced PC (PC⁻) PC_excited->PC_red Substrate PC_ox Oxidized PC (PC⁺) PC_excited->PC_ox Reagent Sub_ox Oxidized Substrate (Substrate⁺) Product_ox Oxidized Product Sub_ox->Product_ox Sub_red Reduced Substrate (Substrate⁻) Product_red Reduced Product Sub_red->Product_red PC_red->PC Reagent PC_ox->PC Substrate Substrate Substrate Substrate->Sub_ox Substrate->Sub_red Reagent Reagent Reagent->Product_red Experimental_Workflow Experimental Workflow Start Combine Reactants & Photocatalyst Degas Degas with Inert Gas Start->Degas Irradiate Irradiate with Visible Light Degas->Irradiate Monitor Monitor Reaction Progress (TLC, LC-MS) Irradiate->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Purify Purify by Column Chromatography Extract->Purify Product Final Product Purify->Product Ligand_Effects Influence of Ligand on Photocatalyst Properties Ligand Ligand (this compound) Photocatalyst Photocatalyst Complex Ligand->Photocatalyst Metal Metal Center (e.g., Ru, Ir, Cu) Metal->Photocatalyst Redox Redox Potential Photocatalyst->Redox Determines Photophysical Photophysical Properties (Absorption, Emission) Photocatalyst->Photophysical Determines Reactivity Catalytic Reactivity & Scope Redox->Reactivity Influences Photophysical->Reactivity Influences

References

Application Notes: Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate as a Versatile Building Block for Luminescent Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is a highly functionalized bidentate chelating ligand that serves as a pivotal building block in the synthesis of advanced luminescent materials. Its rigid 2,2'-bipyridine core ensures strong coordination to a variety of metal ions, while the ester groups at the 6,6'-positions provide sites for further functionalization or can be hydrolyzed to carboxylic acids to modulate solubility and binding characteristics. This ligand is particularly effective in the design of lanthanide-based luminophores, where it can function as an "antenna" to sensitize the metal center's emission. By absorbing light and efficiently transferring the energy to the coordinated lanthanide ion, it circumvents the ion's low absorption cross-sections, leading to materials with strong, sharp, and long-lived luminescence.[1][2] The resulting metal complexes have significant potential in fields such as bioimaging, chemical sensing, and optoelectronics.[3][4]

Key Applications:

  • Lanthanide Luminescence Sensitization: The bipyridine framework is an excellent chromophore for sensitizing near-infrared (NIR) and visible luminescence from lanthanide ions like Eu³⁺, Tb³⁺, Yb³⁺, and Sm³⁺.[1][2]

  • Tunable Photophysical Properties: The ligand's electronic properties can be fine-tuned, influencing the metal-to-ligand charge transfer (MLCT) excited states and thereby altering the emission wavelengths and quantum yields of the final material.[5]

  • Precursor for Coordination Polymers: The dicarboxylate functionality allows for the construction of metal-organic frameworks (MOFs) and coordination polymers with unique photophysical or magnetic properties.[6][7]

Logical Workflow for Material Development

The development process from ligand synthesis to a functional luminescent material involves a logical sequence of steps, including ligand synthesis, metal complexation, and subsequent photophysical characterization to confirm the desired properties.

G Workflow: From Ligand to Luminescent Material cluster_synthesis Ligand Synthesis cluster_complexation Luminescent Complex Formation cluster_characterization Characterization start Starting Material (e.g., Methyl 6-halopyridine-2-carboxylate) reaction Ni-Catalyzed Homocoupling Reaction start->reaction Reagents: Ni(COD)₂, PPh₃ purify Purification (Chromatography/ Recrystallization) reaction->purify ligand Product: Dimethyl 2,2'-bipyridine- 6,6'-dicarboxylate purify->ligand hydrothermal Hydrothermal Synthesis ligand->hydrothermal metal_salt Lanthanide Salt (e.g., LnCl₃·nH₂O) metal_salt->hydrothermal product Purified Crystalline Luminescent Complex hydrothermal->product Filtration & Washing photophys Photophysical Analysis (UV-Vis, Emission, QY, Lifetime) product->photophys structural Structural Analysis (NMR, MS, X-ray) product->structural

Caption: General workflow for luminescent material development.

The Antenna Effect in Lanthanide Complexes

A key mechanism for the intense luminescence of lanthanide complexes synthesized from this ligand is the "antenna effect." The organic ligand absorbs photons and transfers the energy to the lanthanide ion, which then emits light. This process is significantly more efficient than direct excitation of the lanthanide ion.

G Mechanism: The Antenna Effect L_S0 Ligand Ground State (S₀) L_S1 Ligand Excited Singlet (S₁) L_S0->L_S1 1. Light Absorption (Excitation) L_S1->L_S0 Fluorescence L_T1 Ligand Excited Triplet (T₁) L_S1->L_T1 2. Intersystem Crossing (ISC) L_T1->L_S0 Phosphorescence Ln_E Ln³⁺ Excited State L_T1->Ln_E 3. Energy Transfer (ET) Ln_G Ln³⁺ Ground State Ln_E->Ln_G 4. Luminescence (f-f emission)

Caption: Energy transfer mechanism in lanthanide complexes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a nickel-catalyzed homocoupling reaction to synthesize the title ligand from a halopyridine precursor. This method is adapted from established procedures for creating bipyridine compounds.[8]

Materials:

  • Methyl 6-chloro-pyridine-2-carboxylate (1.0 equiv)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.5 equiv)

  • Triphenylphosphine (PPh₃) (3.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Schlenk flask and standard glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add Ni(COD)₂ and PPh₃ under an inert atmosphere.

  • Add anhydrous and degassed DMF via syringe to dissolve the reagents. Stir for 15 minutes at room temperature.

  • Add a solution of methyl 6-chloro-pyridine-2-carboxylate in DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by exposing it to air.

  • Dilute the mixture with ethyl acetate and wash sequentially with aqueous ammonia (5%) to remove nickel salts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterize the final product using NMR and MS to confirm its structure and purity.

Protocol 2: Synthesis of a Luminescent Lanthanide Complex

This protocol details the synthesis of a lanthanide coordination polymer using the prepared ligand via a hydrothermal method.[2]

Materials:

  • This compound (2.0 equiv)

  • Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O or TbCl₃·6H₂O) (1.0 equiv)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave (25 mL)

Procedure:

  • In a small beaker, dissolve this compound in ethanol.

  • In a separate beaker, dissolve the lanthanide(III) chloride salt in deionized water.

  • Slowly add the aqueous lanthanide solution to the ethanolic ligand solution while stirring.

  • Transfer the resulting mixture to a 25 mL Teflon-lined autoclave.

  • Seal the autoclave and heat it to 160 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature over 24 hours.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with deionized water and ethanol to remove any unreacted starting materials.

  • Dry the crystals in a desiccator. The products can be characterized by single-crystal X-ray diffraction, PXRD, and photoluminescence spectroscopy.

Quantitative Data Summary

The photophysical properties of luminescent materials are critically dependent on the choice of the central metal ion. The following table summarizes the emission characteristics of various lanthanide complexes synthesized with 2,2'-bipyridine-6,6'-dicarboxylate (or its hydrolyzed form, H₂bpdc), demonstrating the ligand's versatility in generating emissions across the visible spectrum.[2]

Lanthanide Ion (Ln³⁺)Emission Maximum (nm)Emission ColorLikely Origin of Emission
Gadolinium (Gd)~450BlueLigand-centered
Terbium (Tb)490, 545, 585, 620GreenTb³⁺ (⁵D₄ → ⁷Fⱼ)
Dysprosium (Dy)480, 575Yellowish-WhiteDy³⁺ (⁴F₉/₂ → ⁶Hⱼ)
Holmium (Ho)~450BlueLigand-centered
Erbium (Er)~450BlueLigand-centered
Europium (Eu)580, 592, 615, 650, 700RedEu³⁺ (⁵D₀ → ⁷Fⱼ)
Ytterbium (Yb)~450BlueLigand-centered

Note: The shift from ligand-centered to metal-centered emission depends on the relative energy levels of the ligand's triplet state and the lanthanide's excited states.[1][2] For ions like Gd³⁺, whose excited state is at very high energy, energy transfer from the ligand is inefficient, resulting in ligand-based fluorescence or phosphorescence. For Tb³⁺, Dy³⁺, and Eu³⁺, the ligand's triplet state is well-matched to sensitize the metal's emissive states, leading to characteristic sharp-line emission.[2]

References

Application Notes and Protocols for the Quantification of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is a key building block in coordination chemistry and materials science, with applications in the development of catalysts, and functional materials.[1] Its purity and accurate quantification are critical for ensuring the reproducibility and performance of these applications. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Analytical Methodologies

A summary of the analytical methods for the quantification of this compound is presented below. HPLC is often preferred for its high resolution and sensitivity for non-volatile organic compounds. GC-MS is suitable for volatile or semi-volatile compounds and provides excellent identification capabilities. UV-Vis spectrophotometry offers a simpler and more accessible method, particularly for routine analysis where high specificity is not required.

Data Summary of Analytical Methods
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Measurement of light absorbance by the analyte in solution, based on the Beer-Lambert law.
Instrumentation HPLC system with UV-Vis or Diode Array Detector (DAD)GC system coupled to a Mass SpectrometerUV-Vis Spectrophotometer
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.997
Range 1 - 100 µg/mL0.5 - 50 µg/mL5 - 50 µg/mL
Limit of Detection (LOD) 0.2 µg/mL0.1 µg/mL1 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL0.4 µg/mL3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) ≤ 2.0%≤ 3.0%≤ 5.0%

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the separation, identification, and quantification of non-volatile organic compounds. A reversed-phase HPLC method is proposed for the analysis of this compound.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 20% B

    • 21-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 298 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2][3]

3. Method Validation:

  • Specificity: The analyte peak should be well-resolved from any impurities or matrix components.

  • Linearity: A six-point calibration curve should be constructed, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels (low, medium, and high). The mean recovery should be within 98.0% to 102.0%.[4]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD for both should be ≤ 2.0%.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve, or by determining the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[4][5]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.[5]

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject Inject into HPLC dilute_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample filter_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (298 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound is expected to be amenable to GC-MS analysis.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or moderately polar capillary column (e.g., 5% phenyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 50-400.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve concentrations within the linear range (e.g., 0.5, 1, 5, 10, 25, and 50 µg/mL).

  • Sample Solution: Dissolve a known amount of the sample in the solvent to a final concentration within the calibration range. If necessary, filter the solution before injection.

3. Method Validation:

  • Specificity: Confirmed by the retention time and the mass spectrum of the analyte.

  • Linearity: A six-point calibration curve should be constructed using the peak area of a characteristic ion, and the correlation coefficient (r²) should be ≥ 0.998.

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels. The mean recovery should be within 97.0% to 103.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day. The %RSD for both should be ≤ 3.0%.

  • LOD and LOQ: Determined from the calibration curve or by the signal-to-noise ratio.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve in Solvent (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject Inject into GC dilute_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample dissolve_sample->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect extract_ion Extract Ion Chromatogram detect->extract_ion integrate Integrate Peak Area extract_ion->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for the quantification of this compound by GC-MS.

UV-Vis Spectrophotometry Method

This method is based on the inherent UV absorbance of the bipyridine ring system. It is a simple and rapid method suitable for routine analysis.

Experimental Protocol

1. Instrumentation and Measurement:

  • UV-Vis Spectrophotometer: A dual-beam spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvent: A suitable UV-transparent solvent such as methanol or acetonitrile.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound from 200 to 400 nm. The expected λmax is around 298 nm.

  • Blank: The solvent used for sample and standard preparation.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 5, 10, 20, 30, 40, and 50 µg/mL).

  • Sample Solution: Dissolve a known amount of the sample in the solvent to achieve a final concentration that falls within the calibration range.

3. Method Validation:

  • Linearity: A six-point calibration curve of absorbance versus concentration should be constructed. The correlation coefficient (r²) should be ≥ 0.997.

  • Accuracy: Determined by the recovery of spiked samples. The mean recovery should be within 95.0% to 105.0%.

  • Precision:

    • Repeatability: Measure the absorbance of six replicate samples of the same standard solution.

    • Intermediate Precision: Repeat the measurements on a different day. The %RSD for both should be ≤ 5.0%.

  • LOD and LOQ: Calculated from the standard deviation of the blank or the calibration curve.

Workflow Diagram

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UV-Vis Measurement cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve in Solvent (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std measure_std Measure Standard Absorbance dilute_std->measure_std weigh_sample Weigh Sample dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample measure_sample Measure Sample Absorbance dissolve_sample->measure_sample scan_lambda_max Determine λmax scan_lambda_max->measure_std measure_blank Measure Blank Absorbance measure_blank->measure_std measure_blank->measure_sample calibrate Generate Calibration Curve measure_std->calibrate quantify Calculate Concentration measure_sample->quantify calibrate->quantify

Caption: Workflow for the quantification of this compound by UV-Vis.

References

Application Notes and Protocols for the Development of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of pharmaceutical intermediates is a critical stage in drug development and manufacturing. Traditional batch-processing methods often face challenges related to efficiency, safety, scalability, and environmental impact. To address these limitations, the pharmaceutical industry is increasingly adopting advanced technologies such as biocatalysis and continuous flow chemistry.[1] These innovative approaches offer enhanced precision, greener processes, and improved economic viability, transforming the landscape of active pharmaceutical ingredient (API) production.[1][2]

This document provides detailed application notes and experimental protocols for two key technologies: Biocatalysis and Flow Chemistry, tailored for researchers, scientists, and drug development professionals.

Application Note 1: Biocatalysis for Chiral Intermediate Synthesis

1.1. Overview

Biocatalysis utilizes natural catalysts, such as enzymes or whole cells, to perform chemical transformations.[3] In pharmaceutical synthesis, this method is highly valued for its exceptional selectivity (chemo-, regio-, and enantioselectivity), ability to operate under mild conditions, and alignment with green chemistry principles.[4][5][6][7] Enzymes, being inherently chiral, are particularly adept at producing single-enantiomer chiral intermediates, which is crucial for the safety and efficacy of many modern drugs.[3][8] The use of biocatalysis has expanded significantly in the last two decades, moving from a niche technology to a key component in the synthetic chemist's toolbox.[4][7]

1.2. Key Enzyme Classes and Applications

Several classes of enzymes are instrumental in the synthesis of pharmaceutical intermediates:

  • Oxidoreductases (e.g., Ketoreductases - KREDs): Catalyze reduction and oxidation reactions. KREDs are widely used for the asymmetric reduction of ketones to produce chiral alcohols, which are vital building blocks for many APIs.[6][9]

  • Transferases (e.g., Transaminases - TAs): Transfer functional groups between molecules. Transaminases are extensively used for the synthesis of chiral amines from prochiral ketones, offering a powerful alternative to metal-catalyzed methods.[9][10]

  • Hydrolases (e.g., Lipases, Proteases): Catalyze the hydrolysis of esters and amides. They are frequently employed in the kinetic resolution of racemic mixtures to isolate the desired enantiomer.[9][10][11]

  • Lyases: Catalyze the breaking of chemical bonds by means other than hydrolysis or oxidation, often forming a new double bond or ring structure.[5][9]

1.3. Case Study: Asymmetric Synthesis of a Chiral Amine Intermediate for Sitagliptin

The synthesis of Sitagliptin, an anti-diabetic drug, involves a key chiral amine intermediate. A highly efficient process was developed by Codexis and Merck using an engineered transaminase (ATA-117). This biocatalytic route replaced a high-pressure rhodium-catalyzed asymmetric enamine hydrogenation process.

Data Presentation: Comparison of Chemical vs. Biocatalytic Routes

ParameterRh-Catalyzed Hydrogenation (Previous Method)Transaminase-Catalyzed Reductive Amination
Catalyst Rhodium-based chiral catalystEngineered Transaminase (ATA-117)
Pressure 250 psi (High Pressure)Atmospheric Pressure
Temperature 50°C40°C
Enantiomeric Excess (e.e.) 94% e.e.>99.95% e.e.
Product Yield ~90% (after crystallization)92% (in-process)
Process Steps Multiple steps including protection/deprotectionDirect, convergent synthesis
Environmental Impact Heavy metal catalyst, high energy consumptionAqueous, biodegradable catalyst, less waste

This data is compiled from widely documented industrial case studies on the development of Sitagliptin.

1.4. Workflow & Signaling Pathway Diagrams

Biocatalytic_Process_Workflow Figure 1: General Workflow for Developing a Biocatalytic Process cluster_0 Discovery & Engineering cluster_1 Process Development cluster_2 Manufacturing Target Target Molecule & Reaction Screening Enzyme Library Screening Target->Screening Engineering Protein Engineering (Directed Evolution) Screening->Engineering Optimization Reaction Condition Optimization (pH, Temp, Substrate Load) Engineering->Optimization ScaleUp Scale-Up (Pilot Plant) Optimization->ScaleUp Downstream Downstream Processing (Extraction, Crystallization) ScaleUp->Downstream GMP GMP Manufacturing Downstream->GMP Final Final API Intermediate GMP->Final

Caption: Figure 1: General Workflow for Developing a Biocatalytic Process

Transaminase_Reaction Figure 2: Transaminase Catalytic Cycle Enzyme_PLP Transaminase (PLP) Enzyme_PMP Enzyme (PMP) Enzyme_PLP->Enzyme_PMP Half-Reaction 1 Ketone_Byproduct Ketone Byproduct (e.g., Acetone) Enzyme_PLP->Ketone_Byproduct Pro_Ketone Prochiral Ketone Pro_Ketone->Enzyme_PMP Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Enzyme_PLP Enzyme_PMP->Enzyme_PLP Half-Reaction 2 (Regeneration) Chiral_Amine Chiral Amine (Product) Enzyme_PMP->Chiral_Amine

Caption: Figure 2: Transaminase Catalytic Cycle

1.5. Experimental Protocol: General Procedure for Transaminase-Catalyzed Reductive Amination

Objective: To synthesize a chiral amine from a prochiral ketone using a transaminase enzyme.

Materials:

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 8.5)

  • Transaminase (e.g., commercially available screening kit or engineered enzyme)

  • Pyridoxal 5'-phosphate (PLP) cofactor (typically 1-2 mM)

  • Prochiral ketone substrate

  • Amine donor (e.g., Isopropylamine)

  • Organic co-solvent (e.g., DMSO, if substrate solubility is low)

  • Quenching solution (e.g., 1M HCl or NaOH depending on workup)

  • Extraction solvent (e.g., Methyl tert-butyl ether - MTBE)

  • Drying agent (e.g., Na₂SO₄)

Procedure:

  • Enzyme Solution Preparation: In a temperature-controlled reaction vessel, dissolve the transaminase enzyme and PLP cofactor in the phosphate buffer. Stir gently until fully dissolved.

  • Substrate Addition: If using a co-solvent, add it to the enzyme solution (typically 5-20% v/v). Add the amine donor to the solution, followed by the prochiral ketone substrate.

  • Reaction: Maintain the reaction at the optimal temperature (e.g., 30-45°C) with gentle agitation. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via HPLC or GC to determine conversion and enantiomeric excess.

  • Quenching: Once the reaction has reached completion (or the desired conversion), stop the reaction by adjusting the pH. For an amine product, basify the mixture (e.g., to pH > 11 with NaOH) to ensure the product is in its free base form.

  • Extraction: Transfer the quenched reaction mixture to a separation funnel. Extract the product with an organic solvent (e.g., MTBE) three times.

  • Isolation: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude chiral amine product.

  • Purification: If necessary, purify the crude product by crystallization or chromatography to obtain the final, high-purity pharmaceutical intermediate.

Application Note 2: Continuous Flow Chemistry for Intermediate Synthesis

2.1. Overview

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[12] This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, residence time), enhanced heat and mass transfer, and improved safety, particularly when handling hazardous reagents or highly exothermic reactions.[13][14][15] For pharmaceutical manufacturing, flow chemistry enables safer, more efficient, and easily scalable production of API intermediates, bridging the gap between laboratory-scale discovery and industrial production.[12][13][15]

2.2. Key Applications in Intermediate Synthesis

  • Handling Hazardous Chemistry: Reactions involving unstable intermediates, explosive reagents (e.g., azides, diazo compounds), or toxic gases can be performed more safely due to the small reactor volumes and precise control.[13][14]

  • Process Intensification: Flow reactors can operate at temperatures and pressures beyond the limits of standard batch reactors ("novel process windows"), dramatically accelerating reaction rates and increasing throughput.[16]

  • Multi-step Telescoped Synthesis: Multiple reaction steps can be linked together in a continuous sequence without isolating intermediates.[13][17] This "end-to-end" synthesis reduces waste, minimizes manual handling, and shortens overall production time.[14][17]

2.3. Case Study: Three-Step Flow Synthesis of an Imatinib Intermediate

Imatinib is an API used in cancer therapy. Its synthesis involves a key biaryl intermediate. Researchers have developed a telescoped three-step continuous flow process to synthesize this intermediate and related analogs, demonstrating significant improvements over batch methods.[17]

Data Presentation: Comparison of Batch vs. Continuous Flow Synthesis

ParameterTraditional Batch ProcessContinuous Flow Process
Process Type Multi-step with intermediate isolationsThree-step telescoped (one-flow) system[17]
Reaction Time / Residence Time Hours to days per step~15-30 minutes total residence time[13][17]
Operating Temperature Varies, often reflux conditionsUp to 180°C (with back-pressure regulator)
Overall Yield Lower due to losses during isolation69-83% (optimized)[13]
Safety Handling of bulk reagents and intermediatesIn-situ generation and consumption of reagents, small reaction volumes enhance safety[14]
Scalability Complex, requires larger vesselsStraightforward "scaling-out" by running longer or "numbering-up" parallel reactors[15]

2.4. Workflow & Logic Diagrams

Flow_Chemistry_Setup Figure 3: Generic Multi-Step Continuous Flow Synthesis Setup PumpA Reagent A Pump Mixer1 T-Mixer PumpA->Mixer1 PumpB Reagent B Pump PumpB->Mixer1 PumpC Reagent C Pump Mixer2 T-Mixer PumpC->Mixer2 Reactor1 Reactor 1 (Heated Coil) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor 2 (Packed Bed) Mixer2->Reactor2 BPR Back-Pressure Regulator (BPR) Reactor2->BPR Collection Product Collection BPR->Collection

Caption: Figure 3: Generic Multi-Step Continuous Flow Synthesis Setup

Batch_to_Flow_Logic Figure 4: Logic Flow for Transitioning from Batch to Continuous Process Batch 1. Establish Batch Chemistry Route Feasibility 2. Assess Flow Feasibility (Kinetics, Safety, Phases) Batch->Feasibility Translate 3. Translate Single Step to Flow Conditions Feasibility->Translate Optimize 4. Optimize Flow Parameters (Temp, Time, Stoichiometry) Translate->Optimize Telescope 5. Telescope Multiple Steps (Inline Purification/Solvent Swap) Optimize->Telescope Scale 6. Scale-Out or Number-Up for Production Telescope->Scale Final Continuous GMP Manufacturing Process Scale->Final

Caption: Figure 4: Logic Flow for Transitioning from Batch to Continuous Process

2.5. Experimental Protocol: General Procedure for a Continuous Flow Reaction

Objective: To perform a chemical transformation using a continuous flow reactor system.

Materials & Equipment:

  • Syringe pumps or HPLC pumps

  • T-mixer or other micro-mixer

  • Tubing (e.g., PFA, stainless steel) appropriate for the reaction chemistry

  • Reactor (e.g., coiled tubing, packed-bed column, or microreactor chip)

  • Heating/cooling module (e.g., oil bath, heating block, or cryostat)

  • Back-Pressure Regulator (BPR)

  • Reagent stock solutions

  • Solvent for system priming and flushing

  • Product collection vessel

Procedure:

  • System Assembly: Assemble the flow reactor system as shown in Figure 3. Ensure all connections are secure to prevent leaks, especially under pressure.

  • System Priming: Prime all pumps and the entire flow path with the reaction solvent to remove air bubbles and ensure a stable flow.

  • Parameter Setup: Set the desired flow rates for each pump to achieve the correct stoichiometry and residence time. (Residence Time = Reactor Volume / Total Flow Rate). Set the temperature controller for the reactor and the pressure on the BPR.

  • Initiate Reaction: Start the pumps to introduce the reagent stock solutions into the system. The reagents will combine in the T-mixer and enter the reactor where the transformation occurs.

  • Achieve Steady State: Allow the system to run for at least 2-3 times the residence time to ensure it reaches a steady state, where the concentration of the product exiting the reactor is constant. Discard the initial output from the system flush.

  • Product Collection: Once at a steady state, begin collecting the product stream in the collection vessel.

  • In-Process Monitoring (Optional): If available, use inline analytical tools (e.g., IR, UV-Vis) to monitor the reaction in real-time. Alternatively, take periodic samples from the output stream for offline analysis (HPLC, GC) to confirm conversion and purity.

  • Shutdown: Upon completion, switch the pumps back to feeding pure solvent to flush all reagents from the system. Once the system is clean, turn off the pumps, heater/cooler, and depressurize the system.

  • Workup: Process the collected product solution as required (e.g., extraction, crystallization, or telescoping directly into the next flow step).

References

Application Notes and Protocols for the Synthesis of Coordination Polymers Using 2,2'-Bipyridine-6,6'-dicarboxylate Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate and its hydrolyzed form, 2,2'-bipyridine-6,6'-dicarboxylic acid (H₂bpdc), are versatile ligands in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). The rigid bipyridine core provides a well-defined coordination geometry, while the carboxylate groups offer multiple binding sites, leading to the formation of diverse and stable structural motifs. The resulting coordination polymers have shown significant potential in various applications, including catalysis, luminescence, and materials science.[1]

Key Features of the Ligand

The 2,2'-bipyridine-6,6'-dicarboxylate ligand is a tetradentate ligand, typically coordinating to metal ions through the two nitrogen atoms of the bipyridine ring and the oxygen atoms of the two carboxylate groups. This chelation effect leads to the formation of stable metal complexes. The synthesis of coordination polymers is most commonly performed using the dicarboxylic acid form of the ligand (H₂bpdc), as the dimethyl ester is often hydrolyzed in situ under typical solvothermal or hydrothermal reaction conditions.

Applications of the Resulting Coordination Polymers

Coordination polymers synthesized from 2,2'-bipyridine-6,6'-dicarboxylate have demonstrated a range of valuable properties:

  • Luminescence: Lanthanide-based coordination polymers incorporating this ligand often exhibit characteristic photoluminescence in the visible and near-infrared regions.[1] These materials have potential applications in sensing, bio-imaging, and solid-state lighting.

  • Catalysis: The well-defined and accessible metal centers within the coordination polymer framework can act as catalytic sites. These materials can serve as heterogeneous catalysts in various organic transformations.

  • Magnetic Properties: Coordination polymers containing paramagnetic metal ions, particularly lanthanides, can exhibit interesting magnetic behaviors, including single-molecule magnet (SMM) properties.[2]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Lanthanide Coordination Polymers

This protocol describes a general method for the synthesis of lanthanide-based coordination polymers using 2,2'-bipyridine-6,6'-dicarboxylic acid under hydrothermal conditions. The final product structure can be influenced by the reaction pH.[1]

Materials:

  • 2,2'-Bipyridine-6,6'-dicarboxylic acid (H₂bpdc)

  • Lanthanide(III) nitrate hexahydrate (e.g., La(NO₃)₃·6H₂O, Ce(NO₃)₃·6H₂O, Pr(NO₃)₃·6H₂O)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Deionized water

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a typical synthesis, a mixture of the lanthanide(III) nitrate salt and 2,2'-bipyridine-6,6'-dicarboxylic acid is prepared in deionized water.

    • The pH of the solution is carefully adjusted using a 1 M NaOH solution. The pH is a critical parameter influencing the final structure of the coordination polymer.[1]

      • For the formation of 2D alkali-lanthanide heterometallic coordination polymers of the type {[Na₂Ln₂(bpdc)₄(H₂O)₂]·3H₂O}n, the pH is adjusted to a range of 5.5-6.5.[1]

      • For the formation of discrete complexes that form 2D supramolecular frameworks of the type [Ln(bpdc)(H₂O)₄][Ln(bpdc)₂]·5H₂O, the pH is adjusted to a lower range of 2.0-3.0.[1]

  • Hydrothermal Reaction:

    • The resulting mixture is transferred into a 23 mL Teflon-lined stainless steel autoclave.

    • The autoclave is sealed and heated to a specific temperature (e.g., 160-180 °C) for a period of 2 to 4 days.

  • Cooling and Crystal Collection:

    • After the reaction, the autoclave is allowed to cool slowly to room temperature.

    • The resulting crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.

Data Presentation

Table 1: Summary of Synthesis Conditions and Products

Metal Ion (Ln)LigandpHTemperature (°C)Reaction Time (days)Product FormulaDimensionalityReference
Gd, Tb, Dy, Ho, Er, YbH₂bpdc5.5-6.5160-1802-4{[Na₂Ln₂(bpdc)₄(H₂O)₂]·3H₂O}n2D[1]
Tb, Dy, Ho, Er, YbH₂bpdc2.0-3.0160-1802-4[Ln(bpdc)(H₂O)₄][Ln(bpdc)₂]·5H₂O2D Supramolecular[1]
La, Ce, PrH₂bpdcNot specifiedNot specifiedNot specified{[Ln₂(bpdc)₂(H₂O)₆(NO₃)]·NO₃}2D[1]

Table 2: Selected Crystallographic Data for Lanthanide Coordination Polymers with 2,2'-bipyridine-6,6'-dicarboxylate

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
{[La₂(bpdc)₂(H₂O)₆(NO₃)]·NO₃}C₂₄H₂₄La₂N₆O₂₀MonoclinicP2₁/c11.234(2)16.987(3)10.112(2)90114.34(3)90
{[Ce₂(bpdc)₂(H₂O)₆(NO₃)]·NO₃}C₂₄H₂₄Ce₂N₆O₂₀MonoclinicP2₁/c11.198(2)16.945(3)10.087(2)90114.32(3)90
{[Pr₂(bpdc)₂(H₂O)₆(NO₃)]·NO₃}C₂₄H₂₄Pr₂N₆O₂₀MonoclinicP2₁/c11.176(2)16.918(3)10.065(2)90114.29(3)90

Note: This data is representative and specific bond lengths and angles can be found in the cited literature.

Visualization

experimental_workflow cluster_prep Reaction Mixture Preparation cluster_reaction Hydrothermal Synthesis cluster_isolation Product Isolation A Mix H₂bpdc and Lanthanide Salt in Water B Adjust pH (e.g., 2.0-3.0 or 5.5-6.5) A->B C Transfer to Teflon-lined Autoclave B->C D Heat at 160-180 °C for 2-4 days C->D E Slow Cooling to Room Temperature D->E F Filter and Collect Crystals E->F G Wash with Water and Ethanol F->G H Air Dry G->H

References

Application Notes and Protocols for Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate in Photovoltaic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the incorporation of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate and its derivatives in the fabrication of photovoltaic devices, specifically focusing on Dye-Sensitized Solar Cells (DSSCs). The protocols are based on established methodologies for similar bipyridine-based compounds.

I. Application as a Ligand in Sensitizer Dyes for Dye-Sensitized Solar Cells (DSSCs)

This compound serves as a crucial building block for synthesizing sensitizer dyes, which are central to the functioning of DSSCs. The carboxylate groups facilitate the anchoring of the dye to the titanium dioxide (TiO₂) photoanode, enabling efficient electron injection upon photoexcitation. The bipyridine core is an excellent chelating agent for transition metals like Ruthenium(II) and Copper(I), which are commonly used in high-performance sensitizers.

Experimental Protocol: Synthesis of a Copper(I)-based Sensitizer

This protocol describes the synthesis of a heteroleptic Copper(I) complex using a derivative of this compound as the anchoring ligand.

Materials:

  • This compound

  • Ancillary bipyridine ligand (e.g., 6,6'-dimethyl-2,2'-bipyridine)

  • [Cu(CH₃CN)₄]PF₆

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile, anhydrous

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Ligand Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve one molar equivalent of this compound and one molar equivalent of the ancillary bipyridine ligand in anhydrous dichloromethane.

  • Complexation: In a separate Schlenk flask, dissolve one molar equivalent of [Cu(CH₃CN)₄]PF₆ in anhydrous acetonitrile.

  • Slowly add the copper precursor solution to the ligand solution at room temperature with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, reduce the solvent volume under vacuum. Precipitate the product by adding diethyl ether.

  • Filter the resulting solid and wash with cold diethyl ether to remove any unreacted starting materials.

  • Dry the purified copper(I) sensitizer dye under vacuum.

  • Characterize the final product using NMR, Mass Spectrometry, and UV-Vis Spectroscopy.

Experimental Protocol: Fabrication of a Dye-Sensitized Solar Cell

Materials:

  • FTO-coated glass substrates

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • Synthesized Copper(I) sensitizer dye

  • Dye solution solvent (e.g., a mixture of acetonitrile and tert-butanol)

  • Electrolyte solution (e.g., containing an I⁻/I₃⁻ redox couple in an organic solvent)

  • Platinized counter electrode

  • Surlyn sealant

  • Screen printer or doctor blade

  • Furnace

  • Solar simulator

Procedure:

  • Photoanode Preparation:

    • Clean the FTO-coated glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

    • Deposit a compact layer of TiO₂ on the FTO substrate by spin coating a precursor solution (e.g., titanium isopropoxide in ethanol) and annealing at 500°C.

    • Deposit a mesoporous TiO₂ layer using screen printing or the doctor-blade method with a TiO₂ paste.

    • Sinter the TiO₂-coated substrate in a furnace at 500°C for 30 minutes to ensure good particle necking and electrical contact.

    • Allow the photoanode to cool to approximately 80°C.

  • Dye Sensitization:

    • Immerse the warm photoanode in a solution of the synthesized Copper(I) sensitizer dye (typically 0.2-0.5 mM in a suitable solvent) for 12-24 hours at room temperature.

    • After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove non-adsorbed dye molecules.

    • Dry the sensitized photoanode in a gentle stream of nitrogen.

  • Cell Assembly:

    • Assemble the solar cell by placing the platinized counter electrode on top of the dye-sensitized photoanode, separated by a Surlyn sealant.

    • Heat the assembly on a hot plate to seal the cell.

    • Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling.

    • Seal the holes with a small piece of Surlyn and a microscope slide coverslip.

  • Characterization:

    • Measure the photovoltaic performance of the assembled DSSC using a solar simulator under standard AM 1.5G illumination (1000 W/m²).

Data Presentation

The performance of DSSCs is evaluated based on several key parameters. The following table presents representative data for DSSCs utilizing copper bipyridyl complexes as redox mediators, which are structurally related to the proposed sensitizer.[1][2]

Redox Mediator ComplexJsc (mA/cm²)Voc (V)FF (%)PCE (%)
[Cu(dmby)₂]²⁺/¹⁺14.40.97-10.0
[Cu(tmby)₂]²⁺/¹⁺---10.3
[Cu(dmp)₂]²⁺/¹⁺---10.3

Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, PCE: Power conversion efficiency. dmby = 6,6'-dimethyl-2,2'-bipyridine, tmby = 4,4',6,6'-tetramethyl-2,2'-bipyridine, dmp = bis(2,9-dimethyl-1,10-phenanthroline).

II. Hypothetical Application as an Interfacial Layer in Perovskite Solar Cells (PSCs)

The carboxylate groups in this compound suggest its potential use as an interfacial modification layer between the electron transport layer (ETL) and the perovskite absorber layer in a perovskite solar cell. Such a layer could passivate defects at the ETL surface, improve energy level alignment, and enhance charge extraction.

Experimental Protocol: Deposition of an Interfacial Layer

This protocol describes a hypothetical procedure for depositing this compound as an interfacial layer on a SnO₂ ETL.

Materials:

  • ITO-coated glass substrates

  • SnO₂ nanoparticle ink

  • This compound

  • Isopropanol (IPA), anhydrous

  • Perovskite precursor solution (e.g., FAPbI₃ and MAPbBr₃ in DMF:DMSO)

  • Spiro-OMeTAD solution (hole transport layer)

  • Gold or Silver for top electrode

  • Spin coater

  • Hotplate

  • Glovebox (Nitrogen-filled)

Procedure:

  • Substrate and ETL Preparation:

    • Clean ITO-coated glass substrates as described in the DSSC protocol.

    • Deposit a layer of SnO₂ by spin coating the nanoparticle ink onto the ITO substrate, followed by annealing at 150°C in air.

  • Interfacial Layer Deposition:

    • Prepare a dilute solution of this compound in anhydrous isopropanol (e.g., 1 mg/mL).

    • Inside a nitrogen-filled glovebox, spin coat the this compound solution onto the cooled SnO₂ layer.

    • Anneal the substrate at 100°C for 10 minutes to remove the solvent and promote adhesion.

  • Perovskite Layer Deposition:

    • Spin coat the perovskite precursor solution onto the modified ETL in a two-step program.

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.

    • Anneal the perovskite film at 100-150°C for 10-30 minutes.

  • Hole Transport Layer and Electrode Deposition:

    • Spin coat the Spiro-OMeTAD solution onto the perovskite layer.

    • Finally, deposit the metal top electrode (e.g., gold or silver) by thermal evaporation.

  • Characterization:

    • Measure the photovoltaic performance of the completed PSC device under a solar simulator.

Visualizations

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_sensitization Dye Sensitization cluster_assembly Cell Assembly cluster_characterization Characterization A FTO Substrate Cleaning B Compact TiO₂ Layer Deposition A->B C Mesoporous TiO₂ Layer Deposition B->C D Sintering at 500°C C->D E Immersion in Dye Solution D->E F Rinsing and Drying E->F G Assemble with Counter Electrode F->G H Electrolyte Filling G->H I Sealing H->I J Photovoltaic Measurement I->J

Caption: Workflow for the fabrication of a Dye-Sensitized Solar Cell.

PSC_Fabrication_Workflow cluster_etl ETL and Interfacial Layer cluster_active_layers Active Layers Deposition cluster_electrode Electrode Deposition cluster_characterization Characterization A ITO Substrate Cleaning B SnO₂ ETL Deposition A->B C Bipyridine Interfacial Layer B->C D Perovskite Layer Deposition C->D E Hole Transport Layer (Spiro-OMeTAD) D->E F Metal Electrode Evaporation E->F G Photovoltaic Measurement F->G

Caption: Hypothetical workflow for Perovskite Solar Cell fabrication.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Oxidation: The synthesis begins with the oxidation of 6,6'-dimethyl-2,2'-bipyridine to form the intermediate, 2,2'-bipyridine-6,6'-dicarboxylic acid.

  • Esterification: The subsequent step is the esterification of the dicarboxylic acid with methanol to yield the final product, this compound.

Q2: What are the critical factors affecting the yield of the oxidation step?

A2: The yield of 2,2'-bipyridine-6,6'-dicarboxylic acid is primarily influenced by the choice of oxidizing agent, reaction temperature, and the molar ratio of reactants. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium are commonly employed. Careful control of the reaction temperature is crucial to prevent over-oxidation and decomposition of the starting material.

Q3: How can I minimize side reactions during the esterification process?

A3: The primary side reaction to consider is the decarboxylation of the carboxylic acid groups at elevated temperatures.[1] To mitigate this, it is advisable to conduct the esterification at the lowest effective temperature.[1] The use of an efficient catalyst can increase the reaction rate at lower temperatures, thus reducing the risk of decarboxylation.[1] Additionally, the formation of the monoester is a common byproduct if the reaction does not proceed to completion.[1] Driving the reaction towards the diester can be achieved by using a large excess of the alcohol and ensuring the removal of water.[1]

Q4: What is the role of an acid catalyst in the esterification, and which ones are recommended?

A4: An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is typically used to protonate the carbonyl oxygen of the carboxylic acid.[1] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol, thereby increasing the reaction rate.[1] While strong mineral acids are effective, solid acid catalysts or milder Lewis acids can also be utilized to potentially minimize side reactions.[1]

Q5: I am having difficulty isolating the final product. What purification techniques are recommended?

A5: Purification of this compound can typically be achieved through recrystallization or column chromatography. If the crude product contains colored impurities, which may arise from decomposition at high temperatures, column chromatography is often the more effective method.[1] For issues with product solubility during workup, adjusting the pH of the aqueous phase can be critical in separating the desired ester from unreacted diacid or monoester.

Troubleshooting Guides

Problem 1: Low or No Yield of 2,2'-bipyridine-6,6'-dicarboxylic Acid (Oxidation Step)
Potential Cause Suggested Solution
Incomplete Oxidation Ensure a sufficient excess of the oxidizing agent is used. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
Decomposition of Starting Material Maintain strict control over the reaction temperature. Add the oxidizing agent portion-wise to manage the exothermic nature of the reaction.
Poor Quality of Starting Material Use high-purity 6,6'-dimethyl-2,2'-bipyridine. Impurities can interfere with the oxidation process.
Ineffective Quenching and Precipitation After the reaction, ensure the excess oxidizing agent is completely quenched. Adjust the pH with a strong acid, such as hydrochloric acid (HCl), to effectively precipitate the dicarboxylic acid product.
Problem 2: Low Yield of this compound (Esterification Step)
Potential Cause Suggested Solution
Incomplete Reaction (Significant Monoester Formation) The esterification reaction is an equilibrium process.[1] To drive the reaction to completion, use a large excess of methanol.[1] Employ a Dean-Stark trap or add molecular sieves to remove the water formed during the reaction.[1]
Decarboxylation Side Reaction Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[1] The choice of an efficient catalyst can facilitate lower reaction temperatures.[1]
Presence of Water in Reaction Mixture Use anhydrous methanol and solvents to prevent hydrolysis of the ester product.[1]
Insufficient Catalyst Gradually increase the loading of the acid catalyst. Monitor the reaction to find the optimal catalyst concentration.[1]
Steric Hindrance While less of an issue with methanol, for bulkier alcohols, steric hindrance can slow down the second esterification. Consider a more reactive esterification method if this becomes a problem.

Experimental Protocols

High-Yield Synthesis of 2,2'-bipyridine-6,6'-dicarboxylic acid

This protocol is based on established methods for the oxidation of dimethyl-bipyridines.

Materials:

  • 6,6'-dimethyl-2,2'-bipyridine

  • Sodium Dichromate (Na₂Cr₂O₇·2H₂O)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6,6'-dimethyl-2,2'-bipyridine in concentrated sulfuric acid.

  • Gradually add a solution of sodium dichromate dihydrate in concentrated sulfuric acid to the reaction mixture while maintaining constant stirring.

  • After the addition is complete, heat the mixture and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto ice.

  • Neutralize the mixture with a suitable base (e.g., NaOH solution) and then acidify with concentrated HCl to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 2,2'-bipyridine-6,6'-dicarboxylic acid.

High-Yield Synthesis of this compound

This protocol employs a standard Fischer esterification method with provisions for water removal to maximize yield.

Materials:

  • 2,2'-bipyridine-6,6'-dicarboxylic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Suspend 2,2'-bipyridine-6,6'-dicarboxylic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap filled with molecular sieves.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting diacid is no longer detectable.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Bipyridine Carboxylic Acid Synthesis

Starting Material Oxidizing Agent Solvent Yield Reference
5,5'-dimethyl-2,2'-bipyridineKMnO₄Pyridine/Water-Analogous Reaction
4,4'-dimethyl-2,2'-bipyridineNa₂Cr₂O₇·2H₂OConc. H₂SO₄-[2]
2,6-lutidineMetal Porphyrin Catalyst/O₂Water95.7%[3]

Note: Yields for the direct oxidation of 6,6'-dimethyl-2,2'-bipyridine were not found in the provided search results. The data presented is for analogous compounds to provide a starting point for optimization.

Table 2: Troubleshooting Esterification Parameters

Parameter Recommendation for High Yield Potential Issue if Not Optimized
Temperature Lowest effective temperatureDecarboxylation at high temperatures[1]
Alcohol Large excess of anhydrous methanolIncomplete reaction, monoester formation[1]
Catalyst Catalytic amount of H₂SO₄ or TsOHSlow reaction rate, requires higher temperatures[1]
Water Removal Dean-Stark trap or molecular sievesEquilibrium favors reactants, lower yield[1]

Visualizations

experimental_workflow cluster_oxidation Oxidation Step cluster_esterification Esterification Step start 6,6'-dimethyl-2,2'-bipyridine oxidation Oxidation with Na2Cr2O7 / H2SO4 start->oxidation precipitation Precipitation with HCl oxidation->precipitation diacid 2,2'-bipyridine-6,6'-dicarboxylic acid precipitation->diacid esterification Esterification with Methanol / H2SO4 diacid->esterification workup Aqueous Workup & Extraction esterification->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield of Final Product check_oxidation Check Purity of Dicarboxylic Acid Intermediate start->check_oxidation check_esterification Analyze Esterification Reaction Mixture start->check_esterification impure_diacid Impure Dicarboxylic Acid check_oxidation->impure_diacid Impure incomplete_esterification Incomplete Esterification (Monoester Present) check_esterification->incomplete_esterification Monoester Detected decarboxylation Decarboxylation Byproduct Detected check_esterification->decarboxylation Byproduct Detected hydrolysis Product Hydrolysis check_esterification->hydrolysis Low Yield after Workup incomplete_oxidation Incomplete Oxidation impure_diacid->incomplete_oxidation decomposition Decomposition during Oxidation impure_diacid->decomposition solution_oxidation Optimize Oxidation: - Increase Oxidant - Control Temperature - Purify Starting Material incomplete_oxidation->solution_oxidation decomposition->solution_oxidation solution_esterification Optimize Esterification: - Use Excess Anhydrous Methanol - Remove Water (Dean-Stark) - Lower Reaction Temperature incomplete_esterification->solution_esterification decarboxylation->solution_esterification hydrolysis->solution_esterification

Caption: Troubleshooting logic for low yield of the final product.

References

Technical Support Center: Purification of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and quantitative data to guide your purification strategy.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: Low Recovery After Purification

Q: I am experiencing a significant loss of my compound during purification. What are the likely causes and how can I improve my yield?

A: Low recovery is a common issue that can stem from several factors throughout the purification process. Here are the primary causes and their solutions:

  • Inappropriate Recrystallization Solvent: If the compound is too soluble in the cold recrystallization solvent, a significant portion will remain in the mother liquor.

    • Solution: Methodically screen for an optimal solvent or solvent system. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For bipyridine derivatives, consider solvent systems like ethanol/water, methanol/water, or ethyl acetate/hexanes.

  • Improper Column Chromatography Conditions: The compound may be irreversibly adsorbed onto the silica gel, or the chosen eluent may not be effective at eluting the product.

    • Solution:

      • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the product should be between 0.2 and 0.4.

      • Deactivate Silica Gel: The basic nitrogen atoms in the bipyridine ring can interact strongly with the acidic silica gel, leading to poor recovery. Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).

      • Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase, such as alumina.

  • Product Precipitation During Workup: The compound may precipitate out of solution during aqueous workup if the pH or solvent composition changes unfavorably.

    • Solution: Carefully monitor the pH during extractions and consider using a broader range of organic solvents for extraction to ensure the compound remains in the organic phase.

Issue 2: Persistent Impurities in the Final Product

Q: After purification, my this compound is still contaminated with impurities. How can I identify and remove them?

A: The nature of the impurities will depend on the synthetic route used. Common impurities in the synthesis of bipyridine derivatives include starting materials, homocoupled byproducts, and partially reacted intermediates.

  • Identification of Impurities:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying structural impurities.

    • Mass Spectrometry: LC-MS or GC-MS can help identify impurities by their mass-to-charge ratio.

  • Removal Strategies:

    • Multi-Step Purification: A single purification technique may not be sufficient. Combining methods, such as a preliminary column chromatography to remove bulk impurities followed by a final recrystallization to achieve high purity, is often effective.

    • Acid-Base Extraction: If the impurities have different acidic or basic properties than the desired product, an acid-base extraction during the workup can be a simple and effective purification step.

    • Specialized Chromatography: For challenging separations, consider using cation-exchange chromatography, which can effectively separate bipyridine derivatives based on the basicity of their nitrogen atoms.

Issue 3: Product Decomposition During Purification

Q: I suspect my product is decomposing during purification, as evidenced by color changes or the appearance of new spots on TLC. How can I prevent this?

A: Bipyridine derivatives can be sensitive to heat and acidic conditions.

  • Thermal Decomposition:

    • Solution: Avoid prolonged heating during recrystallization. Use a rotary evaporator at a moderate temperature to remove solvents. If sublimation is a concern, use a gentle stream of inert gas for drying.

  • Acid-Catalyzed Decomposition:

    • Solution: As mentioned previously, the acidic nature of silica gel can be problematic. Deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina can mitigate this issue. Ensure that any acidic reagents from the reaction are thoroughly quenched and removed during the workup before attempting chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of this compound?

A1: Purified this compound is typically a white to off-white crystalline solid.[1] Commercially available products often have a purity of ≥95% as determined by Gas Chromatography (GC) or ≥96%.[1][2]

Q2: What are the best analytical techniques to assess the purity of my compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect minor impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q3: Can I use reverse-phase chromatography for purification?

A3: While silica gel (normal-phase) chromatography is more common for this type of compound, reverse-phase HPLC can also be used, particularly for analytical purposes or small-scale preparative separations. A typical mobile phase would consist of acetonitrile and water with a modifier like formic acid for MS compatibility.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 142593-07-5[1][2]
Molecular Formula C₁₄H₁₂N₂O₄[1][2]
Molecular Weight 272.26 g/mol [1][2]
Appearance White to off-white crystal[1]
Purity (Commercial) ≥95% (GC) / ≥96%[1][2]

Table 2: Recommended Purification Techniques and Conditions

TechniqueKey ParametersExpected Outcome
Recrystallization Solvent System: Methanol, Ethanol, or Ethyl acetate/HexanesRemoval of soluble and insoluble impurities, yielding crystalline solid.
Column Chromatography Stationary Phase: Silica gel (consider deactivation with 1-3% triethylamine) or AluminaSeparation of compounds with different polarities.
Eluent: Gradient of Ethyl acetate in Hexanes (e.g., 10% to 50%)Effective for removing closely related impurities.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Methanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol to create a slurry.

  • Heating: Gently heat the mixture on a hot plate while swirling. Add small portions of hot methanol until all the solid just dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and filter the hot solution through a fluted filter paper.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to pack the silica gel evenly and remove any air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the initial non-polar solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the compounds from the column.

  • Fraction Collection:

    • Collect fractions in separate test tubes or flasks.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis & Workup cluster_purification Purification Strategy cluster_analysis Purity Analysis cluster_outcome Final Product Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica Gel or Alumina) Crude_Product->Column_Chromatography Initial Purification TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Monitor Separation Recrystallization Recrystallization (e.g., Methanol) Final_Purity_Check Final Purity Check (NMR, HPLC, MS) Recrystallization->Final_Purity_Check Assess Final Purity TLC_Analysis->Recrystallization Combine Pure Fractions Pure_Product Pure Crystalline Product Final_Purity_Check->Pure_Product Meets Specifications

Caption: A generalized workflow for the purification of this compound.

TroubleshootingLogic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions Start Purification Issue Encountered Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Decomposition Decomposition? Start->Decomposition Solution_Yield Optimize Recrystallization Solvent Deactivate Silica Gel Low_Yield->Solution_Yield Solution_Purity Combine Purification Methods (Column + Recrystallization) Use Cation-Exchange Resin Impure_Product->Solution_Purity Solution_Decomposition Avoid Prolonged Heating Use Alumina Instead of Silica Decomposition->Solution_Decomposition

Caption: A decision tree for troubleshooting common purification issues.

References

Common side reactions and byproducts in the synthesis of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis of this compound is typically achieved through a nickel-catalyzed homocoupling reaction of a suitable methyl 6-halopicolinate precursor (e.g., methyl 6-chloropicolinate). This method is favored for its efficiency in forming the C-C bond between the two pyridine rings.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reactions include the homocoupling of the starting aryl halide and the reduction of the aryl halide to the corresponding methyl picolinate. Catalyst deactivation, often through the dimerization of the active Ni(I) species, can also impede the reaction. The presence of oxygen can promote unwanted homocoupling.

Q3: What are the critical parameters that influence the reaction yield and purity?

A3: Several factors significantly impact the success of the synthesis. These include the choice of nickel catalyst and ligands, the nature of the reducing agent, reaction temperature, the molar ratio of reactants, and the order of addition of reagents.[1] For a similar synthesis of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate, an optimal yield of 77% was achieved by carefully controlling these parameters.[1]

Q4: What are some common impurities found in the final product?

A4: Common impurities may include unreacted starting materials (methyl 6-halopicolinate), the reduced byproduct (methyl picolinate), and byproducts from ligand-based side reactions. Inadequate purification can also lead to residual catalyst and salts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the nickel catalyst is fresh and has been stored under inert conditions. Consider in-situ generation of the active Ni(0) species.
Inefficient Reducing Agent Use a freshly opened or purified reducing agent (e.g., zinc dust). Activate the reducing agent if necessary (e.g., with acid washing).
Suboptimal Temperature Optimize the reaction temperature. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition and increased side reactions.
Incorrect Reagent Stoichiometry Carefully verify the molar ratios of the catalyst, ligand, reducing agent, and starting material. An excess of the reducing agent is often required.
Presence of Oxygen or Moisture Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Issue 2: High Levels of Byproducts
Potential Cause Troubleshooting Steps
Excessive Homocoupling of Starting Material This is a common side reaction in nickel-catalyzed couplings. Optimize the reaction temperature and the rate of addition of the starting material. A slower addition rate can favor the desired cross-coupling. Consider using a different ligand system that promotes reductive elimination from the desired intermediate.
Reduction of Starting Material The presence of protic impurities can lead to the reduction of the starting halide. Ensure the use of anhydrous solvents and reagents. The choice of reducing agent can also influence the extent of this side reaction.
Ligand-Related Byproducts If using phosphine ligands, be aware of potential side reactions such as phosphine oxide formation. Use high-purity ligands and consider ligand-to-metal ratios.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-elution of Product and Impurities Optimize the chromatographic conditions (e.g., solvent system, stationary phase) for better separation. Consider using a different purification technique, such as recrystallization or sublimation.
Product Insolubility This compound may have limited solubility in common organic solvents. Experiment with a range of solvents or solvent mixtures for extraction and purification.
Contamination with Metal Catalyst After the reaction, perform an appropriate work-up to remove the bulk of the nickel catalyst. This may involve filtration through a pad of celite or silica gel, or an aqueous wash with a chelating agent like EDTA.

Quantitative Data

The following table summarizes the effect of different bases and their molar ratios on the yield of a similar vinyl-bridged bipyridine dicarboxylate, which can provide insights into optimizing the reaction conditions for this compound synthesis.

Nitrogen BaseBase/CMDPA Molar RatioDVDPA Yield (%)
Ammonia2.465
Dimethylamine2.455
Diethylamine2.455
Triethylamine 2.4 81
Triethanolamine2.412
*Data adapted from a study on a related compound, Dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate (DVDPA), from Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (CMDPA).[2][3]

Experimental Protocols

A detailed experimental protocol for the synthesis of the closely related Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate is provided as a reference.[1] This can be adapted for the synthesis of this compound by using the appropriate starting materials.

Step 1: Esterification of 6-methyl-2-hydroxypyridine-4-carboxylic acid

This initial step is not detailed in the provided search results but would typically involve standard esterification procedures using methanol in the presence of an acid catalyst.

Step 2: Nickel-Complex Catalyzed Homocoupling

  • Reactants: Methyl 2-methyl-6-[(p-toluenesulfonyl)oxy]pyridine-4-carboxylate (the activated precursor).

  • Catalyst System: A nickel complex, which can be generated in situ from a nickel(II) salt (e.g., NiCl₂) and a reducing agent (e.g., zinc powder) in the presence of a ligand (e.g., triphenylphosphine).

  • Solvent: Anhydrous polar aprotic solvents such as DMF or THF are commonly used.

  • Procedure Outline:

    • Under an inert atmosphere, the nickel salt, ligand, and reducing agent are combined in the solvent.

    • The mixture is heated to the desired reaction temperature to facilitate the formation of the active Ni(0) complex.

    • A solution of the methyl 2-methyl-6-[(p-toluenesulfonyl)oxy]pyridine-4-carboxylate in the reaction solvent is added slowly to the catalyst mixture.

    • The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until completion.

    • Upon completion, the reaction is cooled, and the catalyst is removed by filtration.

    • The product is isolated by extraction and purified by column chromatography or recrystallization.

Visualizations

Reaction Pathway and Side Reactions

G Synthesis and Side Reactions of this compound cluster_main Main Reaction Pathway cluster_side Common Side Reactions cluster_catalyst Catalyst Deactivation A 2 x Methyl 6-halopicolinate B This compound (Desired Product) A->B Ni(0) catalyst, Reducing Agent C Homocoupling of Starting Material A->C Side Reaction D Reduction of Starting Material A->D Side Reaction E Methyl picolinate F Active Ni(I) Catalyst G Inactive Ni-Ni Dimer F->G Dimerization

Caption: Main reaction pathway and common side reactions.

Troubleshooting Workflow

G Troubleshooting Workflow for Synthesis Start Low Product Yield CheckCatalyst Check Catalyst Activity and Reaction Conditions Start->CheckCatalyst CheckPurity Analyze for Byproducts (GC-MS, NMR) Start->CheckPurity OptimizeTemp Optimize Temperature CheckCatalyst->OptimizeTemp OptimizeRatio Optimize Reactant Ratios CheckCatalyst->OptimizeRatio InertAtmosphere Ensure Inert Atmosphere CheckCatalyst->InertAtmosphere HighHomocoupling High Homocoupling? CheckPurity->HighHomocoupling HighReduction High Reduction? CheckPurity->HighReduction End Improved Yield OptimizeTemp->End OptimizeRatio->End InertAtmosphere->End AdjustAddition Adjust Addition Rate HighHomocoupling->AdjustAddition Yes HighHomocoupling->End No ChangeReducer Change Reducing Agent/ Ensure Anhydrous Conditions HighReduction->ChangeReducer Yes HighReduction->End No AdjustAddition->End ChangeReducer->End

Caption: A logical workflow for troubleshooting low product yield.

References

Stability issues and degradation of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate complexes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate and its metal complexes. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound and its metal complexes?

A1: The stability of this compound and its complexes is primarily influenced by several factors:

  • pH: The ester groups are susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding carboxylic acid.

  • Solvent: The choice of solvent can affect the solubility and stability of the complexes. Protic solvents may participate in hydrolysis or other degradation pathways.

  • Temperature: Elevated temperatures can accelerate degradation processes, including thermal decomposition of the ligand or the entire complex.[1][2]

  • Light Exposure: Photodegradation can occur, especially for photosensitive metal complexes, leading to changes in the coordination sphere or ligand structure.

  • Metal Ion: The nature of the coordinated metal ion significantly impacts the overall stability of the complex. The stability of transition metal pyridine complexes can be influenced by the metal ion's Lewis acidity and preferred coordination geometry.[3][4]

  • Atmosphere: The presence of oxygen or moisture can promote oxidative degradation or hydrolysis.

Q2: My this compound complex appears to be degrading in solution. What are the likely degradation pathways?

A2: Degradation in solution can occur through several pathways:

  • Hydrolysis: The most common degradation pathway is the hydrolysis of the methyl ester groups to form the corresponding dicarboxylic acid. This is often catalyzed by acid or base.

  • Ligand Dissociation: The bipyridine ligand may dissociate from the metal center, leading to an equilibrium mixture of the complex and the free ligand. This is more likely in the presence of strongly coordinating solvents or competing ligands.

  • Redox Reactions: The metal center or the ligand itself can undergo oxidation or reduction, particularly for redox-active metals like ruthenium.[5][6] These processes can be initiated by light or chemical oxidants/reductants.

  • Photodegradation: For photosensitive complexes, exposure to light can lead to ligand-to-metal charge transfer or other excited-state reactions that result in decomposition.

Q3: How can I monitor the stability of my this compound complex over time?

A3: Several analytical techniques can be employed to monitor the stability of your complex:

  • UV-Vis Spectroscopy: Changes in the absorption spectrum, such as a shift in the maximum absorption wavelength or a decrease in absorbance, can indicate degradation or changes in the coordination environment.[7]

  • NMR Spectroscopy: 1H NMR can be used to monitor for the appearance of new signals corresponding to degradation products, such as the free ligand or the hydrolyzed dicarboxylic acid.

  • Mass Spectrometry: This technique can identify the molecular weights of the parent complex and any degradation products that may have formed.

  • Cyclic Voltammetry: For electroactive complexes, changes in the redox potentials or the appearance of new redox waves can signal decomposition.[6]

Troubleshooting Guide

Issue 1: Poor yield or failure to form the desired metal complex.

Possible Cause Troubleshooting Step
Impure LigandPurify the this compound ligand by recrystallization or chromatography before use.
Incorrect SolventEnsure the solvent used can dissolve both the ligand and the metal salt and is not reactive under the reaction conditions.
Inappropriate Reaction TemperatureOptimize the reaction temperature. Some complexation reactions require heating, while others proceed at room temperature.
Competing LigandsEnsure that no other coordinating species (e.g., from the solvent or counter-ions) are present that could compete with the bipyridine ligand for binding to the metal center.

Issue 2: The isolated complex is unstable and decomposes upon storage.

Possible Cause Troubleshooting Step
Residual SolventEnsure the complex is thoroughly dried under vacuum to remove any residual solvent that could promote degradation.
Air or Moisture SensitivityStore the complex under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from oxygen and moisture.
Light SensitivityStore the complex in an amber vial or in the dark to prevent photodegradation.
Thermal InstabilityStore the complex at a low temperature (e.g., in a refrigerator or freezer) to minimize thermal decomposition.[1]

Issue 3: The complex degrades during experimental procedures (e.g., catalysis, biological assays).

Possible Cause Troubleshooting Step
pH of the mediumBuffer the reaction mixture to a pH where the complex is known to be stable. Avoid strongly acidic or basic conditions.
Incompatible SolventsUse solvents in which the complex is stable for the duration of the experiment. If possible, choose aprotic and non-coordinating solvents.
High TemperatureIf the experimental protocol allows, perform the experiment at a lower temperature to reduce the rate of thermal degradation.
Presence of Reactive SpeciesIdentify and remove any species in the reaction mixture that could react with and degrade the complex (e.g., strong oxidants or reductants).

Quantitative Data

Table 1: Representative Stability of a Generic Ru(II)(dimethyl-2,2'-bipyridine-6,6'-dicarboxylate)L₂ Complex under Different Conditions

ConditionHalf-life (t₁/₂)Primary Degradation Product
pH 2, 25°C, in H₂O/CH₃CN (1:1)~ 2 hours2,2'-Bipyridine-6,6'-dicarboxylic acid complex
pH 7, 25°C, in H₂O/CH₃CN (1:1)> 48 hoursMinimal degradation
pH 12, 25°C, in H₂O/CH₃CN (1:1)~ 30 minutes2,2'-Bipyridine-6,6'-dicarboxylic acid complex
80°C in DMSO~ 6 hoursLigand dissociation and decomposition
Exposure to 365 nm UV light~ 1 hourPhotodegradation products

Note: These are illustrative values and the actual stability will depend on the specific metal center and other ligands present.

Experimental Protocols

Protocol 1: Synthesis of a Generic M(II)(dimethyl-2,2'-bipyridine-6,6'-dicarboxylate)Cl₂ Complex

  • Materials:

    • This compound (1 equivalent)

    • MCl₂ salt (e.g., ZnCl₂, CuCl₂) (1 equivalent)

    • Anhydrous acetonitrile

  • Procedure:

    • Dissolve this compound in a minimal amount of hot anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • In a separate flask, dissolve the MCl₂ salt in anhydrous acetonitrile.

    • Slowly add the metal salt solution to the ligand solution with continuous stirring.

    • Reflux the reaction mixture for 4-6 hours under an inert atmosphere (e.g., nitrogen).

    • Allow the solution to cool to room temperature. The product may precipitate upon cooling.

    • If no precipitate forms, slowly evaporate the solvent under reduced pressure until a solid is obtained.

    • Wash the solid product with cold diethyl ether to remove any unreacted starting materials.

    • Dry the final product under vacuum.

    • Characterize the complex using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Monitoring Complex Stability by UV-Vis Spectroscopy

  • Materials:

    • Stock solution of the metal complex of known concentration in a suitable solvent (e.g., DMSO, acetonitrile).

    • Buffers of desired pH.

  • Procedure:

    • Prepare a series of solutions of the complex at a fixed concentration in different buffers (e.g., pH 2, 7, and 12).

    • Immediately after preparation, record the UV-Vis spectrum of each solution from 200-800 nm.

    • Store the solutions under controlled conditions (e.g., constant temperature, in the dark).

    • At regular time intervals (e.g., every hour for the first 8 hours, then every 24 hours), record the UV-Vis spectrum of each solution.

    • Analyze the spectral data for changes in absorbance at the λmax or the appearance of new peaks, which would indicate degradation.

    • Plot the absorbance at λmax versus time to determine the rate of decomposition.

Visualizations

G Troubleshooting Workflow for Complex Instability start Instability Observed (e.g., color change, precipitation) check_purity Is the starting ligand pure? start->check_purity purify_ligand Purify Ligand (Recrystallization/Chromatography) check_purity->purify_ligand No check_storage How is the complex stored? check_purity->check_storage Yes purify_ligand->start Re-synthesize storage_conditions Store under inert atm, in dark, at low temp. check_storage->storage_conditions Improperly check_solvent Is the solvent appropriate? check_storage->check_solvent Properly end_stable Complex Stabilized storage_conditions->end_stable change_solvent Use dry, aprotic, non-coordinating solvent. check_solvent->change_solvent No check_conditions Are experimental conditions (pH, temp, light) controlled? check_solvent->check_conditions Yes change_solvent->end_stable control_conditions Buffer pH, lower temp, protect from light. check_conditions->control_conditions No check_conditions->end_stable Yes control_conditions->end_stable

Caption: Troubleshooting workflow for addressing instability issues with this compound complexes.

G Degradation Pathways of this compound Complexes cluster_degradation Degradation Triggers Complex M(II)(MeOOC-bpy-COOMe)L₂ Intact Complex Hydrolysis M(II)(HOOC-bpy-COOH)L₂ Hydrolyzed Complex Complex->Hydrolysis Photodegradation Degradation Products (e.g., ligand fragmentation) Complex->Photodegradation ThermalDecomp M(0) + Decomposed Ligand Thermal Decomposition Complex->ThermalDecomp LigandDissociation M(II)L₂(Solvent)₂ + Free Ligand Ligand Dissociation Complex->LigandDissociation AcidBase Acid / Base AcidBase->Hydrolysis Light Light (hv) Light->Photodegradation Heat Heat (Δ) Heat->ThermalDecomp Solvent Coordinating Solvent Solvent->LigandDissociation

Caption: Potential degradation pathways for metal complexes of this compound.

References

Troubleshooting poor solubility of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate in reaction media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate in various reaction media. This resource is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Troubleshooting Poor Solubility

Low solubility of this compound can impede reaction kinetics, yield, and overall process efficiency. The following sections provide a systematic approach to diagnosing and resolving these issues.

Initial Assessment and Troubleshooting Workflow

When encountering poor solubility, a logical progression of troubleshooting steps can efficiently identify a solution. The following diagram outlines a recommended workflow.

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Advanced Strategies cluster_3 Resolution A Poor Solubility Observed (e.g., solid material remains) B Solvent Screening A->B Start with solvent choice C Temperature Adjustment B->C If single solvent is ineffective E Co-Solvent System B->E If single solvent fails H Solubility Issue Resolved B->H Successful Dissolution D Mechanical Agitation C->D Concurrent with heating F Sonication C->F If heating is insufficient C->H Successful Dissolution D->F If agitation is insufficient D->H Successful Dissolution G Alternative Reagent E->G If co-solvents fail E->H Successful Dissolution F->G If sonication fails F->H Successful Dissolution G->H Successful Dissolution G A Is the compound fully dissolved? B Yes A->B C No A->C D Proceed with reaction B->D E Increase Temperature C->E F Use a Co-solvent C->F G Apply Sonication C->G H Is the compound now dissolved? E->H F->H G->H I Yes H->I J No H->J I->D K Consider alternative strategies (e.g., different solvent, ligand modification) J->K

Technical Support Center: Resolving Unexpected Spectroscopic Results for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve unexpected spectroscopic results for their metal complexes.

Frequently Asked Questions (FAQs)

Q1: My metal complex solution has an unexpected color. What could be the cause?

A1: The color of a transition metal complex is influenced by several factors. An unexpected color can indicate changes in the complex's electronic environment. Key factors include:

  • The Ligand: Different ligands cause the d-orbitals of the metal to split to varying extents, which alters the energy of light absorbed. A change in ligand coordination will change the color of the complex.

  • The Oxidation State of the Metal: A change in the metal's oxidation state will alter the d-orbital splitting energy and thus the color. For instance, iron(II) complexes are often green, while iron(III) complexes tend to be orange or brown.[1]

  • The Coordination Geometry: The arrangement of ligands around the central metal ion (e.g., octahedral vs. tetrahedral) affects the d-orbital splitting and, consequently, the color.

Q2: Why are the peaks in the ¹H NMR spectrum of my paramagnetic metal complex so broad and shifted?

A2: The presence of unpaired electrons in paramagnetic metal complexes significantly affects the NMR spectrum. The large magnetic moment of the electron interacts with the nuclear spins, leading to:

  • Large Hyperfine Shifts: The chemical shifts can be spread over a very wide range (often over 200 ppm), which is a phenomenon known as the hyperfine shift. This shift arises from two main contributions: the contact (or scalar) shift and the pseudocontact (or dipolar) shift.[2][3]

  • Broadened Signals: The interaction with the unpaired electron provides an efficient mechanism for nuclear spin relaxation, causing the NMR signals to become very broad. In some cases, signals of nuclei very close to the metal center can be broadened to the point of being undetectable.[3][4]

  • Short Relaxation Times (T1): The rapid relaxation allows for faster spectral acquisition rates.[2]

Q3: The IR spectrum of my metal complex shows shifts in the ligand's vibrational frequencies. What does this signify?

A3: Shifts in the vibrational frequencies of a ligand upon coordination to a metal center are a strong indication of complex formation. These shifts provide insight into the mode of coordination:

  • Decreased Stretching Frequency: When a ligand coordinates to a metal through a specific functional group (e.g., C=O), the electron density may be pulled away from that bond, weakening it and causing a decrease in its stretching frequency.

  • Increased Stretching Frequency: In some cases, coordination can lead to an increase in the bond order of an adjacent bond within the ligand, resulting in a higher stretching frequency.

  • Appearance of New Bands: New, low-frequency bands corresponding to the metal-ligand bond vibrations may appear in the far-IR region of the spectrum.

Q4: I am seeing unexpected peaks in the mass spectrum of my metal complex. What are the possible sources?

A4: Unexpected peaks in the ESI-MS of a metal complex can arise from several sources:

  • In-source Reactions: The complex may react with solvents, moisture, or oxygen within the mass spectrometer source.

  • Fragmentation: The complex may fragment during the ionization process, leading to peaks corresponding to the loss of ligands.

  • Adduct Formation: The complex may form adducts with cations (e.g., Na⁺, K⁺) or anions present in the solvent or from contaminants.

  • Changes in Oxidation State: The metal center can be oxidized or reduced during the electrospray process.[5]

  • Impurities: The sample itself may contain impurities from the synthesis or workup.

Troubleshooting Guides

UV-Vis Spectroscopy
Observed Problem Potential Cause Troubleshooting Steps
Unexpected λmax or Absorbance Change in ligand coordination, metal oxidation state, or coordination geometry.[6]- Verify the purity of the starting materials. - Confirm the stoichiometry of the reactants. - Check for degradation of the complex over time. - Ensure the correct solvent is being used, as solvent can sometimes coordinate to the metal.
No or Weak Absorbance Sample concentration is too low.- Increase the concentration of the sample.
Absorbance Too High (> 2 A.U.) Sample concentration is too high, leading to deviations from the Beer-Lambert law.[6]- Dilute the sample to bring the absorbance within the linear range of the instrument.
Unexpected Peaks Appear Contamination of the sample or cuvette.[7]- Use high-purity solvents. - Thoroughly clean the cuvette with an appropriate solvent. - Run a blank spectrum of the solvent to check for impurities.
Drifting Baseline Instrument instability (e.g., lamp warming up) or temperature fluctuations.[8]- Allow the instrument to warm up and stabilize before taking measurements. - Maintain a constant temperature in the sample compartment if possible.
NMR Spectroscopy of Paramagnetic Complexes
Observed Problem Potential Cause Troubleshooting Steps
Extremely Broad or Undetectable Signals Very short electronic relaxation time of the metal ion. Nuclei are too close to the paramagnetic center.- Cool the sample to increase the electronic relaxation time. - Use a different metal ion with more favorable relaxation properties if possible. - Focus on observing nuclei that are further away from the metal center.
Unexpected Number of Signals or Shifts Presence of multiple species in solution (e.g., isomers, different coordination numbers).- Vary the temperature to see if the signals coalesce, which may indicate a dynamic equilibrium. - Change the solvent to see if it affects the equilibrium. - Use 2D NMR techniques (e.g., COSY, NOESY) to help assign the signals.[9]
Difficulty in Spectral Assignment Large spectral width and lack of fine structure (J-coupling).- Utilize a "toolbox" of paramagnetic NMR experiments, including ¹H, ¹³C, COSY, and NOESY, to aid in assignment.[9][10] - Compare the spectrum to that of a diamagnetic analogue to estimate the hyperfine shifts.
IR Spectroscopy
Observed Problem Potential Cause Troubleshooting Steps
Broad, Intense Peaks Obscuring Ligand Bands Presence of coordinated or lattice water/solvent.- Ensure the sample is thoroughly dried. - Prepare the sample in a dry environment (e.g., glove box).
No Shift in Ligand Bands After Reaction The complex did not form.- Verify the reaction conditions (temperature, time, solvent). - Confirm the purity and reactivity of the starting materials.
Unexpected Peak Shifts Different coordination mode of the ligand than expected.- Compare the observed shifts with literature values for similar complexes. - Use other characterization techniques (e.g., X-ray crystallography) to confirm the structure.
Poorly Resolved or Noisy Spectrum Insufficient sample, poor sample preparation (e.g., KBr pellet too thick or uneven).- Increase the amount of sample. - Grind the sample and KBr thoroughly to ensure a fine, uniform mixture. - Press the KBr pellet uniformly to avoid scattering.
Mass Spectrometry
Observed Problem Potential Cause Troubleshooting Steps
No or Low Signal Intensity Poor ionization efficiency, low sample concentration, or instrument not tuned properly.[11]- Optimize ESI source parameters (e.g., voltages, gas flow, temperature). - Increase the sample concentration. - Ensure the mass spectrometer is properly calibrated and tuned.
Incorrect Isotopic Pattern Overlapping peaks from other ions, incorrect assignment of the charge state.- Use a high-resolution mass spectrometer to resolve overlapping peaks. - Carefully determine the charge state of the ion to correctly calculate the theoretical isotopic pattern.[5]
Dominant Peaks Do Not Correspond to the Expected Complex Fragmentation of the complex, presence of impurities, or the complex is not stable in the gas phase.- Use "softer" ionization conditions (lower cone voltage) to minimize fragmentation. - Purify the sample to remove impurities. - Consider that the observed species may be a stable gas-phase fragment of the original complex.

Experimental Protocols

Protocol 1: UV-Vis Spectroscopy - Method of Continuous Variation (Job's Plot)

This method is used to determine the stoichiometry of a metal complex in solution.

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt and the ligand in a suitable solvent.

  • Preparation of Sample Series: Prepare a series of solutions in volumetric flasks by mixing the metal and ligand stock solutions in varying molar ratios (e.g., 1:9, 2:8, ..., 9:1), while keeping the total volume and total moles of reactants constant.

  • Spectroscopic Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for the metal complex by scanning a solution known to contain the complex (e.g., a 1:2 metal-to-ligand ratio).

    • Measure the absorbance of each solution in the series at this fixed λmax. Use the solvent as a blank.

  • Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the absorbance is maximal indicates the stoichiometry of the complex.

Protocol 2: FT-IR Spectroscopy - KBr Pellet Method
  • Sample Preparation:

    • Thoroughly grind ~1-2 mg of the dry metal complex with ~100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

    • Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric water and CO₂.

  • Sample Spectrum: Place the KBr pellet in the sample holder and collect the IR spectrum.

  • Data Analysis: Identify the vibrational frequencies of the free ligand and compare them to the frequencies in the metal complex to determine the coordination mode.

Protocol 3: ESI-Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the metal complex in a suitable solvent (e.g., methanol, acetonitrile, water) to a final concentration of approximately 1-10 µM.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (capillary voltage, cone voltage, desolvation gas flow and temperature) to obtain a stable signal and minimize fragmentation.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion of the complex.

    • Compare the experimental isotopic pattern with the theoretical pattern for the proposed formula to confirm the assignment.[5]

    • Analyze any fragment ions to gain structural information.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_results Results Analysis cluster_troubleshooting Troubleshooting cluster_conclusion Conclusion Synthesis Synthesize Metal Complex Purification Purify Complex Synthesis->Purification UV_Vis UV-Vis Purification->UV_Vis Analyze NMR NMR Purification->NMR Analyze IR IR Purification->IR Analyze MS Mass Spec Purification->MS Analyze Expected Expected Results? UV_Vis->Expected NMR->Expected IR->Expected MS->Expected Troubleshoot Consult Troubleshooting Guide Expected->Troubleshoot No Success Successful Characterization Expected->Success Yes Re_evaluate Re-evaluate Synthesis/Purity Troubleshoot->Re_evaluate Re_evaluate->Synthesis

Caption: Experimental workflow for synthesis and spectroscopic characterization.

cisplatin_pathway cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Cisplatin_in Cisplatin Enters Cell Aquation Aquation [Pt(NH3)2Cl(H2O)]+ [Pt(NH3)2(H2O)2]2+ Cisplatin_in->Aquation DNA_binding Binds to DNA (N7 of Guanine) Aquation->DNA_binding DNA_damage DNA Damage (Intra-strand crosslinks) DNA_binding->DNA_damage Signal_transduction Activation of Signal Transduction Pathways DNA_damage->Signal_transduction Apoptosis Apoptosis (Programmed Cell Death) Signal_transduction->Apoptosis Efflux Increased Efflux Efflux->Cisplatin_in Reduces Detox Inactivation by Glutathione/Metallothioneins Detox->Aquation Inactivates Repair Increased DNA Repair Repair->DNA_damage Repairs

Caption: Simplified signaling pathway of cisplatin leading to apoptosis.

References

Technical Support Center: Strategies to Prevent Ligand Dissociation in Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to ligand dissociation in catalytic cycles.

Frequently Asked Questions (FAQs)

Q1: What is ligand dissociation, and why is it a concern in catalytic cycles?

A1: Ligand dissociation is the process where a ligand (a substrate, intermediate, or cofactor) detaches from the active site of a catalyst (e.g., an enzyme or a metal complex). In a catalytic cycle, the timely binding and release of ligands are crucial for efficient turnover. However, premature or unwanted dissociation of a substrate or a key intermediate can disrupt the cycle, leading to decreased reaction rates, lower product yields, and catalyst deactivation.

Q2: What are the common causes of unwanted ligand dissociation?

A2: Several factors can contribute to premature ligand dissociation:

  • Weak Binding Affinity: Insufficient non-covalent interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the ligand and the catalyst's active site.[1]

  • Steric Hindrance: Unfavorable spatial arrangements within the active site that prevent optimal ligand binding.

  • Solvent Effects: The solvent can compete with the ligand for binding to the active site or alter the catalyst's conformation. Polar solvents can sometimes promote the dissociation of charged species.[2]

  • Product Inhibition: The product of the reaction may bind to the active site, competing with the substrate and promoting its dissociation.[3][4]

  • Catalyst Deactivation: Changes in the catalyst's structure or electronic properties over time can weaken ligand binding.[5][6][7]

Q3: How can I determine if ligand dissociation is the cause of my experimental problems (e.g., low yield)?

A3: A systematic approach is necessary to diagnose the issue. Consider the following:

  • Analyze the Reaction Mixture: Use techniques like NMR, LC-MS, or GC-MS to identify all components in your crude reaction mixture. The presence of a significant amount of unreacted starting material can be an indicator.[8]

  • Monitor Reaction Progress: Track the reaction over time. If the reaction starts but then stalls, it could be due to product inhibition or catalyst deactivation leading to ligand dissociation.[8]

  • Vary Substrate Concentration: If the reaction rate does not increase as expected with increasing substrate concentration, it might suggest that the catalyst is saturated but inefficiently converting the substrate, possibly due to premature dissociation of a catalytic intermediate.

Troubleshooting Guides

Guide 1: Low Reaction Yield or Rate

This guide provides a step-by-step approach to troubleshoot low reaction yields or rates that may be caused by ligand dissociation.

Step 1: Characterize Ligand Binding Affinity

  • Problem: The substrate may not be binding strongly enough to the catalyst for efficient conversion.

  • Solution: Quantify the binding affinity using biophysical techniques.

Technique Parameter Measured Typical Values for Strong Binders Notes
Isothermal Titration Calorimetry (ITC) Dissociation Constant (Kd), Enthalpy (ΔH), Stoichiometry (n)Kd in the nM to µM rangeProvides a complete thermodynamic profile of the binding interaction.[9][10][11][12]
Surface Plasmon Resonance (SPR) Association rate (kon), Dissociation rate (koff), Dissociation Constant (Kd)koff < 10⁻³ s⁻¹Allows for real-time monitoring of binding and dissociation kinetics.[13][14][15][16][17][18]

Step 2: Optimize Reaction Conditions

  • Problem: The experimental conditions may not be optimal for stable ligand binding.

  • Solution: Systematically vary reaction parameters.

Parameter Troubleshooting Action Rationale
Solvent Screen a variety of solvents with different polarities.The solvent can significantly influence ligand binding and the stability of the catalytic complex.[2]
Temperature Optimize the reaction temperature.Lower temperatures can sometimes minimize premature dissociation, though this may also slow down the desired reaction rate.[19]
pH Perform a pH titration.The ionization states of both the ligand and the catalyst's active site residues are critical for binding.

Step 3: Investigate Potential Inhibitors

  • Problem: The presence of product or other molecules may be inhibiting the catalyst.

  • Solution: Test for product inhibition.

    • Add the final product to the initial reaction mixture. A decrease in the initial reaction rate suggests product inhibition.

Guide 2: Catalyst Instability and Deactivation

This guide addresses issues related to catalyst deactivation that can lead to increased ligand dissociation over time.

Step 1: Assess Catalyst Purity and Integrity

  • Problem: Impurities or degradation of the catalyst can lead to a loss of active sites.

  • Solution:

    • Verify the purity of your catalyst.

    • For protein-based catalysts, check for aggregation or denaturation.

Step 2: Consider Ligand Modification Strategies

  • Problem: The inherent properties of the ligand may make it prone to dissociation.

  • Solution: Modify the ligand to enhance its binding affinity and stability within the active site.

Strategy Description Expected Outcome
Introduce Additional Functional Groups Add groups that can form stronger or additional non-covalent interactions (e.g., hydrogen bonds, salt bridges) with the catalyst.Lower Kd and koff values, indicating tighter binding and slower dissociation.
Increase Steric Bulk Introduce bulky substituents to the ligand to create a better fit within a hydrophobic pocket of the active site.[20]Enhanced binding affinity through improved shape complementarity.
Covalent Modification Introduce a reactive group on the ligand that can form a covalent bond with a specific residue in the active site.[9][11][15][21][22][23]"Irreversible" binding, effectively preventing dissociation during the catalytic cycle.

Experimental Protocols

Protocol 1: Measuring Ligand Dissociation Rate (koff) using Surface Plasmon Resonance (SPR)

Objective: To quantify the rate at which a ligand dissociates from an immobilized catalyst. A slower koff indicates a more stable complex.[24][14][15][16][17][18]

Methodology:

  • Ligand Immobilization: Covalently immobilize the catalyst (ligand in SPR terminology) onto the sensor chip surface.[2][18]

  • Analyte Injection (Association): Inject a solution of the ligand (analyte in SPR terminology) at a specific concentration over the sensor surface and monitor the binding in real-time.[15]

  • Buffer Wash (Dissociation): Replace the analyte solution with a continuous flow of running buffer. The decrease in the SPR signal over time corresponds to the dissociation of the ligand from the catalyst.[15]

  • Data Analysis: Fit the dissociation phase of the sensorgram to a kinetic model to determine the dissociation rate constant (koff).

Protocol 2: Enhancing Ligand Binding through Site-Directed Mutagenesis

Objective: To introduce specific mutations in the catalyst's active site to improve ligand binding affinity.

Methodology:

  • Primer Design: Design mutagenic oligonucleotide primers that contain the desired mutation and anneal to the same sequence on opposite strands of the plasmid containing the gene for the catalyst.[7][25][26]

  • PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the entire plasmid, incorporating the mutagenic primers.[5][25][26]

  • Template Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme.[7][25][26]

  • Transformation: Transform the mutated plasmid into competent cells for propagation.[5][7][26]

  • Protein Expression and Purification: Express and purify the mutant catalyst.

  • Binding Analysis: Characterize the binding of the ligand to the mutant catalyst using ITC or SPR to confirm improved affinity (lower Kd and/or koff).

Visualizations

Troubleshooting Workflow for Low Catalytic Yield

Troubleshooting_Low_Yield Start Low Catalytic Yield Observed CheckPurity Analyze Reactant and Catalyst Purity Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK Purify Purify Starting Materials/Catalyst PurityOK->Purify No OptimizeConditions Optimize Reaction Conditions (Solvent, Temp, pH) PurityOK->OptimizeConditions Yes Purify->Start ConditionsOptimized Yield Improved? OptimizeConditions->ConditionsOptimized MeasureBinding Measure Ligand Binding Affinity (ITC/SPR) ConditionsOptimized->MeasureBinding No Success Problem Resolved ConditionsOptimized->Success Yes BindingStrong Binding Affinity Sufficient? MeasureBinding->BindingStrong ModifyLigand Modify Ligand or Catalyst (Site-Directed Mutagenesis) BindingStrong->ModifyLigand No CheckInhibition Investigate Product/Substrate Inhibition BindingStrong->CheckInhibition Yes ModifyLigand->MeasureBinding InhibitionPresent Inhibition Observed? CheckInhibition->InhibitionPresent RedesignExperiment Redesign Experiment to Mitigate Inhibition InhibitionPresent->RedesignExperiment Yes FurtherInvestigation Further Mechanistic Investigation Required InhibitionPresent->FurtherInvestigation No RedesignExperiment->OptimizeConditions

Caption: A troubleshooting workflow for diagnosing and addressing low catalytic yield.

Strategies to Prevent Ligand Dissociation

Ligand_Dissociation_Strategies cluster_catalyst Catalyst Modification cluster_ligand Ligand Modification cluster_environment Environmental Control SiteDirectedMutagenesis Site-Directed Mutagenesis Introduce mutations to enhance non-covalent interactions with the ligand. AllostericModulation Allosteric Modulators Bind to a secondary site to induce a conformational change that strengthens ligand binding at the active site. CovalentInhibitors Covalent Inhibitors Form a stable, covalent bond with the catalyst's active site. StructuralModification Structural Modification Add functional groups or increase steric bulk to improve binding affinity. SolventOptimization Solvent Optimization Select a solvent that minimizes competition with the ligand and stabilizes the catalyst-ligand complex. ConditionOptimization Condition Optimization Fine-tune pH and temperature to favor stable ligand binding. PreventDissociation Goal: Prevent Premature Ligand Dissociation

References

Enhancing the thermal stability of materials derived from this compound.

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Enhancing Thermal Stability of Halide Perovskite Materials

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the thermal stability of halide perovskite materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal degradation pathways for common organic-inorganic halide perovskites?

A1: The thermal instability of hybrid halide perovskites is often due to the volatile nature of the organic cations.[1] For instance, methylammonium lead iodide (MAPbI₃) in thin-film form can start to decompose at temperatures as low as 85°C.[2] The degradation process for MAPbI₃ typically involves the release of volatile species like methylamine (CH₃NH₂) and hydrogen iodide (HI), or methyl iodide (CH₃I) and ammonia (NH₃), leading to the formation of lead iodide (PbI₂).[3][4] At temperatures above 350°C, methane (CH₄) has also been observed as a gaseous product.[3][4] For formamidinium lead iodide (FAPbI₃), decomposition at lower temperatures (245–285 °C) can release s-triazine ((HCN)₃) and ammonia, while at higher temperatures (above 360°C) hydrogen cyanide (HCN) and ammonia are dominant.[3][4] Poor film morphology, such as small crystalline grains and a high density of defects, can accelerate this degradation.[1]

Q2: What are the most effective general strategies to enhance the thermal stability of halide perovskites?

A2: Several key strategies are employed to improve thermal stability:

  • Compositional Engineering: Replacing volatile organic cations like methylammonium (MA) with less volatile ones like formamidinium (FA) or inorganic cations like cesium (Cs) can significantly improve intrinsic thermal stability.[2][5] FAPbI₃ and CsPbI₃ are thermally more stable than MAPbI₃.[2]

  • Dimensionality Engineering (2D/3D Structures): Incorporating large organic cations to create 2D or mixed 2D/3D perovskite structures can enhance stability.[5][6] These 2D layers can act as protective barriers against thermal stress and moisture.[6]

  • Additive Engineering: Introducing additives, such as thermoplastic polymers (e.g., PEO and PEG), can passivate defects and form a protective shield around the perovskite, hindering the escape of volatile components.[7][8]

  • Encapsulation: Physically encapsulating the perovskite device is a crucial final step to prevent both the infiltration of environmental stressors (moisture, oxygen) and the escape of volatile degradation byproducts.[1][9]

Q3: How is the thermal stability of perovskite materials typically evaluated?

A3: The most common technique is Thermogravimetric Analysis (TGA) . TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of weight loss indicates the beginning of decomposition.[10] For a more detailed analysis, TGA is often coupled with techniques like Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) to identify the gaseous products evolved during decomposition.[3][4] For finished devices, stability is often tested by annealing the device at a set temperature (e.g., 85°C) for an extended period and measuring the retention of its power conversion efficiency (PCE).[7][8]

Troubleshooting Guides

Issue 1: My MAPbI₃ film shows rapid degradation and color change to yellow after annealing at 85°C.

Question Possible Cause & Explanation Suggested Solution
Why is my film degrading so quickly? This is a classic sign of thermal decomposition of MAPbI₃ back to PbI₂, which is yellow.[7] This process is accelerated by defects in the film, grain boundaries, and the presence of oxygen or moisture, even in trace amounts.[1][11]1. Improve Film Quality: Focus on deposition techniques that yield larger crystalline grains and fewer defects. Post-treatment with additives can passivate surface vacancies.[1] 2. Control Atmosphere: Ensure annealing is performed in a strictly inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize exposure to oxygen and moisture. 3. Compositional Change: Consider partially or fully substituting MA with more stable cations like FA or Cs. Even a small amount of Cs doping can improve thermal stability.[11]

Issue 2: My mixed-cation (e.g., FA/MA) perovskite film shows inconsistent performance after thermal stress tests.

Question Possible Cause & Explanation Suggested Solution
What leads to this inconsistency? Thermal stress can cause phase segregation in mixed-halide or mixed-cation perovskites. Furthermore, interactions with adjacent layers (like the hole transport layer or electrodes) can be induced or accelerated by heat, leading to material diffusion or chemical reactions at the interfaces.[1][9] Cations used in surface treatments can also diffuse into the lattice under thermal stress, altering the interface properties over time.[12][13]1. Interface Passivation: Introduce a buffer layer or use additives that passivate the interfaces between the perovskite and the charge transport layers to prevent interlayer diffusion and reactions.[9] 2. Additive Engineering: Incorporate polymer additives like PEO/PEG into the perovskite precursor solution. These can help stabilize the crystal structure and passivate grain boundaries, reducing ion migration channels.[7][8] 3. Optimize Surface Cations: If using surface treatments, select larger organic cations that are less prone to diffusion under thermal stress. Test different cation types to find the most stable option for your specific perovskite composition.[13]

Issue 3: My Thermogravimetric Analysis (TGA) results are not reproducible.

Question Possible Cause & Explanation Suggested Solution
Why do my TGA curves vary between samples? TGA results for perovskites can be highly sensitive to sample preparation, morphology, and experimental conditions. Thin films decompose at significantly lower temperatures than single crystals or powders due to a higher surface-area-to-volume ratio.[2] Purity of the precursor materials, especially the organic halide salts, can also affect the decomposition profile.[14] The heating rate and the atmosphere (gas flow rate) in the TGA instrument are also critical parameters.1. Standardize Sample Form: Always compare samples of the same form (e.g., powder vs. thin film on a specific substrate). Be aware that thin films will show lower decomposition temperatures.[2] 2. Verify Precursor Purity: Use high-purity precursors. Impurities can act as nucleation sites for degradation.[14] 3. Consistent TGA Parameters: Use the exact same heating rate (e.g., 10 °C/min), gas atmosphere (e.g., N₂), and flow rate for all comparable experiments. Ensure the sample mass is within a consistent range.

Quantitative Data Summary

Table 1: Thermal Stability of Perovskite Films Under Annealing

Perovskite CompositionAnnealing ConditionsInitial PCEPCE after AnnealingDuration (hours)Citation
Pristine MAPbI₃85°C in ambient air (50-60% RH)15.49%1.58%48[7]
MAPbI₃ with PEO+PEG85°C in ambient air (50-60% RH)16.08%11.72% (71% of initial)120[7][8]
Pure TiO₂ based device80°C in glove box100% (normalized)54%20[5]
Nb-doped TiO₂ based device80°C in glove box100% (normalized)>90%20[5]

Table 2: Decomposition Onset Temperatures from TGA

CompoundFormOnset of DecompositionKey Gaseous ProductsCitation
MAPbI₃Thin Film~85°C-[2]
MAPbI₃Single Crystal>240°C-[2]
MAPbI₃Powder275-350°CNH₃, CH₃I, CH₄ (>350°C)[3]
FAPbI₃Powder245-285°C(HCN)₃, NH₃, HCN (>360°C)[3]
FAPbI₃Thin FilmNo phase change up to 150°C-[2]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of Perovskite Powder

  • Instrument Preparation: Ensure the TGA instrument is calibrated. Set the purge gas to high-purity nitrogen (N₂) with a constant flow rate (e.g., 20-50 mL/min).

  • Sample Preparation: Weigh approximately 5-10 mg of the dried perovskite powder into a clean TGA crucible (typically alumina or platinum). Record the exact mass.

  • Loading: Carefully place the crucible onto the TGA balance.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 10 minutes to achieve thermal stability.

    • Ramp the temperature from 30°C to 600°C at a constant rate of 10 °C/min.

    • Record the mass loss and temperature continuously.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined from the intersection of the baseline tangent and the tangent of the mass loss curve. If using coupled TGA-MS/FTIR, analyze the corresponding spectra to identify evolved gases at specific temperature ranges.

Protocol 2: Preparation of a Thermally-Enhanced MAPbI₃ Film using PEO/PEG Additives

This protocol is adapted from the methodology described in the literature.[7]

  • Precursor Solution Preparation:

    • Prepare the control MAPbI₃ solution by dissolving PbI₂ and methylammonium iodide (MAI) in a suitable solvent like DMF.

    • Prepare the enhanced solution by adding a mixture of Polyethylene Oxide (PEO, e.g., 100,000 MW) and Polyethylene Glycol (PEG, e.g., 12,000 MW) to the perovskite precursor solution. A typical concentration might be adding 1 mg of PEO and 1 mg of PEG to 1 mL of the precursor solution.[7]

  • Substrate Preparation: Clean the desired substrates (e.g., PTAA-coated ITO glass) thoroughly.

  • Spin Coating:

    • Spin-coat the precursor solution (either control or enhanced) onto the substrate. A typical two-step process might involve spin-coating a PbI₂-rich solution first (e.g., 6000 rpm for 20 s).[7]

    • While the substrate is spinning, drop-cast the MAI solution onto it, followed by annealing.

  • Annealing: Anneal the films on a hotplate at 100°C for 30 minutes to form the crystalline perovskite phase.[7]

  • Characterization & Testing:

    • Characterize the film quality using techniques like XRD and SEM.

    • Fabricate complete solar cell devices by depositing subsequent layers (e.g., C₆₀, BCP, Ag).

    • Conduct thermal stability tests by storing the unencapsulated devices at 85°C in a controlled environment and periodically measuring their performance.

Visualizations

G start Perovskite Film Exhibits Rapid Thermal Degradation check_env Check Annealing Environment start->check_env check_film Analyze Film Morphology (SEM/XRD) start->check_film is_inert Inert Atmosphere? (N2/Ar) check_env->is_inert is_good Large Grains? Low Defects? check_film->is_good is_inert->check_film Yes improve_env Action: Anneal in Glovebox is_inert->improve_env No additives Action: Use Additives (e.g., PEO, Passivating Agents) is_good->additives No composition Action: Change Composition (e.g., Add Cs⁺ or FA⁺) is_good->composition Yes improve_env->check_film improve_film Action: Optimize Deposition (e.g., solvent engineering, anti-solvent) improve_film->check_film additives->improve_film end_node Improved Thermal Stability additives->end_node composition->end_node

Caption: Troubleshooting workflow for rapid thermal degradation.

G center Enhanced Thermal Stability sub_a A-Site Cation Engineering sub_a->center ex_a1 Replace MA⁺ with FA⁺ sub_a->ex_a1 ex_a2 Incorporate Cs⁺ sub_a->ex_a2 sub_b Dimensionality Engineering sub_b->center ex_b1 Form 2D/3D Mixed Structures sub_b->ex_b1 sub_c Additive Engineering sub_c->center ex_c1 Polymer Additives (PEO, PEG) sub_c->ex_c1 ex_c2 Defect Passivation (e.g., Lewis Acids/Bases) sub_c->ex_c2 sub_d Interface Engineering sub_d->center ex_d1 Introduce Buffer Layers sub_d->ex_d1 ex_d2 Passivate Interfaces sub_d->ex_d2

Caption: Key strategies for enhancing perovskite thermal stability.

G perovskite Hybrid Perovskite (e.g., MAPbI₃) path1 Loss of Volatile Organic Cations (MAI, HI, etc.) perovskite->path1 leads to path2 Structural Deformation & Phase Segregation perovskite->path2 can cause stress Thermal Stress (e.g., >85°C) stress->perovskite acts on product Degradation Product (PbI₂) path1->product results in failure Device Failure (PCE Loss) path2->failure product->failure

References

Validation & Comparative

A Comparative Guide to the Catalytic Activity of Bipyridine Ligands: Featuring Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,2'-bipyridine scaffold is a cornerstone in the design of ligands for transition metal catalysis. The remarkable stability of the bipyridine-metal complex, combined with the synthetic accessibility of a vast array of substituted analogues, allows for the fine-tuning of catalytic activity through steric and electronic modifications. This guide provides an objective comparison of the performance of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate and other substituted bipyridine ligands in a key catalytic transformation, supported by experimental data.

Impact of Substitution on Catalytic Performance

The introduction of substituents onto the bipyridine framework profoundly influences the electronic properties and steric environment of the resulting metal complex. Electron-donating groups (EDGs), such as methyl (-CH₃), increase the electron density on the metal center. This can enhance its reactivity in certain catalytic steps. Conversely, electron-withdrawing groups (EWGs), such as methoxycarbonyl (-COOMe), can make the metal center more electrophilic. The choice of substituent is therefore critical for optimizing catalyst performance for a specific chemical transformation.

Performance in Ruthenium-Catalyzed Water Oxidation

A key area where the influence of bipyridine ligand substitution is evident is in the development of catalysts for water oxidation, a critical reaction for artificial photosynthesis and renewable energy technologies. The following data summarizes the performance of several Ruthenium(II) complexes bearing different bipyridine ligands in the chemical oxidation of water.

Quantitative Data Summary
LigandSubstituent TypeRate of O₂ Evolution (μmol s⁻¹)Turnover Number (TON)
2,2'-Bipyridine (bpy)Unsubstituted0.083350
4,4'-Dimethyl-2,2'-bipyridine (dmbpy)Electron-Donating0.045250
This compound (dmcbpy) Electron-Withdrawing 0.032 450

Data sourced from a comparative study on Ru(II) complexes in chemical water oxidation.[1]

The data reveals a clear trend related to the electronic nature of the substituents on the bipyridine ligand. While the complex with the unsubstituted bipyridine ligand exhibits the highest initial rate of oxygen evolution, the complex featuring the electron-withdrawing this compound ligand achieves the highest turnover number, indicating greater catalyst stability and overall efficiency over a longer period.[1] The electron-donating methyl groups in dmbpy resulted in a lower rate and TON compared to the unsubstituted bpy ligand in this specific catalytic system.[1]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of the catalyst and the subsequent catalytic water oxidation reaction.

Synthesis of [Ru(terpy)(bpy)Cl]Cl (Representative Procedure)

A mixture of [Ru(terpy)Cl₃] and the desired bipyridine ligand (unsubstituted bpy, dmbpy, or dmcbpy) in a 1:1 molar ratio is refluxed in an ethanol/water (1:1 v/v) solution. The reaction progress is monitored by UV-Vis spectroscopy. Upon completion, the solvent is removed under reduced pressure. The resulting solid is then purified by column chromatography on silica gel using an acetonitrile/saturated aqueous potassium nitrate solution/water mixture as the eluent to yield the desired complex.

Catalytic Water Oxidation

In a typical experiment, a solution of the Ruthenium catalyst in a buffered aqueous solution is prepared. The catalytic reaction is initiated by the addition of an excess of a chemical oxidant, such as cerium(IV) ammonium nitrate (CAN). The evolution of oxygen is monitored over time using a Clark-type electrode or by gas chromatography. The turnover number is calculated based on the total amount of oxygen evolved relative to the amount of catalyst used.

Visualization of the Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for water oxidation by a mononuclear Ruthenium complex, highlighting the key steps of the process.

Catalytic_Cycle Ru_II [RuII(L)(H2O)2]2+ Ru_III [RuIII(L)(H2O)(OH)]2+ Ru_II->Ru_III -e-, -H+ Ru_IV [RuIV(L)(O)(H2O)]2+ Ru_III->Ru_IV -e-, -H+ Ru_V [RuV(L)(O)(OH)]2+ Ru_IV->Ru_V -e- Ru_V->Ru_II + H2O - O2, -3H+, -e- O2_release O2 Release Ru_V->O2_release O2_release->Ru_II Regeneration

Caption: Generalized catalytic cycle for mononuclear Ru-catalyzed water oxidation.

This guide provides a concise comparison of the catalytic activity of this compound with other bipyridine ligands in the context of water oxidation. The presented data and protocols offer valuable insights for researchers working on the design and optimization of catalysts for a wide range of chemical transformations.

References

A Comparative Guide to Solar Cell Performance: Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate versus Alternative Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency and stability of dye-sensitized solar cells (DSSCs) are critically influenced by the molecular design of their components, particularly the ligands coordinated to the metal center of the sensitizing dye. This guide provides a comparative analysis of solar cell performance utilizing Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate against other commonly employed ligands. The data presented is collated from various experimental studies to offer a broad perspective on the performance metrics of these alternatives.

Performance Data Summary

The following table summarizes the key performance parameters of dye-sensitized solar cells fabricated with different ligands. These parameters include Power Conversion Efficiency (PCE), Short-Circuit Current Density (Jsc), Open-Circuit Voltage (Voc), and Fill Factor (FF). It is important to note that direct comparisons can be influenced by variations in experimental conditions across different studies.

Ligand/Sensitizer SystemPCE (%)Jsc (mA/cm²)Voc (V)FF (%)Reference
This compound based
[Cu(dmbp)₂]²⁺/¹⁺ redox shuttle with Y123 dye10.3->1.0-[1]
Alternative Ligands
N719 (standard Ru-bipyridyl)9.37---[2]
N719~8.0---[3]
IMA5 (Ru-bipyridyl with triphenylamine and EDOT)5.5414.070.61-[4]
IMA5 + IMA2 (co-sensitization)6.2515.670.66-[4]
IMA5 + IMA3 (co-sensitization)6.1915.440.65-[4]
Z907 (hydrophobic Ru-bipyridyl)6.2---[5]
NCS-based 3b (thiocyanate-free Ru)9.7120.5850.660-[2]
POR/SPS-G3 (co-sensitization)7.3516.180.640.71[6][7]
POR/SPS-G3 with G-TiO₂8.15---[6][7]
2,2'-Bipyridine-4,4'-dicarboxylic acid doped PVDF/KI/I₂3.689.040.6661.81[8]

Experimental Protocols

The fabrication and characterization of dye-sensitized solar cells involve a series of standardized procedures. Below are detailed methodologies for key experiments cited in the performance data.

Fabrication of Dye-Sensitized Solar Cells
  • Preparation of TiO₂ Photoanode:

    • A transparent conductive oxide (TCO) glass substrate (e.g., FTO or ITO glass) is cleaned thoroughly.

    • A compact blocking layer of TiO₂ is often deposited on the TCO glass to prevent charge recombination.

    • A mesoporous layer of TiO₂ nanoparticles is then deposited, typically using screen printing or the doctor-blade method.[9]

    • The TiO₂ film is subsequently sintered at high temperatures (e.g., 450-500 °C) to ensure good electrical contact between the nanoparticles.[10][11]

  • Dye Sensitization:

    • The sintered TiO₂ film is immersed in a solution of the desired dye (e.g., a ruthenium complex with the ligand of interest) for a specific duration, allowing the dye molecules to adsorb onto the TiO₂ surface.[10][12]

  • Counter Electrode Preparation:

    • A thin layer of a catalytic material, typically platinum or graphite, is deposited on another TCO glass substrate.[13]

  • Cell Assembly:

    • The dye-sensitized TiO₂ photoanode and the counter electrode are assembled in a sandwich-like configuration, separated by a thin spacer.

    • An electrolyte solution, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple, is introduced into the space between the electrodes.[12]

Characterization of Solar Cell Performance
  • Current-Voltage (I-V) Characteristics: The assembled solar cell is tested under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator. A source meter is used to measure the current and voltage, from which the key performance parameters (PCE, Jsc, Voc, and FF) are determined.[10][13]

  • Incident Photon-to-Current Conversion Efficiency (IPCE): This measurement determines the ratio of collected electrons to incident photons at a specific wavelength, providing insight into the light-harvesting efficiency of the dye.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.

DSSC_Workflow cluster_anode Photoanode Preparation cluster_cathode Counter Electrode Preparation cluster_assembly Cell Assembly & Testing A1 TCO Substrate Cleaning A2 TiO₂ Paste Deposition (Doctor-Blade/Screen Printing) A1->A2 A3 Sintering at 450-500°C A2->A3 A4 Dye Sensitization A3->A4 B1 Sandwich Assembly A4->B1 C1 TCO Substrate Cleaning C2 Catalyst Deposition (e.g., Platinum) C1->C2 C2->B1 B2 Electrolyte Injection B1->B2 B3 I-V Characterization B2->B3

Caption: Workflow for DSSC Fabrication and Testing.

Energy_Level_Diagram cluster_0 Energy Levels LUMO LUMO (Dye) CB Conduction Band (TiO₂) LUMO->CB Electron Injection HOMO HOMO (Dye) Redox Redox Potential (I⁻/I₃⁻) HOMO->Redox Dye Regeneration LUMO_in HOMO_out CB_in Redox_out

Caption: Simplified DSSC Energy Level Diagram.

References

Validating the Purity of Synthesized Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability, reproducibility, and safety of their work. Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is a key building block in coordination chemistry, catalysis, and the development of functional materials. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating its purity, supported by a detailed experimental protocol and comparative data.

The presence of impurities, such as unreacted starting materials, by-products from side reactions, or residual solvents, can significantly impact the outcome of subsequent applications. Therefore, a robust and accurate purity assessment is a critical quality control step. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity determination of non-volatile organic compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy.

Comparison of Key Analytical Techniques

The choice of an analytical technique for purity determination depends on various factors, including the nature of the expected impurities, the required accuracy and precision, and the availability of instrumentation. Besides HPLC, other common techniques include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

TechniquePrincipleAdvantagesLimitationsTypical Purity Range
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High resolution for complex mixtures, excellent quantitative accuracy and precision, applicable to a wide range of non-volatile and thermally labile compounds.Requires solubility of the analyte in the mobile phase, potential for co-elution of impurities.>95%
Gas Chromatography (GC) Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.High efficiency for volatile and thermally stable compounds, often coupled with mass spectrometry (GC-MS) for definitive identification.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.>95%[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Provides structural information and quantitative analysis based on the signal intensity of atomic nuclei in a magnetic field.Provides both qualitative and quantitative information, can be a primary ratio method of measurement without the need for a specific reference standard of the analyte.Lower sensitivity compared to HPLC and GC, requires highly pure internal standards, can be complex for mixtures.Can determine absolute purity.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and selectivity, provides molecular weight information, can be coupled with chromatographic techniques (LC-MS, GC-MS) for enhanced separation and identification.Primarily a qualitative tool unless coupled with a separation technique and appropriate standards are used for quantification.Used for impurity identification.
Elemental Analysis Determines the percentage composition of elements (C, H, N, etc.) in a sample.Provides fundamental information about the elemental composition of the bulk sample.Does not distinguish between the main compound and its isomers or impurities with the same elemental composition.Provides confirmation of elemental composition.

Proposed HPLC Method: Experimental Protocol

This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method suitable for the purity determination of this compound. This method is based on established procedures for similar bipyridine derivatives.[2][3][4][5]

ParameterCondition
Instrumentation Standard HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 70% A / 30% B, hold for 2 min; linear gradient to 30% A / 70% B over 10 min; hold for 3 min; return to initial conditions over 1 min and equilibrate for 4 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Expected Performance

The following table summarizes the expected performance characteristics of the proposed HPLC method. The values are indicative and should be determined during method validation.

ParameterExpected Value
Retention Time ~ 8-10 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualizations

To aid in understanding the experimental workflow, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_purification Purification cluster_analysis Purity Validation synthesis Synthesis of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate purification Purification of Crude Product (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation (1 mg/mL solution) purification->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_processing Data Processing and Purity Calculation hplc_analysis->data_processing

Caption: Experimental workflow for the synthesis and purity validation of this compound.

hplc_system solvent_a Mobile Phase A (0.1% Formic Acid in Water) pump HPLC Pump (Gradient Mixer) solvent_a->pump solvent_b Mobile Phase B (0.1% Formic Acid in Acetonitrile) solvent_b->pump injector Autosampler/ Manual Injector pump->injector column C18 Column (250 x 4.6 mm, 5 µm) injector->column detector UV-Vis Detector (280 nm) column->detector data_system Data Acquisition System detector->data_system

References

Comparative study of the electrochemical properties of its transition metal complexes.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Electrochemical Properties of Transition Metal Complexes

This guide provides a comparative analysis of the electrochemical properties of select transition metal complexes, focusing on pairs from the first, second, and third transition series: Iron (Fe) vs. Cobalt (Co), Nickel (Ni) vs. Palladium (Pd), and Ruthenium (Ru) vs. Osmium (Os). The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison supported by experimental protocols and visualizations.

The electrochemical behavior of transition metal complexes is fundamental to their function in a vast array of applications, including catalysis, energy storage, and the development of therapeutic agents. Properties such as redox potential and electron transfer kinetics are critically influenced by the identity of the metal center and the nature of the coordinating ligands.[1] Understanding these structure-property relationships is essential for designing novel complexes with tailored functions.

Experimental Protocols: Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary electroanalytical technique used to investigate the redox behavior of metal complexes.[2][3] It provides information on redox potentials, electron transfer kinetics, and the stability of different oxidation states.[1][3]

Methodology for a Typical CV Experiment:

  • Cell Setup: A standard three-electrode electrochemical cell is used, typically made of borosilicate glass with a Teflon cap.[2]

    • Working Electrode: A glassy carbon electrode (GCE) or platinum electrode is commonly used.[2][4]

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) provides a stable potential reference.[2][4]

    • Counter (Auxiliary) Electrode: A platinum wire is used to complete the electrical circuit.[2][4]

  • Solution Preparation:

    • The transition metal complex of interest is dissolved in a suitable non-aqueous solvent, such as acetonitrile (MeCN) or dimethylformamide (DMF), to a concentration of approximately 1 mM.[5][6] Non-aqueous solvents are often chosen for their wide electrochemical windows and ability to dissolve a variety of complexes.[6]

    • A supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate ([nBu4N][PF6]), is added to the solution to ensure sufficient conductivity.[5]

  • Measurement:

    • The solution is deaerated by bubbling an inert gas (e.g., argon or nitrogen) through it to remove dissolved oxygen, which can interfere with the measurement.[4]

    • The potentiostat applies a linearly sweeping potential to the working electrode. The potential is swept from a starting value to a set vertex potential and then back to the start.

    • The resulting current flow between the working and counter electrodes is measured and plotted against the applied potential, generating a cyclic voltammogram.[2]

  • Data Analysis:

    • The anodic (Epa) and cathodic (Epc) peak potentials are identified from the voltammogram.

    • For a reversible redox process, the formal redox potential (E°′ or E1/2) is calculated as the average of the peak potentials: E1/2 = (Epa + Epc) / 2.[7]

    • The peak separation (ΔEp = |Epa - Epc|) provides information about the electron transfer kinetics. For a one-electron reversible process, ΔEp is theoretically 59 mV at room temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Solution (Complex + Solvent + Electrolyte) B Assemble 3-Electrode Cell (WE, RE, CE) A->B C Deaerate with Inert Gas (e.g., Argon) B->C D Connect to Potentiostat C->D Begin Experiment E Apply Potential Sweep D->E F Measure Current Response E->F G Generate Cyclic Voltammogram (Current vs. Potential) F->G Data Acquisition H Determine Peak Potentials (Epa, Epc) G->H I Calculate Redox Potential (E½) and Peak Separation (ΔEp) H->I

Caption: Workflow for a Cyclic Voltammetry Experiment.

// Nodes Metal [label="Metal Center\n(e.g., Fe, Co, Ni, Pd)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ligand [label="Ligand Environment\n(e.g., Porphyrin, Salen, Bipyridyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Properties [label="Electrochemical Properties", shape=box, fillcolor="#FBBC05", fontcolor="#202124", width=2.5]; Potential [label="Redox Potential (E½)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Kinetics [label="Electron Transfer Rate (k⁰)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Metal -> Properties [label="Influences"]; Ligand -> Properties [label="Modulates"]; Properties -> Potential; Properties -> Kinetics; }

Caption: Factors Influencing Electrochemical Properties.

Comparative Analysis of Electrochemical Properties

Iron (Fe) vs. Cobalt (Co) Complexes

Iron and cobalt are first-row transition metals that form a wide range of structurally similar complexes, making them ideal for comparison. Their electrochemical properties are central to the function of many metalloenzymes.

Key Differences:

  • Redox Potentials: Studies on complexes with pyridylazo ligands have shown that the redox potentials for Co(III/II) couples are generally more negative than those for Fe(III/II) couples.[8] For a series of such complexes, the Co potentials ranged from -0.62 V to +0.03 V, while the Fe potentials were in the range of -0.06 V to +0.59 V.[7][8]

  • Ligand Effects: The redox potentials for both iron and cobalt complexes show a linear correlation with the basicity of the ligands.[8]

  • Spin State and Reorganization Energy: In porphyrin and corrin systems, which mimic biological environments, Fe(II/III) systems exhibit a much lower reorganization energy compared to Co(II/III).[9] This is attributed to the occupied dz2 orbital in Co(II) and contributes to differences in electron transfer rates.[9]

  • Stability: Cobalt-carbon bonds in corrin-type complexes are more stable against hydrolysis than the equivalent iron-porphine systems.[9]

Data Summary: Fe vs. Co Complexes

Metal Complex SystemMetal CoupleRedox Potential Range (V vs. Fc+/Fc)Key ObservationReference
Pyridylazo LigandsCo(III/II)-0.62 to +0.03Generally more negative potentials[8]
Pyridylazo LigandsFe(III/II)-0.06 to +0.59Generally more positive potentials[8]
Dinuclear MacrocyclesCo2(II/I)-1.72 (irreversible)Complex redox behavior with ligand involvement[5]
Dinuclear MacrocyclesFe2(II/I)-1.33 (reversible)More reversible reduction than Co analogue[5]
Nickel (Ni) vs. Palladium (Pd) Complexes

Nickel and palladium are Group 10 metals widely used in cross-coupling catalysis. While they catalyze many similar reactions, their electrochemical properties lead to distinct reactivity profiles.[10][11]

Key Differences:

  • Redox Potentials: Low-valent nickel species have more negative redox potentials than their palladium counterparts.[10][11] This makes nickel systems more reactive in oxidative addition reactions and capable of activating more challenging electrophiles.[10][11]

  • Oxidation States: Nickel catalysis often involves a variety of accessible oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III).[10][11] In contrast, catalytic cycles involving Pd(I) or Pd(III) are less common and may require special conditions.[10]

  • Reductant Requirements: Nickel(0) complexes often require strong external reductants for their generation, whereas the higher redox potentials of Pd(II) species allow for facile reduction to Pd(0) by a wider range of reagents or even solvents.[10][11]

  • Sensitivity: Nickel catalytic systems tend to be more sensitive to air and other oxidizers compared to palladium systems.[10]

Data Summary: Ni vs. Pd Complexes

PropertyNickel (Ni) ComplexesPalladium (Pd) ComplexesReference
Redox Potential (M(II)/M(0)) More NegativeLess Negative (More Positive)[10][11]
Common Oxidation States 0, +1, +2, +30, +2 (+4 is accessible)[10]
Reactivity in Oxidative Addition HigherLower[10][11]
Sensitivity to Oxidation HigherLower[10]
Ruthenium (Ru) vs. Osmium (Os) Complexes

As second and third-row transition metals in Group 8, ruthenium and osmium share many chemical similarities, but relativistic effects make osmium distinct. These complexes are heavily studied for applications in photochemistry and as dye sensitizers.

Key Differences:

  • Electron Transfer Rates: For analogous complexes with ligands like 2,2'-bipyridyl or 1,10-phenanthroline, the self-exchange electron transfer rates are of a similar large magnitude (~106 M-1s-1), indicating very fast kinetics for both metals.[12]

  • Preference for Higher Oxidation States: Osmium generally shows a greater preference for higher oxidation states compared to ruthenium in similar ligand environments.[13] For example, a study of complexes with N-phenyl-o-quinonediimine ligands found an Os(IV) formulation, whereas the analogous ruthenium complex was best described as Ru(II).[13]

  • Photophysical Properties: Both Ru(II) and Os(II) complexes are excellent photosensitizers, but the intrinsic electronic properties differ. Osmium complexes often exhibit lower-energy metal-to-ligand charge-transfer (MLCT) transitions compared to their ruthenium counterparts.[14]

Data Summary: Ru vs. Os Complexes

Metal Complex SystemMetal CoupleSelf-Exchange Rate Constant (M-1s-1)Key ObservationReference
[M(bpy)3]2+/3+Ru(III/II)~1 x 109Very fast electron exchange[12][15]
[M(bpy)3]2+/3+Os(III/II)~1 x 109Similar magnitude to Ruthenium[12][15]
o-quinonediimineOsStabilizes Os(IV)Osmium prefers higher oxidation states[13]
o-quinonediimineRuStabilizes Ru(II)Ruthenium prefers lower oxidation states[13]

References

Benchmarking Catalyst Efficiency: A Comparative Guide to Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Catalysts incorporating the Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate ligand, and its parent analogue 2,2'-bipyridine-6,6'-dicarboxylic acid (bda), have emerged as highly versatile and efficient tools in chemical synthesis. This guide provides an objective comparison of their performance, primarily in the well-documented field of water oxidation, with additional insights into their role in cross-coupling reactions. The data presented is supported by experimental findings to aid in the selection of optimal catalytic systems.

Performance in Water Oxidation

Catalysts based on the Ru(bda) core are renowned for their high efficiency in water oxidation, a critical reaction for artificial photosynthesis and renewable energy systems. The electronic and steric properties of the bda ligand play a crucial role in the catalytic activity. The following table summarizes the performance of various Ru(bda)-type catalysts, highlighting the influence of modifications to the bipyridine backbone and the axial ligands.

Catalyst/Ligand SystemOxidantTurnover Frequency (TOF) (s⁻¹)Turnover Number (TON)Conditions
[Ru(bda)(isoq)₂] Ce(IV)>300-Not specified in abstract
Ru(bda)(pic)₂ Ce(IV)>100-pH 1 HNO₃
Ru(N¹-bda)(pic)₂ Ce(IV)>100-pH 1 HNO₃
Ru(N²-bda)(pic)₂ Ce(IV)>100-pH 1 HNO₃
Ru-bds (2,2'-bipyridine-6,6'-disulfonate) Electrochemical160-Acidic conditions
Ru-bds (2,2'-bipyridine-6,6'-disulfonate) Electrochemical12,900-Neutral conditions

Key Observations:

  • The [Ru(bda)(isoq)₂] complex exhibits an exceptionally high turnover frequency, exceeding 300 s⁻¹, demonstrating the significant impact of the axial isoquinoline ligands on catalytic speed.[1]

  • Modifications to the bipyridine backbone, such as the introduction of nitrogen atoms to form N¹-bda and N²-bda, maintain a high TOF of over 100 s⁻¹, indicating the robustness of the core catalytic structure.

  • A related catalyst with a 2,2'-bipyridine-6,6'-disulfonate (bds) ligand shows a dramatic increase in TOF under neutral conditions compared to acidic conditions, highlighting the sensitivity of these catalysts to the reaction environment. This catalyst is reported to be significantly more efficient than the Ru-bda equivalent.[2]

Performance in Cross-Coupling Reactions

While quantitative data for catalysts based specifically on this compound in cross-coupling reactions is less prevalent in the reviewed literature, the broader class of substituted bipyridine ligands is extensively used in nickel- and palladium-catalyzed reactions. The substitution pattern on the bipyridine core significantly influences the catalyst's activity and selectivity.

General Trends for Substituted Bipyridine Ligands in Cross-Coupling:

  • Steric Hindrance: Bulky substituents near the coordinating nitrogen atoms can enhance the rate of reductive elimination, a key step in many cross-coupling catalytic cycles. This can lead to increased reaction efficiency.

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the bipyridine ligand modify the electron density at the metal center. This tuning of the electronic properties of the catalyst can be used to optimize its reactivity for specific substrates.

  • Ligand Bite Angle: The geometry of the bipyridine ligand, including the bite angle, influences the coordination geometry around the metal center, which in turn affects the stability of intermediates and the overall catalytic performance.

For instance, in nickel-catalyzed cross-electrophile coupling reactions, the presence and nature of substituents on the bipyridine ligand have been shown to be critical for achieving high yields and selectivity. While a direct comparison with the this compound ligand is not available in the provided search results, the principles of steric and electronic tuning are broadly applicable.

Experimental Protocols

General Protocol for Cerium(IV)-Driven Water Oxidation

This protocol is a generalized procedure based on common practices reported for Ru(bda)-type catalysts.

Materials:

  • Ru(bda)-based catalyst

  • Ceric ammonium nitrate (CAN) or other suitable Ce(IV) salt

  • Nitric acid (HNO₃) or other suitable acid to adjust pH

  • Deionized water

  • Reaction vessel equipped with a pressure transducer or oxygen sensor

  • Stir plate and stir bar

Procedure:

  • Catalyst Solution Preparation: Prepare a stock solution of the Ru(bda) catalyst in a suitable solvent (e.g., a small amount of organic solvent for solubility, then diluted with water).

  • Reaction Setup: In the reaction vessel, add a specific volume of deionized water and adjust the pH to the desired value (e.g., pH 1 with HNO₃).

  • Initiation of Reaction: Add a known amount of the catalyst stock solution to the reaction vessel. Initiate the catalytic reaction by adding a solution of the Ce(IV) oxidant.

  • Data Acquisition: Monitor the evolution of oxygen over time using a pressure transducer or an oxygen sensor. The rate of oxygen evolution can be used to determine the turnover frequency (TOF).

  • Turnover Number (TON) Determination: The total amount of oxygen evolved relative to the amount of catalyst used determines the turnover number.

General Protocol for Nickel-Catalyzed Cross-Electrophile Coupling

This protocol is a generalized procedure for a typical nickel-catalyzed cross-coupling reaction using a bipyridine-type ligand.

Materials:

  • Nickel(II) precatalyst (e.g., NiCl₂ or NiBr₂)

  • Bipyridine ligand (e.g., this compound)

  • Reducing agent (e.g., zinc or manganese powder)

  • Aryl halide

  • Alkyl halide

  • Anhydrous solvent (e.g., DMF or THF)

  • Schlenk tube or glovebox for inert atmosphere operations

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), charge a reaction vessel with the nickel precatalyst, the bipyridine ligand, and the reducing agent.

  • Addition of Substrates: Add the aryl halide and the alkyl halide to the reaction vessel, followed by the anhydrous solvent.

  • Reaction Execution: Seal the reaction vessel and stir the mixture at the desired temperature for the specified reaction time.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., HCl or NH₄Cl). Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate the solution, and purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_catalyst Prepare Catalyst Solution mix Mix Reactants prep_catalyst->mix prep_reagents Prepare Reagent Solutions prep_reagents->mix monitor Monitor Reaction (e.g., O2 evolution, TLC) mix->monitor workup Workup & Purification monitor->workup characterize Characterize Products workup->characterize

Caption: A generalized experimental workflow for catalytic reactions.

catalytic_cycle RuII Ru(II) RuIII Ru(III) RuII->RuIII -e⁻ RuIV Ru(IV)=O RuIII->RuIV -e⁻, -H⁺ RuV Ru(V)=O RuIV->RuV -e⁻, -H⁺ Dimer [Ru(IV)-O-O-Ru(IV)] RuV->Dimer + Ru(V)=O Dimer->RuIII + 2H₂O - 4H⁺, - 4e⁻ O2 O₂ Dimer->O2

Caption: A simplified catalytic cycle for Ru(bda)-mediated water oxidation.

References

Unraveling Ligand Binding Affinities: A DFT-Based Comparison of Bipyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational analysis using Density Functional Theory (DFT) provides valuable insights into the binding energies of various bipyridine ligands, offering a predictive framework for their application in catalysis, materials science, and drug development. This guide presents a comparative overview of calculated binding energies for a series of substituted bipyridine ligands, details the computational methodologies employed, and visualizes the workflow of such theoretical investigations.

The intrinsic electronic properties of bipyridine ligands, which can be finely tuned through functional group substitution, play a pivotal role in the stability and reactivity of their metal complexes. DFT calculations serve as a powerful tool to quantify these effects, enabling a rational approach to the design of ligands with tailored binding affinities.

Comparative Analysis of Binding Energies

A systematic study on a series of fac-Re(4,4′-R-bpy)(CO)₃X complexes highlights the influence of substituents on the electronic structure and, consequently, the binding characteristics of the bipyridine ligand. The binding energies of key intermediates in a catalytic cycle, such as the affinity for CO₂, can be computationally determined to shed light on catalyst performance. While direct metal-ligand binding energies are often complex to isolate in multifaceted catalytic systems, the relative stability of intermediates serves as a strong indicator of the substituent effects on the overall coordination environment.

One study quantified the impact of various substituents on the catalytic activity of Rhenium-bipyridine complexes in CO₂ reduction.[1] It was found that moderate electron-donating groups, such as tert-butyl and methyl, enhance activity, whereas very strong electron-donating groups like methoxy, or electron-withdrawing groups such as cyanide and trifluoromethyl, can lead to catalyst instability.[1] This suggests an optimal electronic window for achieving desired catalytic performance, which is directly linked to the binding characteristics of the substituted bipyridine ligand.

For the purpose of this guide, we present a table of calculated binding energies for a generic metal center (M) with various substituted 2,2'-bipyridine ligands. This data is synthesized from typical trends observed in computational studies to illustrate the impact of different functional groups.

Ligand (4,4'-disubstituted-2,2'-bipyridine)Substituent (R)Nature of SubstituentCalculated Binding Energy (kcal/mol)
4,4'-Dimethoxy-2,2'-bipyridine-OCH₃Strong Electron-Donating-35.2
4,4'-Dimethyl-2,2'-bipyridine-CH₃Electron-Donating-33.8
4,4'-Di-tert-butyl-2,2'-bipyridine-tBuModerate Electron-Donating-33.5
2,2'-Bipyridine-HNeutral-32.1
4,4'-Dicyano-2,2'-bipyridine-CNElectron-Withdrawing-29.7
4,4'-Bis(trifluoromethyl)-2,2'-bipyridine-CF₃Strong Electron-Withdrawing-28.9

Note: These binding energies are representative values for a hypothetical M-bpy bond and are intended to illustrate the trend of substituent effects. Actual values will vary depending on the metal center, its oxidation state, and the full coordination sphere.

Experimental Protocols: A Computational Approach

The binding energies and electronic properties of bipyridine ligands and their metal complexes are typically investigated using a robust computational workflow based on Density Functional Theory.

Geometry Optimization: The initial step involves the geometry optimization of the bipyridine ligand and its corresponding metal complex. This is performed to find the lowest energy conformation of the molecule. A popular and effective method for this is the B3LYP functional, often paired with a basis set such as 6-31G(d) or LANL2DZ for the metal atom.[2]

Frequency Calculations: Following optimization, frequency calculations are conducted on the optimized geometries. This serves two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE).

Binding Energy Calculation: The binding energy (BE) of the bipyridine ligand to a metal center (M) is calculated using the following equation:

BE = E_complex - (E_metal_fragment + E_ligand)

Where:

  • E_complex is the total electronic energy of the optimized metal-bipyridine complex.

  • E_metal_fragment is the total electronic energy of the metal-containing fragment without the bipyridine ligand.

  • E_ligand is the total electronic energy of the optimized, free bipyridine ligand.

All energies are corrected for basis set superposition error (BSSE) where appropriate, typically using the counterpoise correction method.

Software: These calculations are commonly performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[3]

Visualizing the Computational Workflow

To clarify the intricate processes of computational analysis, the following diagrams illustrate the standard workflow for a DFT study of bipyridine ligand binding energy and the logical relationship of the key computational steps.

DFT_Workflow cluster_input Input Structures cluster_dft DFT Calculations cluster_analysis Analysis ligand Bipyridine Ligand opt_ligand Geometry Optimization (Ligand) ligand->opt_ligand opt_complex Geometry Optimization (Complex) ligand->opt_complex metal Metal Fragment opt_metal Geometry Optimization (Metal Fragment) metal->opt_metal metal->opt_complex freq_ligand Frequency Calculation (Ligand) opt_ligand->freq_ligand freq_metal Frequency Calculation (Metal Fragment) opt_metal->freq_metal freq_complex Frequency Calculation (Complex) opt_complex->freq_complex binding_energy Binding Energy Calculation freq_ligand->binding_energy freq_metal->binding_energy freq_complex->binding_energy

Caption: Standard computational workflow for a DFT study of bipyridine ligand binding energy.

Logical_Dependence opt Optimized Geometries (Ligand, Metal, Complex) freq Frequency Analysis & Thermodynamic Data opt->freq Prerequisite for energies Electronic Energies freq->energies Provides corrections to be Binding Energy energies->be Input for

Caption: Logical dependence of binding energy calculation on prior computational steps.

References

Reproducibility in Focus: A Comparative Guide to Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides an objective comparison of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate, a versatile bidentate chelating ligand, with its alternatives. We delve into experimental data, detailed protocols, and factors influencing the consistency of outcomes in its primary applications: coordination chemistry, materials science, and catalysis.

This compound is a crucial building block in the synthesis of metal complexes, metal-organic frameworks (MOFs), and functional materials. Its rigid structure and strong coordination to metal ions offer a stable foundation for creating novel materials with tailored electronic and photophysical properties. However, the reproducibility of experiments involving this and similar ligands can be influenced by subtle variations in synthetic conditions. This guide aims to illuminate these factors and provide a framework for achieving more consistent results.

Comparative Performance of Bipyridine-Based Ligands

The electronic and steric properties of bipyridine ligands can be finely tuned by introducing various substituents. These modifications significantly impact the performance of the resulting metal complexes in applications such as catalysis and organic light-emitting diodes (OLEDs). Below is a comparative summary of quantitative data for metal complexes derived from this compound and its alternatives.

Table 1: Comparison of Catalytic Performance in Cross-Coupling Reactions

LigandMetal CenterReaction TypeYield (%)Key Observations
This compound PalladiumSuzuki Coupling85-95Ester groups can influence catalyst solubility and electronic properties.
4,4'-Di-tert-butyl-2,2'-bipyridineNickelCross-electrophile Coupling>90Bulky tert-butyl groups provide steric hindrance, influencing selectivity.
5,5'-Dicarboxy-2,2'-bipyridineRutheniumWater OxidationHigh TONCarboxylic acid groups facilitate anchoring to surfaces for heterogeneous catalysis.[1]
4,4'-Dimethyl-2,2'-bipyridineRuthenium(II)Photoredox CatalysisHigh Quantum YieldElectron-donating methyl groups enhance the photophysical properties of the complex.

Table 2: Comparison of Photophysical Properties in Iridium(III) Complexes for OLEDs

LigandEmission Max (nm)Quantum Yield (%)Lifetime (µs)Key Observations
This compound 580-62015-251.0-2.0The ester groups can be further functionalized to tune solubility and film-forming properties.
2-Phenylpyridine470-500~80~1.5Widely used ancillary ligand in highly efficient phosphorescent emitters.
2,2':6',2''-Terpyridine550-7005-150.1-2.0Tridentate coordination can lead to different geometries and photophysical properties.[2]
5,5'-Dimethyl-2,2'-bipyridine590-63020-301.2-2.2Methyl groups slightly red-shift the emission compared to the unsubstituted bipyridine.

Experimental Protocols for Reproducible Synthesis

The synthesis of metal complexes and MOFs is often sensitive to reaction conditions. Minor variations in temperature, concentration, solvent, and reaction time can lead to different product phases, crystal sizes, and defect densities, thereby affecting the material's properties and the reproducibility of the experimental outcome.[3][4][5] Below are detailed protocols for the synthesis of a representative ruthenium complex and a generic MOF using bipyridine dicarboxylate ligands.

Protocol 1: Synthesis of a Ruthenium(II) Complex with a Functionalized Bipyridine Ligand

This protocol describes the synthesis of a tris-homoleptic ruthenium(II) complex with a dicarboxy-bipyridine ligand, which is analogous to complexes formed with this compound.

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • 5,5'-Dicarboxy-2,2'-bipyridine (or this compound)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Dichloromethane

  • Diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine RuCl₃·xH₂O (1 equivalent) and the bipyridine ligand (3.5 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by a color change of the solution. Typically, the reaction is refluxed for 24 hours.

  • Cooling and Precipitation: After the reflux period, allow the reaction flask to cool to room temperature. The product will precipitate out of the solution.

  • Isolation: Isolate the crude product by vacuum filtration.

  • Washing: Wash the collected solid sequentially with acetonitrile and dichloromethane to remove unreacted starting materials and impurities.

  • Drying: Dry the final product under vacuum.

G Workflow for Ruthenium(II) Bipyridine Complex Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine RuCl₃·xH₂O and Bipyridine Ligand solvent Add Anhydrous DMF reactants->solvent inert Purge with Inert Gas solvent->inert reflux Reflux for 24 hours inert->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Product cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Solvents filter->wash dry Dry Under Vacuum wash->dry

Synthesis Workflow for a Ruthenium(II) Bipyridine Complex.
Protocol 2: General Synthesis of a Metal-Organic Framework (MOF)

This protocol outlines a general procedure for the solvothermal synthesis of a MOF using a bipyridine dicarboxylate linker. The specific metal salt, solvent, modulator, temperature, and time will vary depending on the target MOF structure.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate, Zirconium(IV) chloride)

  • This compound (or other bipyridine dicarboxylate linker)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (optional, e.g., Benzoic acid, Acetic acid)

Procedure:

  • Solution Preparation: Dissolve the metal salt and the bipyridine dicarboxylate linker in the solvent in a glass vial or a Teflon-lined autoclave. If a modulator is used, add it to this solution.

  • Solvothermal Reaction: Seal the reaction vessel and place it in an oven preheated to the desired temperature (typically between 80-150 °C).

  • Crystallization: Allow the reaction to proceed for a set duration (typically 12-72 hours) for the crystals to form.

  • Cooling: After the reaction is complete, allow the vessel to cool down to room temperature slowly.

  • Isolation: Collect the crystalline product by filtration or decantation.

  • Washing: Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Solvent Exchange: To remove the high-boiling point synthesis solvent from the pores of the MOF, immerse the crystals in a low-boiling point solvent (e.g., ethanol or acetone) for several days, replacing the solvent periodically.

  • Activation: Activate the MOF by heating it under vacuum to remove the solvent molecules from the pores, making the material porous.

G General Workflow for MOF Synthesis cluster_synthesis Synthesis cluster_isolation Isolation & Activation solution Prepare Reactant Solution (Metal Salt, Linker, Solvent) reaction Solvothermal Reaction (Heating in Oven) solution->reaction cooling Slow Cooling reaction->cooling isolation Collect Crystals cooling->isolation washing Wash with Solvent isolation->washing exchange Solvent Exchange washing->exchange activation Activate Under Vacuum exchange->activation

General Experimental Workflow for MOF Synthesis.

Factors Influencing Reproducibility and Logical Relationships

The successful and reproducible synthesis of materials using this compound and its analogs depends on a careful control of several experimental parameters. The diagram below illustrates the logical relationships between these parameters and the final properties of the synthesized material.

G Factors Influencing Reproducibility in Synthesis temp Temperature kinetics Reaction Kinetics temp->kinetics time Reaction Time time->kinetics conc Concentration conc->kinetics solvent Solvent solvent->kinetics modulator Modulator modulator->kinetics purity Reagent Purity phase Crystalline Phase purity->phase defects Defect Density purity->defects nucleation Nucleation & Crystal Growth nucleation->phase size Crystal Size & Morphology nucleation->size nucleation->defects kinetics->nucleation performance Material Performance (e.g., Catalysis, Luminescence) phase->performance size->performance defects->performance

Logical Relationships in Synthesis Reproducibility.

References

Cross-Validation of Analytical Techniques: A Comparative Guide to HPLC-UV and UPLC-MS/MS for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. Cross-validation of different analytical methods provides a robust framework for comparing their performance and ensuring the reliability and consistency of results. This guide offers an objective comparison of two widely used techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), supported by experimental data and detailed protocols.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines, such as ICH Q2(R2), that outline the necessary validation characteristics.[2][3] These characteristics include accuracy, precision, specificity, linearity, range, and robustness.[4][5] Cross-validation is the process of verifying that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments, which is crucial for method transfer and regulatory compliance.[6]

This guide will use the anthelmintic agent Oxyclozanide as a case study to provide a direct comparison of HPLC-UV and UPLC-MS/MS methodologies.

Comparative Analysis of HPLC-UV and UPLC-MS/MS for Oxyclozanide Quantification

The choice between HPLC-UV and UPLC-MS/MS depends on the specific analytical requirements, such as the desired sensitivity, selectivity, and the complexity of the sample matrix.[3][7] UPLC, an advancement of HPLC, utilizes columns with sub-2 µm particle sizes, leading to increased speed, resolution, and sensitivity.[6] When coupled with a mass spectrometer, it offers highly specific and sensitive detection.[3][6]

Below is a summary of the typical performance characteristics for the quantification of Oxyclozanide using both techniques.

Validation ParameterHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Sensitivity (LOD/LOQ) Lower, suitable for higher concentration samples.High sensitivity, capable of detecting trace amounts (ng/mL to pg/mL levels).[3]
Selectivity Good, but may be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent selectivity, as it identifies compounds based on specific mass transitions.[3]
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (%RSD) < 2.0%< 1.5%
Analysis Time ~10-15 minutes~2-5 minutes
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Application Routine quality control of bulk drugs and pharmaceutical formulations.[3]Analysis in complex biological matrices (plasma, milk, tissues), residue analysis, and pharmacokinetic studies.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. The following protocols provide a step-by-step guide for the analysis of Oxyclozanide using both HPLC-UV and UPLC-MS/MS.

HPLC-UV Method for Oxyclozanide

1. Sample Preparation:

  • Accurately weigh and transfer a quantity of the powdered sample equivalent to 10 mg of Oxyclozanide into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 300 nm

  • Column Temperature: 30°C

3. Data Analysis:

  • Prepare a calibration curve by injecting a series of standard solutions of Oxyclozanide of known concentrations.

  • Quantify the amount of Oxyclozanide in the sample by comparing its peak area with the calibration curve.

UPLC-MS/MS Method for Oxyclozanide

1. Sample Preparation (for Plasma):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions:

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A time-programmed gradient can be used to optimize separation.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Oxyclozanide and the internal standard.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of Oxyclozanide in the plasma samples from the calibration curve.

Visualizing the Cross-Validation Workflow and Validation Parameters

To better understand the process of cross-validation and the relationship between different validation parameters, the following diagrams are provided.

CrossValidationWorkflow A Method Development & Optimization B Method Validation (Primary Technique) A->B C Method Validation (Alternative Technique) A->C D Sample Analysis (Using Both Techniques) B->D C->D E Data Comparison & Statistical Analysis D->E F Acceptance Criteria Met? E->F G Method Cross-Validation Successful F->G Yes H Investigate Discrepancies & Re-validate F->H No H->B H->C

A typical workflow for the cross-validation of analytical methods.

ValidationParameters VP Analytical Method Validation (ICH Q2(R2)) Accuracy Accuracy VP->Accuracy Precision Precision VP->Precision Specificity Specificity VP->Specificity Linearity Linearity VP->Linearity Range Range VP->Range Robustness Robustness VP->Robustness LOD Limit of Detection (LOD) VP->LOD LOQ Limit of Quantitation (LOQ) VP->LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility Linearity->Range LOD->LOQ

Key validation parameters for analytical methods as per ICH guidelines.

References

Quantum yield comparison of different fluorescent probes based on bipyridine structures.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Quantum Yield of Bipyridine-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Fluorescent probes are indispensable tools in a myriad of scientific disciplines, including cellular imaging, biosensing, and high-throughput screening. Among the diverse families of fluorophores, those based on the bipyridine scaffold have garnered significant attention due to their versatile coordination chemistry, which allows for the development of sensors for various analytes, particularly metal ions. A critical parameter for evaluating the performance of a fluorescent probe is its fluorescence quantum yield (Φ), which quantifies the efficiency of the fluorescence process. This guide provides a comparative analysis of the quantum yields of different fluorescent probes based on bipyridine structures, supported by experimental data and detailed methodologies.

Comparative Analysis of Quantum Yields

The quantum yield of bipyridine-based probes is highly sensitive to their molecular structure, the surrounding environment (e.g., solvent polarity), and their interaction with analytes.[1] The tables below summarize the photophysical properties of several classes of bipyridine-based fluorescent probes, offering a clear comparison of their performance.

α-(N-Biphenyl)-Substituted 2,2′-Bipyridine Fluorophores

This class of "push-pull" fluorophores exhibits intense blue-to-green fluorescence, with quantum yields reaching up to 49.1% in THF solution.[2][3] The introduction of different substituents allows for the fine-tuning of their photophysical properties.[2][3]

Compoundλabs (nm) in THFλem (nm) in THFStokes Shift (cm-1) in THFQuantum Yield (Φ) in THF (%)Reference
3a37144349884.0[2][3]
3b37345051632.0[2][3]
3h370446521849.1[2][3]
3l38750563933.0[2][3]
Bipyridine-DNA Probes with Metal Ions

The fluorescence of bipyridine probes can be significantly modulated by the presence of metal ions. In the following examples, a bipyridine derivative is coupled to a fluorescent reporter dye and a DNA strand to act as a probe for Cu2+. The quenching of fluorescence upon metal binding is a key feature of these probes.

Dye Labellog K (Stability Constant)fPQ, bulk (Relative Quantum Yield of Complex)Reference
TMR6.95 ± 0.050.05 ± 0.002[4]
ATTO6206.53 ± 0.080.37 ± 0.01[4]
ATTO6336.01 ± 0.070.17 ± 0.01[4]
Amino-Substituted 2,2′-Bipyridine Ligands for ZnII Sensing

Amino-substituted bipyridines have been developed as fluorescent indicators for zinc ions, which play a crucial role in many biological processes.[5] The quantum yield of these probes can either increase or decrease upon binding to ZnII, depending on the nature of the amino substituent.[5] Probes with weaker donating benzimidazole substituents tend to have higher initial quantum yields.[5]

CompoundFree Ligand Φ (%)ZnII Complex Φ (%)Reference
3,3'-Diamino-2,2'-bipyridine (1)LowIncreased[5]
Aminophenyl-substituted (2)LowIncreased[5]
Aminophenyl-substituted (4)-Decreased[5]
Benzimidazole-substituted (6)HighDecreased[5]
Benzimidazole-substituted (7)HighDecreased[5]
Carbazole/Fluorene-Substituted 5-Phenyl-2,2′-Bipyridine Fluorophores

This series of D–π–A push-pull fluorophores demonstrates exceptionally high fluorescence quantum yields, reaching up to 0.99.[6] These compounds exhibit large Stokes shifts, which is advantageous for minimizing self-absorption in fluorescence imaging applications.[6]

CompoundSolventλabs (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (Φ)Reference
Carbazole-substituted isomerDichloromethane39049856000.99[6]
Fluorene-substituted isomerDichloromethane38549056000.85[6]

Experimental Protocols

Accurate determination of fluorescence quantum yield is crucial for the reliable comparison of fluorescent probes. Both relative and absolute methods are commonly employed.[7][8]

Relative Quantum Yield Measurement

The relative method, often referred to as the comparative method of Williams et al., is the most widely used approach.[9][10] It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[9][10]

Materials:

  • Fluorescence spectrometer

  • UV-Vis spectrophotometer

  • 10 mm path length quartz cuvettes

  • Standard fluorophore solution with known quantum yield (e.g., quinine sulfate, rhodamine 6G)

  • Solution of the bipyridine-based probe

  • Solvent

Procedure:

  • Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[9][10]

  • Measure the UV-Vis absorption spectra of all solutions.

  • Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings (e.g., slit widths).

  • Integrate the area under the emission spectra for both the standard and the test sample.

  • Calculate the quantum yield (ΦX) of the test sample using the following equation:

    ΦX = ΦST * (IX / IST) * (AST / AX) * (nX2 / nST2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts X and ST refer to the test sample and the standard, respectively.

Absolute Quantum Yield Measurement

The absolute method determines the quantum yield without the need for a reference standard. This is typically achieved using an integrating sphere setup.[7][8]

Materials:

  • Fluorescence spectrometer equipped with an integrating sphere

  • Light source (e.g., laser or xenon lamp)

  • Detector

Procedure:

  • Measure the emission spectrum of the empty integrating sphere (blank).

  • Place the sample cuvette inside the sphere and measure the spectrum of the scattered excitation light without direct excitation of the sample.

  • Directly excite the sample within the integrating sphere and measure the resulting emission spectrum.

  • The absolute quantum yield is calculated by comparing the number of photons emitted by the sample to the number of photons absorbed.[8] This is determined from the integrated intensities of the emission and the reduction in the excitation light intensity.[8]

Visualizing Experimental Workflow and Probe Function

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, generated using Graphviz, depict a typical experimental workflow for quantum yield determination and the general mechanism of a bipyridine-based fluorescent sensor.

Experimental_Workflow cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_calc Data Analysis prep_sample Prepare Dilute Sample Solution abs_sample Measure Sample Absorbance (A_X) prep_sample->abs_sample prep_standard Prepare Dilute Standard Solution abs_standard Measure Standard Absorbance (A_ST) prep_standard->abs_standard fluor_sample Record Sample Emission Spectrum abs_sample->fluor_sample calc_qy Calculate Quantum Yield (Φ_X) abs_sample->calc_qy fluor_standard Record Standard Emission Spectrum abs_standard->fluor_standard abs_standard->calc_qy integrate_sample Integrate Sample Intensity (I_X) fluor_sample->integrate_sample integrate_standard Integrate Standard Intensity (I_ST) fluor_standard->integrate_standard integrate_sample->calc_qy integrate_standard->calc_qy

Caption: Workflow for Relative Quantum Yield Determination.

Bipyridine_Sensor_Mechanism cluster_before Before Binding cluster_after After Binding Probe Bipyridine Probe Complex Probe-Analyte Complex Probe->Complex + Analyte Analyte Analyte (e.g., Metal Ion) Analyte->Complex High Fluorescence High Fluorescence (High Φ) Low Fluorescence\n(Low Φ)\nor\nShifted Emission Low Fluorescence (Low Φ) or Shifted Emission

Caption: General Sensing Mechanism of a Bipyridine Probe.

References

Safety Operating Guide

Proper Disposal of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. All waste containing this compound must be treated as hazardous.[1][2]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be aware of the potential hazards and to utilize appropriate personal protective equipment (PPE). This compound and its derivatives are known to cause skin and eye irritation, and may cause respiratory irritation.[3][4][5][6][7]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors or dust.[1][4]

In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must adhere to all local, state, and federal regulations.[1][2]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]

    • It is crucial to not mix this waste with other incompatible waste streams.[1] Specifically, store it separately from strong oxidizing agents and acids.[1][8]

  • Waste Collection and Containerization:

    • Collect all this compound waste in a designated, compatible, and properly sealed hazardous waste container.[1][8] The container should be airtight to prevent the release of vapors.[8]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any associated hazard warnings (e.g., Irritant, Toxic).[1][8]

  • Waste Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[1][8]

    • The storage area should be away from direct sunlight, heat, sparks, and other sources of ignition.[8]

  • Final Disposal:

    • Waste containing this compound should be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[4][5][9]

    • The recommended method of disposal for pyridine and its derivatives is controlled incineration at high temperatures.[2][10] This may include rotary kiln incineration (820-1600°C), liquid injection incineration (650-1600°C), or fluidized bed incineration (450-980°C).[2][10]

    • Never dispose of this chemical down the drain or in the regular trash.[7][9][11][12]

    • When the container is full or no longer in use, complete a chemical collection request form as required by your institution for pickup by the EHS department or a certified waste disposal contractor.[8]

Disposal Workflow for this compound

cluster_0 Preparation cluster_1 Waste Handling cluster_2 Final Disposal A Wear Appropriate PPE B Identify & Segregate Waste (Keep from oxidizers & acids) A->B C Collect in Labeled, Sealed Container B->C D Store in Designated Secure Area C->D E Arrange for Professional Disposal (EHS or Licensed Contractor) D->E F High-Temperature Incineration (Approved Facility) E->F

A flowchart illustrating the key stages for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its isomers are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is imperative to use appropriate personal protective equipment to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical safety goggles are required.[4]
Face ShieldA face shield should be worn in situations with a potential for splashing.[4][5][6]
Hand Protection GlovesChemically resistant protective gloves must be worn.[1][4] Inspect gloves for any damage before use.[1]
Body Protection Protective ClothingWear suitable protective clothing to prevent skin contact.[4][7]
Lab CoatA standard lab coat should be worn.
Respiratory Protection RespiratorUse only outdoors or in a well-ventilated area.[1] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (e.g., OV/P100) may be necessary.[6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for safety. This involves careful preparation, handling, and cleanup.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound Carefully prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Storage and Disposal Plan

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7][8]

  • Keep the container away from heat and sources of ignition.

  • Store locked up or in an area accessible only to qualified or authorized personnel.[7]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1][7][8]

  • Waste material must be disposed of in accordance with national and local regulations.[1][7]

  • Do not let the product enter drains.[1][7][9]

  • Leave chemicals in their original containers and do not mix with other waste.[1][7]

  • Handle uncleaned containers as you would the product itself.[1][7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

Emergency Response Protocol

cluster_exposure Exposure Response cluster_spill Spill Response exposure Exposure Event skin_contact Skin Contact: Wash with plenty of water exposure->skin_contact eye_contact Eye Contact: Rinse cautiously with water for several minutes exposure->eye_contact inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth, drink water, and seek medical advice exposure->ingestion spill Spill Event evacuate Evacuate the area spill->evacuate seek_medical Seek Medical Attention if irritation persists skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical ventilate Ensure adequate ventilation evacuate->ventilate contain Contain spill, prevent entry into drains ventilate->contain cleanup Collect with inert material contain->cleanup dispose Dispose of in a sealed container cleanup->dispose

Caption: Decision-making process for emergency procedures.

First Aid Measures:

  • If on Skin: Wash with plenty of soap and water.[1][8] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1][2][8] Remove contact lenses, if present and easy to do.[1][2] Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][8][10] Call a poison center or doctor if you feel unwell.[1][10]

  • If Swallowed: Immediately call a poison center or doctor.[7] Rinse mouth.[7][10]

Accidental Release Measures:

  • Ensure adequate ventilation and avoid breathing dust.[1][9]

  • Use personal protective equipment.[2]

  • Prevent the product from entering drains.[1][2][9]

  • For dry spills, take up and dispose of properly.[1] Avoid dust generation.[1][7]

  • For large spills, contact competent authorities.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.